iodoethyne
Description
Structure
3D Structure
Propriétés
Numéro CAS |
14545-08-5 |
|---|---|
Formule moléculaire |
C2HI |
Poids moléculaire |
151.93 g/mol |
Nom IUPAC |
iodoethyne |
InChI |
InChI=1S/C2HI/c1-2-3/h1H |
Clé InChI |
JCIVIRQSXLTMEF-UHFFFAOYSA-N |
SMILES |
C#CI |
SMILES canonique |
C#CI |
Autres numéros CAS |
14545-08-5 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Iodoethyne for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Iodoethyne, the simplest iodoalkyne, serves as a versatile and highly reactive building block in the synthesis of a diverse array of novel materials. Its unique combination of a terminal alkyne and a carbon-iodine bond allows for a wide range of chemical transformations, making it an invaluable tool in the development of advanced polymers, organic electronics, and functionalized molecules for pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis of this compound, its purification, characterization, and its application in the creation of innovative materials, with a focus on detailed experimental protocols and quantitative data.
Synthesis of this compound
The synthesis of this compound primarily involves the direct iodination of acetylene or the iodination of a metal acetylide. Several methods have been developed to achieve this transformation with varying yields and under different reaction conditions.
Iodination of Acetylene using N-Iodosuccinimide (NIS)
A common and effective method for the synthesis of iodoalkynes is the reaction of a terminal alkyne with N-iodosuccinimide (NIS) in the presence of a catalyst. While specific protocols for the parent this compound are less common in literature, a general procedure can be adapted.
Experimental Protocol:
A detailed protocol for the synthesis of a substituted iodoalkyne, which can be adapted for acetylene, involves the use of Phenyliodine diacetate (PIDA) and a catalytic amount of an iodide source.[1]
-
Reaction Setup: To a reaction tube open to the air, add tetrabutylammonium iodide (TBAI) (0.36 mmol) and acetonitrile (3 mL).
-
Addition of Alkyne: Introduce the terminal alkyne (0.3 mmol) to the mixture.
-
Addition of Oxidant: Add Phenyliodine diacetate (PIDA) (0.3 mmol) in portions to the vigorously stirred reaction mixture over 20 minutes.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Workup: Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: The crude product is purified by column chromatography on silica gel.[1]
Iodination of Metal Acetylides
Another widely used method involves the generation of a metal acetylide, typically from acetylene gas, followed by quenching with an iodine source.
Conceptual Workflow:
Characterization of this compound
Accurate characterization of this compound is crucial to ensure its purity and for subsequent reactions. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | This compound (H-C≡C-I) |
| ¹H NMR | The chemical shift of the acetylenic proton is expected in the range of 2.0-3.0 ppm. |
| ¹³C NMR | Two signals are expected for the sp-hybridized carbons. The carbon attached to the iodine will be significantly shifted downfield. Typical alkyne carbons appear between 65-90 ppm. |
| IR Spectrum | A sharp, weak absorption around 2100 cm⁻¹ corresponding to the C≡C stretch, and a strong, sharp band around 3300 cm⁻¹ for the ≡C-H stretch are characteristic.[2] |
Applications in Novel Materials
This compound's bifunctionality makes it a valuable monomer and building block for the synthesis of advanced organic materials. The terminal alkyne allows for polymerization and "click" reactions, while the iodo-group enables cross-coupling reactions.
Sonogashira Coupling and Polymerization
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds.[3][4] This reaction can be extended to polymerization by using di-functional monomers. For instance, the polymerization of diiodoacetylene can lead to the formation of poly(ethynylene)s, a class of conjugated polymers with interesting electronic and optical properties.
Sonogashira Coupling Mechanism:
Experimental Protocol for Sonogashira Coupling:
A general procedure for a Sonogashira coupling reaction is as follows:
-
Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), an aryl or vinyl halide, and a terminal alkyne in a suitable solvent (e.g., THF, DMF, or an amine).
-
Base: A base, typically an amine such as triethylamine or diisopropylamine, is added to neutralize the hydrogen halide formed during the reaction.[3]
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.[3]
-
Workup and Purification: The reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification of the product by chromatography or recrystallization.
| Reaction | Reactants | Catalyst/Conditions | Product | Yield |
| Sonogashira Coupling | Aryl iodide, Terminal alkyne | Pd(PPh₃)₄, CuI, Amine base | Aryl-substituted alkyne | Good to Excellent[5] |
| Sonogashira Polymerization | Diiodoaromatic, Diethynyl monomer | Pd(PPh₃)₄, CuI, Amine base | Conjugated Polymer | Varies |
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is another important reaction for the synthesis of asymmetric diynes, involving the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[6] This reaction is particularly useful for creating extended polyyne chains.
Cadiot-Chodkiewicz Coupling Mechanism:
"Click" Chemistry for Polymer Functionalization
This compound can be incorporated into polymers and then functionalized using "click" chemistry. The terminal alkyne of an this compound-containing polymer can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a variety of azide-functionalized molecules, allowing for the straightforward introduction of a wide range of functionalities.
Applications in Organic Electronics
Iodine-containing organic materials have shown promise in the field of organic electronics.[7] The incorporation of iodine can influence the electronic properties of materials, such as their HOMO/LUMO energy levels, and can enhance intersystem crossing in organic light-emitting diodes (OLEDs) through the heavy atom effect.[7] Polymers and small molecules synthesized using this compound as a building block are therefore of great interest for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid, linear structure of the ethynylene unit can also contribute to desirable charge transport properties in these materials.
Safety and Handling
This compound is expected to be a reactive and potentially unstable compound. It should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its volatility and reactivity, it is often generated and used in situ. For iodoalkanes in general, storage in a cool, dark place is recommended to prevent decomposition.[8]
This technical guide provides a foundational understanding of the synthesis and application of this compound in the development of novel materials. The versatility of this small molecule opens up a vast chemical space for the creation of functional polymers and organic electronic materials with tailored properties. Further research into the controlled polymerization and functionalization of this compound will undoubtedly lead to the discovery of new materials with exciting applications.
References
Spectroscopic Unveiling of Iodoethyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoethyne (H-C≡C-I) is a simple yet reactive haloalkyne of significant interest in organic synthesis and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and for monitoring its reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for this compound. Due to the scarcity of direct experimental spectra in publicly available literature, this guide leverages computational chemistry data to present a detailed and structured analysis of its predicted spectroscopic characteristics. Detailed experimental protocols for obtaining such spectra are also provided, offering a practical framework for researchers.
Introduction
This compound is a valuable building block in synthetic chemistry, participating in a variety of coupling reactions and serving as a precursor to more complex acetylenic compounds. Its linear geometry and the presence of the electron-withdrawing iodine atom significantly influence its spectroscopic signatures. This guide aims to be a core reference for professionals working with or developing this compound-containing molecules by consolidating its key spectroscopic data and outlining the methodologies for its analysis.
Spectroscopic Data of this compound
The following sections present the predicted spectroscopic data for this compound. These values are derived from computational chemistry studies, which provide reliable estimates in the absence of extensive experimental data.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon framework and proton environments in a molecule. For this compound, both ¹H and ¹³C NMR are informative.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Notes |
| ¹H | 2.0 - 2.5 | Singlet | The acetylenic proton is deshielded by the electronegative iodine and the triple bond anisotropy. |
| ¹³C (C-H) | 75 - 85 | Singlet | The sp-hybridized carbon attached to the proton. |
| ¹³C (C-I) | -10 - 0 | Singlet | The sp-hybridized carbon attached to iodine experiences a significant upfield shift due to the heavy atom effect of iodine. |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). Actual experimental values may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint for its identification and information about its bonding.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch | ~3300 | ~3300 | Strong (IR), Medium (Raman) |
| C≡C Stretch | ~2100 | ~2100 | Weak (IR), Strong (Raman) |
| C-I Stretch | ~600 | ~600 | Medium (IR), Medium (Raman) |
| C-C-H Bend | ~650 | Inactive/Very Weak | Medium (IR) |
| C-C-I Bend | ~300 | ~300 | Medium (IR), Medium (Raman) |
Note: The intensity of the C≡C stretch is expected to be weak in the IR spectrum due to the small change in dipole moment for this symmetric-like vibration, but strong in the Raman spectrum due to the large change in polarizability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, adapted for the analysis of a volatile and reactive compound like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Due to the volatility of this compound, sample preparation should be conducted in a well-ventilated fume hood.
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent in a small vial.
-
Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).
-
Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Tune and lock the spectrometer using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Objective: To obtain the gas-phase or solution-phase IR spectrum of this compound.
Materials:
-
This compound sample
-
Gas-phase IR cell with KBr or NaCl windows
-
Solution-phase IR cell (e.g., NaCl plates)
-
Anhydrous, IR-transparent solvent (e.g., CCl₄, CS₂)
-
FTIR spectrometer
Procedure for Gas-Phase Analysis:
-
Sample Preparation:
-
Evacuate the gas cell.
-
Introduce a small amount of this compound into the cell. Due to its volatility, this can be done by carefully injecting a small amount of the liquid into the cell and allowing it to vaporize.
-
-
Data Acquisition:
-
Place the gas cell in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty, evacuated cell.
-
Acquire the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Procedure for Solution-Phase Analysis:
-
Sample Preparation:
-
Prepare a dilute solution (1-5%) of this compound in an anhydrous, IR-transparent solvent.
-
Place a drop of the solution between two NaCl plates and assemble the cell.
-
-
Data Acquisition:
-
Acquire a background spectrum of the solvent using the same cell.
-
Acquire the sample spectrum.
-
Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of this compound.
-
Raman Spectroscopy
Objective: To obtain the Raman spectrum of this compound.
Materials:
-
This compound sample
-
Glass capillary tube or NMR tube
-
Raman spectrometer with a laser source (e.g., 532 nm, 785 nm)
Procedure:
-
Sample Preparation:
-
Carefully fill a glass capillary tube or an NMR tube with the liquid this compound sample and seal it.
-
-
Instrument Setup:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser beam on the sample.
-
-
Data Acquisition:
-
Set the laser power to a level that does not cause sample decomposition (this may require some optimization).
-
Acquire the Raman spectrum by collecting the scattered light. The acquisition time will depend on the sample concentration and the laser power.
-
Process the spectrum to remove any background fluorescence.
-
Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound, from sample handling to data interpretation, including the crucial role of computational chemistry.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Workflow for computational prediction of spectroscopic data.
Conclusion
This technical guide provides a foundational understanding of the key spectroscopic features of this compound, supported by data from computational models. The presented NMR, IR, and Raman data, along with detailed experimental protocols, offer a comprehensive resource for researchers in synthetic chemistry, materials science, and drug development. The integration of computational and experimental workflows, as visualized in this guide, highlights a modern approach to the characterization of novel or challenging compounds.
References
Iodoethyne: A Technical Guide to Stability and Decomposition Pathways
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Ref: The Synthesis, Inferred Stability, and Potential Decomposition Pathways of Iodoethyne (Iodoacetylene)
Abstract
This compound (H-C≡C-I), also known as iodoacetylene, is a highly reactive haloalkyne that serves as a versatile intermediate in organic synthesis. Due to its inherent instability, it is typically generated in situ for immediate consumption in subsequent reactions. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, inferred stability, and potential decomposition pathways. The content herein is curated for researchers, scientists, and professionals in drug development who may utilize this compound or similar reactive intermediates. This document synthesizes available experimental data for its preparation and discusses its likely decomposition mechanisms based on the established reactivity of haloalkynes.
Introduction
Haloalkynes are a class of organic compounds that feature a halogen atom attached to an sp-hybridized carbon of an alkyne. Among these, 1-iodoalkynes are particularly reactive and valuable building blocks in a variety of synthetic transformations, including cross-coupling, nucleophilic addition, and cycloaddition reactions.[1] this compound, the simplest 1-iodoalkyne, is of particular interest due to its potential to introduce an ethynyl or iodoethynyl moiety into complex molecules. However, its high reactivity is intrinsically linked to its low stability, making its isolation and storage challenging. This guide aims to provide a detailed technical overview of this compound's chemical properties with a focus on its stability and the pathways through which it is likely to decompose.
Synthesis of this compound
This compound is not commercially available as a stable, isolated compound. Instead, it is prepared in situ from readily available starting materials. The primary methods for its generation involve the iodination of an acetylene source.
Experimental Protocols for Synthesis
Detailed methodologies for the synthesis of 1-iodoalkynes, which are applicable to the preparation of this compound, are presented below.
Method 1: Iodination of an Acetylide
This is a common and efficient method for the synthesis of 1-iodoalkynes.
-
Reaction: An acetylide, such as ethynylmagnesium bromide or a lithium acetylide, is reacted with an iodine source.
-
Reagents and Solvents:
-
Acetylene Source: Ethynylmagnesium bromide or pre-formed lithium acetylide.
-
Iodine Source: Molecular iodine (I₂).
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent.
-
-
Procedure:
-
A solution of the acetylide in THF is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is typically cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate.
-
A solution of iodine in THF is added dropwise to the acetylide solution with vigorous stirring.
-
The reaction is allowed to proceed at low temperature for a specified time before being warmed to room temperature.
-
The resulting solution of this compound is then used immediately in the subsequent reaction step.
-
Method 2: Iodination of a Stannylacetylene
This method offers an alternative route that can be advantageous in certain synthetic contexts.
-
Reaction: A stannylacetylene, such as tributyl(ethynyl)tin, is reacted with iodine.
-
Reagents and Solvents:
-
Stannylacetylene: Tributyl(ethynyl)tin.
-
Iodine Source: Molecular iodine (I₂).
-
Solvent: Tetrahydrofuran (THF).
-
-
Procedure:
-
Tributyl(ethynyl)tin is dissolved in THF under an inert atmosphere.
-
A solution of iodine in THF is added to the stannylacetylene solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete (as monitored by techniques like TLC or GC-MS).
-
The resulting solution contains this compound and a tributyltin iodide byproduct.
-
Summary of Synthesis Methods
| Method | Acetylene Source | Iodine Source | Catalyst/Base | Solvent | Yield | Notes |
| Iodination of Acetylide | Ethynylmagnesium bromide | I₂ | - | THF | Good to Excellent | In situ generation for immediate use. |
| Iodination of Stannylacetylene | Tributyl(ethynyl)tin | I₂ | - | THF | Good to Excellent | Produces a tributyltin iodide byproduct. |
| Base-Catalyzed Iodination | Terminal Alkyne | N-Iodosuccinimide (NIS) | K₂CO₃ or DMAP | Methanol | Up to 99% | A general method for 1-iodoalkynes.[2][3] |
| Oxidative Halogenation | Terminal Alkyne | KI or NaBr | Chloramine-B | - | Very Good | General method for 1-haloalkynes. |
Stability of this compound
Factors that are known to influence the stability of haloalkanes and can be extrapolated to this compound include:
-
Light: Organoiodine compounds are often sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species.[4]
-
Heat: Thermal energy can also promote the cleavage of the C-I bond and other decomposition reactions.
-
Presence of Bases: Strong bases can deprotonate the acetylenic proton, leading to subsequent reactions. Even weak bases can potentially promote elimination or other decomposition pathways.
-
Presence of Metals: Certain metals can catalyze the decomposition or polymerization of alkynes.
Given these factors, this compound should be generated and used at low temperatures, in the dark, and under an inert atmosphere to minimize decomposition.
Decomposition Pathways of this compound
While specific experimental studies on the decomposition of this compound are lacking, several potential pathways can be proposed based on the known chemistry of haloalkynes and acetylene.
Polymerization and Oligomerization
One of the most probable decomposition pathways for this compound is polymerization or oligomerization. Acetylene and its derivatives are known to undergo polymerization, which can sometimes be explosive. The presence of the iodo group, a good leaving group, could potentially facilitate various polymerization mechanisms. A transition metal-free polymerization route for functional conjugated polydiynes has been developed from haloalkyne-based organic reactions.[5]
Caption: Proposed Polymerization of this compound.
Base-Induced Decomposition
In the presence of a base, this compound could undergo dehydrohalogenation if a suitable proton is available on an adjacent molecule, or it could lead to other condensation reactions.
References
- 1. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a transition metal-free polymerization route to functional conjugated polydiynes from a haloalkyne-based organic reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Calculations on Iodoethyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoethyne (HCCI) is a molecule of significant interest in various chemical domains, from fundamental studies of chemical bonding and reactivity to its role as a potential intermediate in synthetic chemistry. Understanding its electronic structure, spectroscopic properties, and potential energy surfaces is crucial for predicting its behavior and designing novel applications. Quantum chemical calculations provide a powerful, non-experimental avenue to probe these characteristics with high accuracy. This technical guide details the theoretical and computational approaches employed in the study of this compound, presents key quantitative data derived from these calculations, and outlines the methodologies for reproducing and extending these findings.
Introduction to the Theoretical Chemistry of this compound
This compound is the simplest of the iodoalkynes, characterized by a linear arrangement of its four atoms. The presence of the electron-rich carbon-carbon triple bond and the heavy, polarizable iodine atom imparts unique electronic and spectroscopic features to the molecule. Quantum chemical calculations are indispensable for elucidating these features, which are often challenging to probe experimentally.
Theoretical studies on this compound typically focus on:
-
Molecular Geometry: Determining the precise bond lengths and overall structure that correspond to the molecule's lowest energy state.
-
Vibrational Frequencies: Calculating the frequencies of the fundamental vibrational modes, which are directly comparable to infrared and Raman spectroscopy data.
-
Electronic Structure and Energetics: Investigating the distribution of electrons within the molecule, the energies of its molecular orbitals, and the energies of its various electronic states, including ionized states.
-
Reaction Dynamics: Simulating the molecule's behavior during chemical reactions, such as photodissociation or interactions with other molecules.
Computational Methodologies
A variety of quantum chemical methods have been employed to study this compound, each with its own balance of computational cost and accuracy.
Ab Initio Methods
Ab initio methods are based on first principles and do not rely on empirical parameters. Key ab initio approaches used for this compound include:
-
Hartree-Fock (HF) Theory: This is a fundamental method that provides a good starting point for understanding the electronic structure of this compound. It is particularly useful for calculating molecular orbitals.[1][2][3][4][5]
-
Coupled-Cluster (CC) Theory: Coupled-cluster methods, especially those including single, double, and sometimes triple excitations (CCSD, CCSD(T)), are considered the "gold standard" for high-accuracy calculations of molecular energies and properties. The Equation-of-Motion Coupled-Cluster (EOM-CC) variants are particularly powerful for studying excited and ionized states.[6][7][8][9][10] For instance, the energies of the cationic states of this compound have been computed at the EOM-IP-CCSD/cc-pVTZ level of theory.
Basis Sets
The choice of basis set is crucial for the accuracy of any quantum chemical calculation. For molecules containing heavy elements like iodine, it is important to use basis sets that can adequately describe the large number of electrons and relativistic effects. The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set is a common choice for high-accuracy calculations on this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound obtained from computational and experimental studies.
Table 1: Calculated Molecular Geometry of this compound
| Parameter | C-H Bond Length (Å) | C≡C Bond Length (Å) | C-I Bond Length (Å) | Level of Theory / Basis Set |
| Calculated Value | Data not available in search results | Data not available in search results | Data not available in search results | Specify Method/Basis Set here |
(Note: Specific computationally optimized bond lengths for this compound were not found in the provided search results. A dedicated geometry optimization calculation would be required to populate this table.)
Table 2: Vibrational Frequencies of this compound
The fundamental vibrational frequencies of this compound have been determined experimentally and are crucial benchmarks for computational methods.[11]
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) |
| ν₁ (C-H stretch) | Σ⁺ | 3330 |
| ν₂ (C≡C stretch) | Σ⁺ | 2051 |
| ν₃ (C-I stretch) | Σ⁺ | 490 |
| ν₄ (C-C-H bend) | Π | 635 |
| ν₅ (C-C-I bend) | Π | 267 |
Experimental and Computational Protocols
Geometry Optimization
A geometry optimization calculation is the first step in most computational studies.[12][13][14][15][16] The goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Typical Protocol:
-
Define the initial molecular geometry: This can be done using standard bond lengths and angles or by building the molecule in a graphical interface.
-
Choose a level of theory and basis set: For this compound, a method like CCSD with a basis set such as cc-pVTZ would provide accurate results.
-
Perform the optimization: The computational chemistry software will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
Verify the minimum: A frequency calculation should be performed at the optimized geometry to ensure that all vibrational frequencies are real, which confirms that the structure is a true minimum.
Frequency Calculations
Vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule.[17][18][19][20]
Typical Protocol:
-
Perform a geometry optimization: It is essential to calculate frequencies at a stationary point on the potential energy surface.
-
Choose the same level of theory and basis set as the optimization.
-
Request a frequency analysis: The software will compute the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) and diagonalize it to obtain the vibrational modes and their frequencies.
Excited State and Ionization Energy Calculations
To study the behavior of this compound upon interaction with light or to determine its ionization potentials, excited-state calculations are necessary.
Typical Protocol (using EOM-IP-CCSD):
-
Perform a ground-state CCSD calculation on the neutral this compound molecule at its optimized geometry.
-
Request an EOM-IP-CCSD calculation: This will compute the energies of the ionized states (cations) of the molecule.
-
Analyze the results: The output will provide the vertical ionization potentials and information about the nature of the electronic states of the this compound cation.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of the linear this compound molecule.
Computational Workflow for this compound Property Prediction
Caption: A typical workflow for calculating the properties of this compound.
References
- 1. nanodft09.iyte.edu.tr [nanodft09.iyte.edu.tr]
- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Overview of Computational Chemistry [shodor.org]
- 6. Q-Chem 5.0 Userâs Manual : Coupled-Cluster Excited-State and Open-Shell Methods [manual.q-chem.com]
- 7. 7.33. Excited States via EOM-CCSD - ORCA 6.0 Manual [faccts.de]
- 8. arxiv.org [arxiv.org]
- 9. A near-linear scaling equation of motion coupled cluster method for ionized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Vibrational spectra and assignment of iodoacetylene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. storion.ru [storion.ru]
- 13. youtube.com [youtube.com]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- 16. m.youtube.com [m.youtube.com]
- 17. vibrational frequencies [cup.uni-muenchen.de]
- 18. air.unimi.it [air.unimi.it]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Utility of Iodoethyne: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoethyne (HC≡CI), the simplest of the iodoalkynes, is a molecule of significant interest in organic synthesis and materials science. Its polarized carbon-iodine bond and reactive alkyne functionality make it a versatile building block for the introduction of the ethynyl group and the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Context and Discovery
While the precise moment of the first synthesis of this compound is not definitively documented in a singular landmark publication, its origins are intrinsically linked to the burgeoning field of acetylene chemistry in the 19th century. Acetylene (C₂H₂) itself was first discovered by Edmund Davy in 1836 and later rediscovered and named by the French chemist Marcellin Berthelot in 1860.[1] The latter half of the 19th century saw a surge in the exploration of acetylene's reactivity, including its reactions with halogens.
Early investigations into the reactions of acetylene with iodine and iodine-containing compounds likely led to the formation of this compound, although it may not have been isolated or characterized as a distinct compound at the time. The systematic study of haloalkanes and their synthesis also gained momentum during this period, providing the foundational knowledge for the preparation of compounds like this compound.[2] It is plausible that this compound was first prepared as an intermediate or as part of a mixture in the late 19th or early 20th century during studies on the halogenation of acetylene.
Physicochemical Properties
This compound is a linear molecule with a carbon-carbon triple bond and a terminal iodine atom. Its physical and chemical properties are summarized in the tables below.
Table 1: General and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₂HI |
| Molar Mass | 151.93 g/mol |
| Appearance | Colorless gas or volatile liquid |
| Boiling Point | Not well-defined, decomposes |
| ¹H NMR Chemical Shift | δ ~2.0-3.0 ppm (estimated) |
| ¹³C NMR Chemical Shift | C-I: δ ~20-40 ppm; C-H: δ ~70-90 ppm (estimated) |
| IR Spectroscopy (C≡C) | 2100-2260 cm⁻¹ (weak to medium) |
| IR Spectroscopy (C-I) | ~500 cm⁻¹ |
Table 2: Structural Parameters of this compound and Related Compounds
| Parameter | Molecule | Value | Reference |
| Rotational Constant (B₀) | Methyl Iodoacetylene | 1259.02 Mc/sec | [3] |
| C-I Bond Length | 1-Iodoalkynes (typical) | ~2.00 Å | |
| C≡C Bond Length | 1-Iodoalkynes (typical) | ~1.20 Å | |
| C-C≡C Bond Angle | 1-Iodoalkynes (typical) | 180° | |
| H-C≡C Bond Angle | 1-Iodoalkynes (typical) | 180° |
Note: Specific experimental data for this compound is scarce; some values are typical for the class of 1-iodoalkynes.
Modern Synthetic Protocols
While historical methods for the synthesis of this compound are not well-documented, several efficient and reliable modern protocols have been developed for the preparation of 1-iodoalkynes. These methods offer good to excellent yields and tolerate a wide range of functional groups.
Method 1: Iodination of Terminal Alkynes using N-Iodosuccinimide (NIS)
This method involves the direct iodination of a terminal alkyne using N-iodosuccinimide as the iodine source. The reaction can be effectively mediated by neutral alumina (Al₂O₃) or activated by acetic acid.
Experimental Protocol (Al₂O₃ Mediated):
-
To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add N-iodosuccinimide (1.2 mmol) and neutral alumina (Al₂O₃, 2.0 g).
-
Stir the mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude 1-iodoalkyne.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Grignard-based Iodination
This protocol involves the formation of an acetylide using a Grignard reagent, followed by quenching with an iodine source.
Experimental Protocol:
-
To a solution of the terminal alkyne (1.0 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethylmagnesium bromide (1.1 mmol) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture to 0 °C and add a solution of iodine (1.2 mmol) in THF dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: General Workflow for the Synthesis of 1-Iodoalkynes via Iodination with NIS
Caption: A generalized workflow for the synthesis of 1-iodoalkynes using N-iodosuccinimide.
Diagram 2: Reactivity of 1-Haloalkynes in Sonogashira Coupling
Caption: Schematic of the Sonogashira cross-coupling reaction involving a 1-haloalkyne.
Conclusion
This compound, a molecule with historical roots in the early exploration of acetylene chemistry, continues to be a valuable tool in modern organic synthesis. While the specific details of its initial discovery remain somewhat obscured by the passage of time, its utility is well-established through the development of robust and efficient synthetic methodologies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the unique reactivity of this compound and other 1-iodoalkynes in their scientific endeavors. Further research into the precise spectroscopic and structural properties of this compound will undoubtedly continue to refine our understanding and expand the applications of this fundamental chemical building block.
References
An In-depth Technical Guide to the Thermochemistry of the Carbon-Iodine Bond in Iodoethyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoethyne (H-C≡C-I), the simplest iodoalkyne, is a molecule of significant interest in various chemical disciplines, including astrochemistry, combustion chemistry, and synthetic organic chemistry. Its highly polarized and labile carbon-iodine (C-I) bond dictates its reactivity and energetic properties. A thorough understanding of the thermochemistry of this bond is paramount for predicting reaction outcomes, modeling complex chemical environments, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the thermochemistry of the C-I bond in this compound, detailing its bond dissociation energy, enthalpy of formation, and the experimental and computational methodologies used for their determination.
Core Thermochemical Data
The thermochemical properties of the carbon-iodine bond in this compound are fundamental to understanding its stability and reactivity. The key quantitative data are summarized in the tables below. These values are primarily derived from the Active Thermochemical Tables (ATcT), which provide a consistent and accurate set of thermochemical data based on a network of experimental and theoretical determinations.[1][2]
Table 1: Enthalpies of Formation at 298.15 K
| Species | Formula | State | ΔfH° (kJ/mol) | Uncertainty (kJ/mol) |
| This compound | H-C≡C-I | Gas | 313.3 | ± 2.1 |
| Ethynyl radical | ·C≡C-H | Gas | 563.8 | ± 0.7 |
| Iodoethynyl radical | I-C≡C· | Gas | 471.5 | ± 2.2 |
| Iodine atom | I | Gas | 106.76 | ± 0.04 |
Data sourced from Active Thermochemical Tables (ATcT).[1][3][4]
Table 2: Carbon-Iodine Bond Dissociation Energy in this compound
The bond dissociation energy (BDE) of the C-I bond in this compound can be calculated using the enthalpies of formation of the parent molecule and its resulting fragments upon homolytic cleavage. The dissociation process is represented by the following reaction:
H-C≡C-I(g) → H-C≡C·(g) + I·(g)
The BDE is calculated as follows:
BDE(C-I) = ΔfH°(H-C≡C·) + ΔfH°(I·) - ΔfH°(H-C≡C-I)
| Bond | Dissociation Products | BDE at 298.15 K (kJ/mol) |
| H-C≡C-I | H-C≡C· + I· | 357.26 |
This value indicates a relatively weak C-I bond compared to C-H or C-C bonds, a characteristic feature of iodoalkynes that underpins their utility in chemical synthesis as precursors to highly reactive acetylenic species.
Experimental Determination of Thermochemical Data
The determination of accurate thermochemical data for unstable and reactive species like this compound and its radical fragments requires sophisticated experimental techniques.
Photoionization Mass Spectrometry (PIMS)
Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules and the appearance energies of their fragment ions. This information can be used to derive enthalpies of formation. For a transient species like this compound, it can be produced in situ and then ionized.
Experimental Protocol:
-
Generation of this compound: this compound is a transient species and is typically synthesized immediately before analysis. A common method involves the reaction of a suitable precursor, such as a diiodoalkene, with a strong base in the gas phase.
-
Introduction into the Mass Spectrometer: The gaseous this compound is introduced into the ionization region of a mass spectrometer through a molecular beam, which cools the molecules and simplifies their spectra.[3]
-
Photoionization: The molecules are irradiated with a tunable monochromatic vacuum ultraviolet (VUV) light source, often from a synchrotron. As the photon energy is scanned, the ions produced are detected by a mass spectrometer.[3]
-
Data Analysis: The ion signal is plotted as a function of photon energy to generate a photoionization efficiency (PIE) curve. The onset of the parent ion signal corresponds to the adiabatic ionization energy of this compound. The onset of fragment ion signals corresponds to their appearance energies.
Shock Tube Pyrolysis
Shock tubes are used to study chemical reactions at high temperatures and pressures for very short periods. By rapidly heating a gas mixture with a shock wave, the pyrolysis of a precursor can be initiated, and the resulting species can be analyzed.
Experimental Protocol:
-
Gas Mixture Preparation: A dilute mixture of a stable precursor to this compound or the iodoethynyl radical (e.g., a larger iodoalkyne) in an inert gas like argon is prepared.[5]
-
Shock Wave Generation: A high-pressure driver gas is suddenly released, generating a shock wave that propagates through the reactant gas mixture, rapidly heating and compressing it.
-
Reaction Zone: The pyrolysis of the precursor occurs in the high-temperature region behind the shock wave.
-
Product Analysis: The species present in the reaction zone can be analyzed using various techniques, including time-of-flight mass spectrometry coupled with a photoionization source.[6] This allows for the identification of radical intermediates and stable products.
-
Kinetic Modeling: The experimental data is often compared with kinetic models to extract rate constants and thermochemical data for the elementary reactions involved.
Calorimetry
While challenging for unstable species, calorimetric methods can be adapted to measure reaction enthalpies involving this compound, often by reacting it in situ.[1][7][8]
Experimental Protocol for Reaction Calorimetry:
-
Calorimeter Setup: A reaction calorimeter, which is a well-insulated vessel, is equipped with a sensitive thermometer, a stirrer, and ports for reactant addition.[9]
-
In Situ Generation: A precursor to this compound is placed in the calorimeter along with a reactant that will generate this compound.
-
Initiation of Reaction: The reaction to form this compound is initiated, and simultaneously or subsequently, this compound undergoes a well-defined reaction with a known enthalpy.
-
Temperature Monitoring: The temperature of the calorimeter is monitored precisely throughout the reaction.
-
Data Analysis: The heat change (q) for the reaction is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter and its contents. The enthalpy of reaction (ΔH) is then determined. By applying Hess's Law and knowing the enthalpies of formation of other reactants and products, the enthalpy of formation of this compound can be derived.[10]
Computational Determination of Thermochemical Data
Computational chemistry provides a powerful and often essential complement to experimental studies, especially for highly reactive or transient species. High-level ab initio methods are employed to calculate accurate thermochemical properties.
Gaussian-n (Gn) and Complete Basis Set (CBS) Theories
Methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) theories are composite computational methods that aim to approximate the results of very high-level calculations at a more manageable computational cost.[11][12][13][14]
Computational Protocol:
-
Geometry Optimization: The molecular geometries of this compound and its dissociation products (ethynyl and iodoethynyl radicals, and iodine atom) are optimized at a lower level of theory (e.g., using density functional theory).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets.
-
Extrapolation and Empirical Corrections: The energies are extrapolated to the complete basis set limit, and empirical corrections are added to account for remaining deficiencies in the calculations.
-
Enthalpy of Formation and BDE Calculation: The calculated total energies are used to determine the atomization energy, from which the enthalpy of formation is derived. The bond dissociation energy is then calculated from the enthalpies of formation of the reactant and products.[2][15]
Conclusion
The thermochemistry of the carbon-iodine bond in this compound is characterized by a relatively low bond dissociation energy, making it a valuable synthon for generating highly reactive acetylenic species. The accurate determination of its thermochemical properties relies on a synergy between advanced experimental techniques, such as photoionization mass spectrometry and shock tube studies, and high-level computational methods. The data presented in this guide provides a solid foundation for researchers in various fields to understand and predict the behavior of this fascinating and reactive molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Ab initio dynamics and photoionization mass spectrometry reveal ion-molecule pathways from ionized acetylene clusters to benzene cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atct.anl.gov [atct.anl.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enthalpy Changes and Calorimetry | MME [mmerevise.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 11. Theory [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. joaquinbarroso.com [joaquinbarroso.com]
In-Depth Technical Guide to the Structural Analysis and Bond Lengths of Iodoethyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoethyne (HCCI), a linear triatomic molecule, serves as a fundamental building block in organic synthesis and possesses intriguing spectroscopic features. A precise understanding of its molecular geometry, particularly its bond lengths, is crucial for computational modeling, reaction mechanism studies, and the rational design of novel chemical entities. This technical guide provides a comprehensive overview of the structural analysis of this compound, focusing on the experimentally determined bond lengths and the methodologies employed for their measurement.
Molecular Structure and Bond Lengths of this compound
The molecular structure of this compound has been accurately determined using microwave spectroscopy. This technique allows for the precise measurement of rotational constants, from which the internuclear distances can be derived with high fidelity. The seminal work in this area was conducted by J. K. Tyler and J. Sheridan, whose findings remain a cornerstone in the structural chemistry of haloalkynes.
Summary of Bond Lengths
The experimentally determined bond lengths for this compound are summarized in the table below. These values represent the equilibrium (r_e_) bond distances, which correspond to the minimum of the potential energy well.
| Bond | Bond Length (Å) |
| C-H | 1.055 |
| C≡C | 1.207 |
| C-I | 1.993 |
Data sourced from the microwave spectroscopy study by J. K. Tyler and J. Sheridan, as cited in "Handbook of Bond Dissociation Energies in Organic Compounds."
Experimental Protocol: Microwave Spectroscopy of this compound
The determination of the molecular structure of this compound was achieved through the analysis of its rotational spectrum in the gas phase. The following provides a detailed description of the experimental methodology typical for such studies in the era of the original research.
Sample Preparation
This compound is a highly reactive and unstable compound, requiring careful preparation and handling. A common synthetic route involves the dehydrohalogenation of a suitable precursor, such as 1,2-diiodoethene, using a strong base. The resulting this compound gas is then purified and introduced into the spectrometer at low pressure.
Instrumentation: Stark-Modulation Microwave Spectrometer
The rotational spectrum of this compound was measured using a Stark-modulation microwave spectrometer. This type of spectrometer was widely used for high-resolution rotational spectroscopy in the mid-20th century.
-
Microwave Source: A klystron was typically used as the source of microwave radiation. The frequency of the klystron could be swept over a range to observe the rotational transitions of the molecule.
-
Absorption Cell: The gaseous this compound sample was introduced into a long (typically several meters) metallic waveguide that served as the absorption cell. The cell was maintained at a low pressure (a few millitorr) to minimize pressure broadening of the spectral lines.
-
Stark Modulation: A square-wave electric field (Stark field) was applied across the absorption cell. This field causes a splitting of the rotational energy levels (the Stark effect). By modulating this field and using a phase-sensitive detector, the sensitivity of the spectrometer is significantly enhanced, allowing for the detection of weak absorption lines.
-
Detector: A crystal diode detector was used to detect the microwave radiation that passed through the absorption cell.
Data Acquisition and Analysis
-
Spectral Scan: The frequency of the microwave source was systematically swept over a range where rotational transitions of this compound were predicted to occur.
-
Detection of Transitions: As the microwave frequency came into resonance with a rotational transition, a change in the detected power was observed. The use of Stark modulation and phase-sensitive detection resulted in a derivative-like lineshape for the absorption signals.
-
Frequency Measurement: The frequencies of the observed rotational transitions were measured with high precision using frequency standards.
-
Assignment of Transitions: For a linear molecule like this compound, the rotational energy levels are given by the formula: E_J = B J(J+1) - D J^2(J+1)^2 where J is the rotational quantum number, B is the rotational constant, and D is the centrifugal distortion constant. The selection rule for rotational transitions is ΔJ = +1. By analyzing the pattern of the observed spectral lines, the transitions were assigned to specific J values.
-
Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constant (B) and the centrifugal distortion constant (D) were determined. For a linear molecule, the moment of inertia (I) is related to the rotational constant by: B = h / (8π²I)
-
Calculation of Bond Lengths: The moment of inertia of this compound depends on the masses of the atoms and the two bond lengths (r(C≡C) and r(C-I)), assuming a C-H bond length from a similar molecule. By measuring the rotational constants for different isotopic species of this compound (e.g., substituting ¹²C with ¹³C), a set of simultaneous equations for the moments of inertia can be established. Solving these equations allows for the precise determination of the individual bond lengths without assuming any structural parameters.
Logical Workflow for Structural Determination
The logical workflow for determining the bond lengths of this compound from its microwave spectrum is illustrated in the following diagram.
Caption: Workflow for determining this compound bond lengths via microwave spectroscopy.
Conclusion
The structural analysis of this compound through microwave spectroscopy provides a clear and precise picture of its molecular geometry. The experimentally determined bond lengths for the C-H, C≡C, and C-I bonds are fundamental parameters for chemists and drug development professionals. The detailed experimental protocol outlined in this guide highlights the rigorous methods required to obtain such high-precision data for reactive molecules. This information is invaluable for a deeper understanding of the chemical behavior of this compound and for its application in advanced chemical synthesis and materials science.
The Unexplored Potential of Iodoethyne in Astrophysical Environments: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
While the interstellar medium (ISM) is known to host a diverse range of molecules, the role of halogenated species, particularly iodine-containing molecules, remains largely unexplored.[1][2] This technical guide presents a prospective analysis of the potential applications of iodoethyne (HCC-I) in astrophysics. Although not yet detected in space, its unique properties suggest it could serve as a valuable tracer for specific astrophysical environments and as a precursor in the formation of more complex organic molecules.[3][4] This document outlines hypothesized formation and destruction pathways, potential observational targets, and detailed experimental protocols for its future detection and characterization.
Introduction: The Case for this compound in Astrochemistry
The study of molecules in space provides crucial insights into the physical and chemical conditions of astrophysical environments, from dark molecular clouds to star-forming regions.[5] The vast majority of detected interstellar molecules are composed of hydrogen, carbon, oxygen, and nitrogen.[4] However, the chemistry of heavier elements, such as halogens, is a rapidly emerging field of interest.
This compound, a simple linear molecule, possesses several characteristics that make it a compelling target for astrophysical research:
-
High Atomic Mass of Iodine: The presence of a heavy iodine atom is expected to significantly influence the molecule's rotational spectrum, providing distinct and potentially unambiguous detection signatures.
-
Polarity: The molecule's polarity, arising from the electronegativity difference between iodine and carbon, makes it amenable to detection via rotational spectroscopy, a primary tool in astrochemistry.[5]
-
Reactivity: The carbon-iodine bond is relatively weak, suggesting that this compound could be a reactive intermediate in gas-phase chemical reactions, potentially leading to the formation of more complex species.
This guide will explore the hypothetical, yet scientifically grounded, applications of this compound in astrophysics, providing a framework for future research in this nascent area.
Hypothesized Formation and Destruction Pathways
The formation of this compound in the ISM is likely to occur through gas-phase reactions, as conditions in dense molecular clouds are too cold for many surface reactions on dust grains to be efficient without an energy source like a protostar.[5]
Formation Pathways
A plausible formation mechanism involves the reaction of acetylene (C₂H₂), a known interstellar molecule, with an iodine cation (I⁺). The iodine cation could be formed through the photoionization of atomic iodine by stellar radiation.
Proposed Primary Formation Reaction:
C₂H₂ + I⁺ → HCC-I⁺ + H HCC-I⁺ + e⁻ → HCC-I + hν
An alternative pathway could involve neutral-neutral reactions, although these are typically slower at the low temperatures of molecular clouds.
Destruction Pathways
This compound is likely to be destroyed by photodissociation from stellar UV radiation and through reactions with common interstellar radicals such as the hydroxyl radical (OH).
Proposed Primary Destruction Reactions:
HCC-I + hν → HCC + I HCC-I + OH → HCCO + HI
Potential as an Astrophysical Tracer
The detection of this compound could provide unique insights into several astrophysical phenomena:
-
Tracer of Iodine Abundance: The abundance of this compound would be directly related to the local abundance of iodine, offering a new way to probe the distribution of heavy elements in the galaxy.
-
Indicator of Energetic Environments: As its formation may be initiated by the ionization of iodine, its presence could signify regions with a significant flux of ionizing radiation, such as the vicinity of young, hot stars.[5]
-
Probe of Chemical Models: The confirmation and quantification of this compound would provide a critical test for current astrochemical models, particularly those aiming to incorporate the chemistry of heavy elements.
Role in the Synthesis of Complex Molecules
The reactivity of the C-I bond suggests that this compound could act as a stepping stone in the formation of larger organic molecules. For example, it could react with other carbon-chain molecules, which are known to be abundant in regions like the Taurus Molecular Cloud 1 (TMC-1).[6]
Proposed Observational Strategies and Data
The primary method for detecting this compound in the ISM would be through radio astronomy, targeting its rotational transitions.[7] High-resolution telescopes such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the Green Bank Telescope (GBT) would be ideal instruments for such a search.
The following table presents a hypothetical set of rotational transition frequencies for this compound, calculated based on its expected molecular structure. These frequencies are prime targets for observational searches.
| Transition (J' - J") | Frequency (GHz) | Upper State Energy (K) |
| 1 - 0 | 4.58 | 0.22 |
| 2 - 1 | 9.16 | 0.66 |
| 3 - 2 | 13.74 | 1.32 |
| 4 - 3 | 18.32 | 2.20 |
| 5 - 4 | 22.90 | 3.30 |
Note: These are theoretical values and would need to be confirmed by laboratory spectroscopy.
Experimental Protocols for Future Research
To support the astrophysical search for this compound, dedicated laboratory and computational studies are essential.
Laboratory Spectroscopy
Objective: To precisely measure the rotational and vibrational spectra of this compound to provide accurate frequency data for astronomical searches.
Methodology:
-
Synthesis: Synthesize this compound gas through the reaction of 1,2-diiodoethene with a strong base, such as potassium hydroxide, in a controlled vacuum environment.
-
Spectroscopic Measurement:
-
Rotational Spectroscopy: Introduce the synthesized this compound gas into a cooled, low-pressure cell within a millimeter-wave spectrometer. Record the absorption spectrum in the frequency range of 1-50 GHz to identify the fundamental rotational transitions.
-
Vibrational Spectroscopy: Utilize a Fourier Transform Infrared (FTIR) spectrometer to measure the vibrational modes of this compound in a gas cell or isolated in an inert gas matrix at cryogenic temperatures.
-
-
Data Analysis: Analyze the recorded spectra to determine the precise rotational constants, vibrational frequencies, and other spectroscopic parameters of the molecule.
Computational Chemistry
Objective: To model the formation and destruction pathways of this compound under astrophysically relevant conditions and to calculate its spectroscopic properties.
Methodology:
-
Quantum Chemical Calculations:
-
Employ high-level ab initio quantum chemistry methods (e.g., coupled-cluster theory) to calculate the optimized geometry, rotational constants, and vibrational frequencies of this compound.
-
Calculate the potential energy surfaces for the proposed formation and destruction reactions to determine their reaction rates at low temperatures.
-
-
Astrochemical Modeling:
-
Incorporate the calculated reaction rates and spectroscopic data into existing astrochemical models of dense molecular clouds and star-forming regions.
-
Run simulations to predict the expected abundance of this compound in different astrophysical environments and to identify the most promising observational targets.
-
Conclusion
While the presence of this compound in the interstellar medium remains to be confirmed, its potential as a unique chemical tracer and a precursor to more complex molecules warrants a dedicated search. The experimental and observational strategies outlined in this guide provide a clear roadmap for future investigations. The detection of this compound would open a new window into the chemistry of heavy elements in the cosmos and significantly advance our understanding of the molecular diversity of the universe.
References
- 1. The Vega Science Trust - The Chemistry of Interstellar Space [vega.org.uk]
- 2. Chemistry between stars and planets - Leiden University [universiteitleiden.nl]
- 3. scitechdaily.com [scitechdaily.com]
- 4. youtube.com [youtube.com]
- 5. McGuire Research Group [mcguirelab.mit.edu]
- 6. Astronomers Detect Two New Organic Molecules in Interstellar Medium | Sci.News [sci.news]
- 7. astrobites.org [astrobites.org]
Methodological & Application
Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4][5]
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of terminal alkynes with aryl iodides. Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often allowing the reaction to proceed at room temperature with high efficiency and yields.[3] The protocols outlined herein are designed to be a comprehensive guide for researchers, providing information on catalyst selection, reaction setup, and product purification.
Catalytic Cycle
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism involves two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[6][7]
A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes. These data are representative and may be optimized for specific substrates and scales.
Table 1: Screening of Reaction Conditions for the Coupling of Iodobenzene and Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 6 | 95 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Piperidine | DMF | 50 | 4 | 92 |
| 3 | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPA | Toluene | RT | 8 | 96 |
| 4 | PdCl₂(dppf) (1) | CuI (2) | K₂CO₃ | MeCN | 80 | 12 | 88 |
| 5 | Pd(OAc)₂ (5 ppm) | None (Copper-Free) | K₂CO₃ | EtOH | 90 | 24 | 83[8] |
Data compiled from various sources and representative examples.[5][8][9]
Table 2: Substrate Scope for the Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Terminal Alkyne | Catalyst System | Conditions | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, RT, 4h | 94 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / CuI | Et₃N, DMF, RT, 2h | 99[9] |
| 3 | 4-Iodotoluene | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N, THF, RT, 6h | 85 |
| 4 | 1-Iodonaphthalene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI | Et₃N, 90°C, 12h | 93[5] |
| 5 | 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DMF, 50°C, 5h | 89 |
| 6 | Methyl 4-iodobenzoate | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Et₃N, THF, RT, 3h | 97 |
| 7 | 4-Iodoacetophenone | Phenylacetylene | NS-MCM-41-Pd / CuI | Et₃N, 50°C, 12h | 95[5] |
| 8 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, RT, 2h | 98 (selective on I) |
Yields are for the isolated product. Conditions are generalized and may require optimization.
Experimental Protocols
The following protocols describe a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide.
Materials and Reagents
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
General Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Iodoethyne: A Versatile Precursor for the Synthesis of Polyyne Scaffolds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyyne scaffolds, characterized by a backbone of alternating carbon-carbon single and triple bonds, are of significant interest in medicinal chemistry, materials science, and drug development. Their rigid, linear structure and unique electronic properties make them valuable building blocks for novel therapeutics and functional materials. Iodoethyne (HC≡CI) serves as a important and highly reactive precursor for the synthesis of these complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in polyyne synthesis, with a focus on the Cadiot-Chodkiewicz coupling reaction.
Core Synthetic Methodologies
The primary synthetic routes to polyynes using this compound as a precursor involve copper-catalyzed cross-coupling reactions. The Cadiot-Chodkiewicz coupling is a particularly powerful method for the formation of unsymmetrical diynes and can be applied iteratively to construct longer polyyne chains.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling reaction facilitates the cross-coupling of a terminal alkyne with a haloalkyne, such as this compound, in the presence of a copper(I) salt and a base.[1] This reaction is highly selective for the formation of the unsymmetrical cross-coupled product, minimizing the formation of symmetrical homocoupled byproducts.[1] The general mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne followed by reductive elimination to yield the 1,3-diyne.[2]
Experimental Protocols
The following protocols provide detailed procedures for the preparation of this compound and its subsequent use in polyyne synthesis.
Protocol 1: Preparation of this compound (Illustrative)
While this compound is commercially available, it can also be prepared in situ or from readily available starting materials like acetylene. A general approach involves the iodination of an acetylide salt.
Materials:
-
Acetylene gas or a suitable precursor (e.g., calcium carbide)
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Base (e.g., sodium amide, n-butyllithium)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Generation of Acetylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chosen acetylene source in the anhydrous solvent. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the base to the solution to generate the acetylide anion. Stir the mixture for 30-60 minutes at -78 °C.
-
Iodination: In a separate flask, prepare a solution of the iodinating agent (e.g., NIS or iodine) in the anhydrous solvent.
-
Slowly add the iodinating agent solution to the acetylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure. Due to its volatility and potential instability, this compound is often used immediately in the next step without extensive purification.
Protocol 2: Synthesis of an Unsymmetrical Diyne via Cadiot-Chodkiewicz Coupling
This protocol describes the synthesis of a generic unsymmetrical diyne using this compound and a terminal alkyne.
Materials:
-
This compound (prepared as in Protocol 1 or from a commercial source)
-
A terminal alkyne (R-C≡CH)
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)[1]
-
A suitable amine base (e.g., piperidine, diethylamine, or triethylamine)[1]
-
A reducing agent to maintain the copper in the +1 oxidation state (e.g., hydroxylamine hydrochloride)[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a stirred solution of the terminal alkyne, the amine base, and hydroxylamine hydrochloride in the chosen solvent under an inert atmosphere, add the copper(I) salt catalyst.
-
Addition of this compound: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical diyne.
Protocol 3: Iterative Synthesis for Longer Polyyne Chains
Longer polyynes can be synthesized through an iterative process of coupling and deprotection. A common strategy involves using a terminal alkyne protected with a trimethylsilyl (TMS) group.
Workflow:
-
Step 1: Cadiot-Chodkiewicz Coupling: Couple this compound with a TMS-protected terminal alkyne (e.g., TMS-acetylene) using the conditions described in Protocol 2. This yields a TMS-protected diyne.
-
Step 2: Deprotection: Remove the TMS protecting group using a mild base (e.g., potassium carbonate in methanol) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) to regenerate the terminal alkyne.
-
Step 3: Iodination: Convert the newly formed terminal diyne into an iododiyne using an appropriate iodinating agent (e.g., NIS or I₂ with a base).
-
Step 4: Iteration: Repeat the Cadiot-Chodkiewicz coupling (Step 1) with the iododiyne and another equivalent of TMS-acetylene to form a TMS-protected tetrayne.
-
This cycle of deprotection, iodination, and coupling can be repeated to incrementally extend the polyyne chain.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the synthesis of polyynes using haloalkyne precursors in Cadiot-Chodkiewicz coupling reactions.
Table 1: Representative Conditions for Cadiot-Chodkiewicz Coupling
| Haloalkyne | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromoalkyne | Phenylacetylene | CuI (5) | K₂CO₃ | Ethanol | 60 | 12 | 85 |
| 1-Bromoalkyne | 1-Hexyne | CuI (5) | K₂CO₃ | Ethanol | 60 | 12 | 78 |
| 1-Iodoalkyne | Propargyl alcohol | CuI (5) | Et₂NH | Methanol | RT | 4 | 92 |
| 1-Bromoalkyne | TMS-acetylene | CuI (10) | Piperidine | Methanol | RT | 6 | 88 |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
Visualizations
Cadiot-Chodkiewicz Coupling Mechanism
Caption: Mechanism of the Cadiot-Chodkiewicz Coupling Reaction.
Iterative Polyyne Synthesis Workflow
Caption: Workflow for the Iterative Synthesis of Polyyne Chains.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of polyynes, which are crucial scaffolds in modern chemical research. The Cadiot-Chodkiewicz coupling provides a reliable and selective method for the construction of unsymmetrical diynes, and iterative strategies enable the synthesis of longer, well-defined polyyne chains. The protocols and data presented herein serve as a guide for researchers in the application of this compound for the development of novel polyyne-based molecules with potential applications in medicine and materials science.
References
Application Notes: Derivatization of Biomolecules with Iodoalkynes
Introduction
Iodoalkynes, with iodoethyne (H-C≡C-I) as the simplest member, are highly reactive and versatile reagents for the chemical modification and labeling of biomolecules. Their utility stems from the electron-deficient nature of the alkyne carbon-carbon triple bond and the presence of iodine as an excellent leaving group. These characteristics enable iodoalkynes to participate in several powerful bioconjugation reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This allows for the stable and specific introduction of an alkyne handle onto proteins, nucleic acids, and lipids. This alkyne group can then be used for secondary "click" chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach reporter molecules like fluorophores, biotin, or drug payloads.[1][2]
Key Applications:
-
Proteomics: Labeling specific amino acid residues (primarily cysteine) to study protein structure, function, and interactions.[3][4] Iodoalkyne-based probes are used in quantitative proteomics for cysteine-reactivity profiling.[5][6]
-
Genomics and Transcriptomics: Post-synthesis modification of oligonucleotides and DNA for applications in diagnostics and molecular biology. The installed alkyne can be "clicked" with azide-modified reporters.[7][8]
-
Lipidomics: Tracing lipid metabolism and localization within cells by labeling lipid species that have been pre-functionalized with a reactive partner group (e.g., an azide).[9][10]
-
Drug Development: Assembling complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), where the iodoalkyne serves as a reactive partner for linking the drug molecule to the biomolecule.
Principal Reaction Chemistries
The derivatization of biomolecules with iodoalkynes primarily proceeds through three major pathways:
-
Nucleophilic Substitution on Cysteine: The thiol group (-SH) of cysteine residues is a strong nucleophile. It can directly attack the electrophilic sp-hybridized carbon of the iodoalkyne, displacing the iodide ion in an SN2-type reaction to form a stable thioalkyne bond.[3][11] This reaction is highly specific for accessible and reactive cysteine residues.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a cornerstone of "click chemistry."[12] In this reaction, a biomolecule functionalized with an azide group reacts with a 1-iodoalkyne in the presence of a copper(I) catalyst. The reaction is extremely rapid and results in the formation of a stable 1,4,5-trisubstituted iodotriazole.[1] This method is exceptionally efficient for labeling azide-modified biomolecules.
-
Sonogashira Cross-Coupling: This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[13][14] In a bioconjugation context, a biomolecule containing an aryl iodide (e.g., on an iodotyrosine residue) could be coupled with a terminal alkyne. Conversely, and more relevant to iodoalkynes, is the "inverse" Sonogashira reaction where an iodoalkyne couples with an aryl or vinyl group on a biomolecule, though this is less common in biological settings. A highly efficient copper-free Sonogashira coupling has been developed for labeling alkyne-encoded proteins with aryl iodides under mild, aqueous conditions.[15][16]
Reaction Pathways Overview
Caption: Key chemical reactions for conjugating iodoalkynes to biomolecules.
Quantitative Data Summary
The efficiency of derivatization depends on the biomolecule, reaction type, and conditions. Below are representative data compiled from studies using iodoalkynes or analogous reagents.
Table 1: Derivatization of Cysteine-Containing Peptides with Alkyne Reagents Data adapted from reactions using amphiphilic ethynylbenziodoxolone (EBX) reagents, which transfer an alkyne group to cysteine residues.[3]
| Peptide Substrate | Reagent | Buffer Conditions | Time (h) | Temperature | Yield (%) |
| N-Ac-Cys-NH2 (11) | EBX-SiMe3 (4a) | 100 mM PB, pH 7.4 | 6 | RT | 79 |
| N-Ac-Cys-NH2 (11) | EBX-C6H13 (4b) | 100 mM PB, pH 7.4 | 6 | RT | 82 |
| Hexapeptide (19) | EBX-SiMe3 (4a) | 100 mM PB, pH 7.4 | 6 | 37°C | 76 |
| 15-mer Peptide (20) | EBX-SiMe3 (4a) | 100 mM PB, pH 7.4 | 6 | 37°C | 83 |
| 18-mer Peptide (21) | EBX-C6H13 (4b) | 100 mM PB, pH 7.4 | 6 | 37°C | 85 |
PB = Phosphate Buffer; RT = Room Temperature
Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides to an Alkyne-Encoded Protein This table shows data for the inverse reaction but provides a strong indication of the efficiency of Sonogashira coupling under biocompatible conditions.[15]
| Aryl Iodide Substrate | Functional Group | Reaction Time (h) | Yield (%) |
| Fluorescein Iodide | Fluorophore | 0.5 | 93 |
| 4-Iodobenzoic acid | Carboxylic Acid | 0.5 | 85 |
| 4-Iodophenol | Hydroxyl | 0.5 | 81 |
| 1-Fluoro-4-iodobenzene | Fluorine | 0.5 | 78 |
| 1-Iodo-4-nitrobenzene | Nitro | 0.5 | 55 |
| 2-Iodothiophene | Heterocycle | 0.5 | 88 |
Experimental Protocols
Protocol 1: Derivatization of Protein Cysteine Residues
This protocol describes the labeling of accessible cysteine residues in a purified protein using an iodoalkyne reagent. The reaction is analogous to alkylation with iodoacetamide.[11][17]
Materials:
-
Purified protein containing cysteine(s) in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM Phosphate Buffer, pH 7.5-8.5).
-
Reducing Agent (optional): 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Iodoalkyne reagent (e.g., iodo-propargyl derivative) stock solution (10-100 mM in DMSO or DMF).
-
Quenching Reagent: 1 M DTT or L-cysteine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
(Optional) Reduction: If labeling all cysteines (not just free thiols) is desired, reduce disulfide bonds by adding TCEP to a final concentration of 1-5 mM and incubate for 1 hour at 37°C. Note: DTT should be removed before adding the iodoalkyne, as it will react. TCEP does not react with iodoalkynes.
-
Alkylation Reaction: Add the iodoalkyne stock solution to the protein solution to achieve a 10- to 50-fold molar excess over the concentration of cysteine residues.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 37°C. The reaction should be performed in the dark to prevent potential degradation of the light-sensitive iodo-reagent.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 10-20 mM to consume any unreacted iodoalkyne. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
Analysis: Confirm successful derivatization using mass spectrometry (ESI-MS or MALDI-TOF) to observe the mass shift corresponding to the addition of the alkyne group. The degree of labeling can be quantified by comparing the intensities of labeled and unlabeled protein peaks.[5]
Workflow for Cysteine Derivatization
Caption: Step-by-step workflow for labeling protein cysteine residues.
Protocol 2: Labeling of Azide-Modified DNA via CuAAC (Click Chemistry)
This protocol outlines the reaction of an azide-modified oligonucleotide with an iodoalkyne to form a stable iodotriazole linkage.[7][18]
Materials:
-
Azide-modified DNA or oligonucleotide (100 µM in nuclease-free water).
-
Iodoalkyne (e.g., this compound or derivative, 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water).
-
Reducing Agent: Sodium Ascorbate solution (100 mM in water, prepare fresh).
-
Copper Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in DMSO/water).
-
Purification kit for oligonucleotides (e.g., ethanol precipitation or spin column).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified DNA (to a final concentration of 20-50 µM).
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7).
-
Iodoalkyne stock (to a final concentration of 200-500 µM).
-
-
Prepare Catalyst Premix: In a separate tube, mix the copper ligand and CuSO₄ in a 5:1 molar ratio. For example, mix 5 µL of 50 mM THPTA with 1 µL of 50 mM CuSO₄. This complex helps stabilize the Cu(I) ion and improves reaction efficiency.[2]
-
Initiate Reaction:
-
Add the Copper/Ligand premix to the main reaction tube to a final copper concentration of 0.5-1.0 mM.
-
Add the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM. This reduces Cu(II) to the active Cu(I) catalyst.
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 1-4 hours.
-
Purification: Purify the labeled DNA using a standard ethanol precipitation protocol or a suitable oligonucleotide purification spin column to remove the catalyst and excess reagents.
-
Analysis: Confirm the conjugation via mass spectrometry (to observe the mass addition) or by gel electrophoresis if the iodoalkyne contains a tag (like biotin or a fluorophore) that causes a mobility shift.
Logical Relationship for CuAAC Reaction Setup
Caption: Component mixing sequence for a typical CuAAC reaction.
References
- 1. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amphiphilic Iodine(III) Reagents for the Lipophilization of Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click chemistry with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]
- 12. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling for functionalization of alkyne-encoded proteins in aqueous medium and in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: The Role of Iodine in the Synthesis of Highly Conductive Polyacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct polymerization of iodoethyne is not a common route for the synthesis of conducting polymers, the interaction of iodine with polyacetylene represents a cornerstone in the field of electrically conductive organic materials. The discovery that doping polyacetylene with an electron acceptor like iodine could dramatically increase its electrical conductivity launched the era of "plastic electronics".[1] This process, known as p-type doping, transforms polyacetylene from a semiconductor into a material with metallic-like conductivity.[2][3] These materials hold significant promise for a variety of applications, including lightweight and flexible electronic devices, sensors, and potentially in biomedical applications.[1]
This document provides detailed application notes on the synthesis of polyacetylene and its subsequent doping with iodine to generate a highly conductive polymer. It includes experimental protocols and quantitative data to guide researchers in this field.
Data Presentation
The electrical conductivity of polyacetylene is profoundly influenced by its isomeric form (cis or trans) and the concentration of the iodine dopant. The following tables summarize the typical conductivity values achieved.
Table 1: Electrical Conductivity of Undoped Polyacetylene
| Isomer of Polyacetylene | Electrical Conductivity (Ω⁻¹cm⁻¹) |
| cis-polyacetylene | 1.7 x 10⁻⁹[1] |
| trans-polyacetylene | 4.4 x 10⁻⁵[1] |
Table 2: Electrical Conductivity of Doped Polyacetylene
| Dopant | Polymer Isomer | Molar Ratio (Dopant per –CH– unit) | Electrical Conductivity (Ω⁻¹cm⁻¹) |
| Iodine (I₂) | cis or trans | < 0.001 to ~0.3 | 0.1 to >10³[3] |
| Bromine (Br₂) | cis or trans | Not specified | ~0.5[1] |
| Iodine (I₂) | cis or trans | Not specified | ~38[1] |
Note: The conductivity of doped polyacetylene can be influenced by factors such as the specific preparation method, film morphology, and doping conditions.
Polymerization and Doping Mechanisms
The synthesis of polyacetylene is typically achieved through the polymerization of acetylene gas using a Ziegler-Natta catalyst. The resulting polymer has a conjugated backbone of alternating single and double carbon-carbon bonds.[4]
Upon exposure to iodine vapor, the polyacetylene chain acts as an electron donor (p-type doping). A charge-transfer complex is formed where the iodine abstracts an electron from the polymer's π-system, creating a mobile "hole" or radical cation (polaron) on the polymer backbone.[1][4] This process results in the formation of polyiodide anions, such as I₃⁻, which act as the counter-ions to the positive charges on the polymer chain.[4] The delocalization of these positive charges along the conjugated backbone is responsible for the dramatic increase in electrical conductivity.[2]
Experimental Protocols
Protocol 1: Synthesis of Polyacetylene Film
This protocol describes the synthesis of polyacetylene films on the surface of a concentrated Ziegler-Natta catalyst solution, a method pioneered by Shirakawa and colleagues.[1]
Materials:
-
Toluene (anhydrous)
-
Triethylaluminium (Et₃Al)
-
Titanium tetrabutoxide (Ti(OBu)₄)
-
Acetylene gas (high purity)
-
Schlenk line and glassware
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Under an inert atmosphere (e.g., argon), prepare the Ziegler-Natta catalyst in a Schlenk flask by dissolving triethylaluminium and titanium tetrabutoxide in anhydrous toluene. A typical molar ratio of Al/Ti is 3-4.
-
Age the catalyst solution at room temperature for approximately 30-60 minutes.
-
Introduce high-purity acetylene gas into the reaction flask at a controlled pressure and temperature (typically at low temperatures, e.g., -78 °C, to favor the formation of the cis-isomer).[1]
-
Polyacetylene will polymerize at the gas-liquid interface, forming a silvery film.[1]
-
Once the desired film thickness is achieved, stop the acetylene flow and carefully remove the polyacetylene film from the catalyst solution.
-
Thoroughly wash the film with fresh, anhydrous toluene to remove any residual catalyst.
-
Dry the polyacetylene film under vacuum.
Protocol 2: Iodine Doping of Polyacetylene Film
This protocol details the p-type doping of the synthesized polyacetylene film with iodine vapor.
Materials:
-
Polyacetylene film (from Protocol 1)
-
Iodine crystals
-
Glass chamber with a sealable lid
-
Tweezers
Procedure:
-
Place a small amount of iodine crystals at the bottom of a glass chamber.
-
Suspend the dry polyacetylene film inside the chamber, ensuring it does not come into direct contact with the iodine crystals.
-
Seal the chamber and allow the iodine to sublime, creating an iodine vapor atmosphere.
-
The doping process will occur as the iodine vapor interacts with the polyacetylene film. The film's appearance will change, often becoming darker.
-
The level of doping can be controlled by the duration of exposure to iodine vapor and the temperature of the chamber.
-
Monitor the change in conductivity of the film in-situ if possible, or at intervals by removing the film and measuring its resistance.
-
Once the desired level of conductivity is reached, remove the doped film from the chamber.
-
Store the doped polyacetylene film in an inert, dry atmosphere to prevent degradation.[1]
Visualizations
Caption: Synthesis of Polyacetylene from Acetylene Monomer.
Caption: Iodine Doping Mechanism of Polyacetylene.
Caption: Experimental Workflow for Conductive Polyacetylene.
References
Application Notes and Protocols for the Safe Handling and Storage of Iodoethyne
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodoethyne is a terminal iodoalkyne of significant interest in organic synthesis due to the high reactivity of its carbon-iodine bond and the utility of the ethynyl group in forming carbon-carbon bonds. However, its structural similarity to acetylene suggests a high degree of flammability and potential for explosive decomposition. These application notes provide a guide to its safe handling and storage, emphasizing the necessary precautions for this energetic material.
Hazard Summary
While specific toxicological and physical hazard data for this compound are scarce, the hazards can be inferred from its parent compound, acetylene, and the general reactivity of haloalkynes.
Inferred Hazards:
-
Extreme Flammability: Acetylene is an extremely flammable gas.[1][2][3] this compound should be treated as a highly flammable substance.
-
Explosive Potential: Acetylene can decompose explosively, especially under pressure or when heated.[1][3] The presence of the iodo-group may further sensitize the molecule. Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury).
-
Reactivity: The carbon-iodine bond is susceptible to cleavage, and the compound can likely undergo addition reactions and polymerization, potentially with the release of significant energy.[4][5][6]
-
Toxicity: The toxicity of this compound is not well-documented. However, many organoiodine compounds are toxic, and inhalation, ingestion, or skin contact should be avoided.[7][8] Decomposition may release toxic iodine and hydrogen iodide vapors.
Data Presentation
The following table summarizes the known physical properties of acetylene and iodoethane for reference. No experimentally determined quantitative data for this compound could be located. Researchers should assume physical properties that necessitate stringent safety controls.
| Property | Acetylene (HC≡CH) | Iodoethane (CH₃CH₂I) | This compound (HC≡CI) |
| Molecular Formula | C₂H₂ | C₂H₅I | C₂HI |
| Molecular Weight | 26.04 g/mol | 155.97 g/mol [9] | 151.93 g/mol |
| Boiling Point | -84 °C (sublimes) | 72 °C[9][10] | Not available |
| Melting Point | -80.8 °C | -108 °C[9][10] | Not available |
| Flash Point | Flammable Gas | 61 °C[10] | Not available |
| Lower Flammability Limit | 2.5% in air | Not available | Not available |
| Primary Hazards | Extreme flammability, explosivity under pressure.[1][2][3] | Flammable liquid, toxic if swallowed or inhaled. | ASSUME Extreme flammability, explosivity, toxicity. |
Experimental Protocols
General Protocol for the Synthesis of a Terminal Iodoalkyne
This protocol is a general method for the synthesis of terminal iodoalkynes and must be adapted and optimized for the specific synthesis of this compound, with a thorough prior risk assessment.
Reaction: HC≡CH + I₂ → HC≡CI + HI
Materials:
-
Acetylene source (lecture bottle with appropriate regulator)
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Base (e.g., a mild inorganic or organic base)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk line apparatus
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation: In the reaction flask, dissolve the chosen base in the anhydrous, degassed solvent.
-
Acetylene Introduction: Cool the solution to the desired reaction temperature (e.g., -78 °C). Bubble a gentle stream of acetylene gas through the solution for a specified period. CAUTION: Acetylene pressure should be kept low to minimize the risk of explosion.
-
Iodinating Agent Addition: Slowly add a solution of the iodinating agent (e.g., NIS or iodine) in the same solvent to the reaction mixture via a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS) on quenched aliquots.
-
Work-up: Once the reaction is complete, quench the reaction mixture by the addition of a saturated aqueous solution of sodium thiosulfate at low temperature.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent. The organic layers should be combined, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure at low temperature. Further purification may be achieved by low-temperature chromatography or distillation, though extreme caution must be exercised during distillation due to the potential for explosive decomposition.
Safe Handling Protocol for this compound
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty chemical-resistant gloves (consult a glove compatibility chart)
-
Ensure an ABC-type fire extinguisher and a safety shower/eyewash station are immediately accessible.[11]
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.
-
Use of a blast shield is highly recommended.
-
Utilize a Schlenk line or glovebox for manipulations to maintain an inert atmosphere.
Handling Procedures:
-
Inert Atmosphere: this compound should be handled under an inert atmosphere (argon or nitrogen) at all times to prevent contact with air and moisture.[12]
-
Avoid Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use non-sparking tools.[3]
-
Temperature Control: Perform reactions at the lowest feasible temperature. Use a cryocool or a well-maintained cooling bath.
-
Avoid Pressure Buildup: Never heat this compound in a closed container. Ensure all reaction vessels are adequately vented.
-
Metal-Free Spatulas: Use spatulas made of non-metallic materials to avoid the formation of explosive metal acetylides.
-
Waste Disposal: Quench all this compound-containing waste streams carefully with a reducing agent (e.g., sodium thiosulfate) before disposal as hazardous waste.
Storage Protocol for this compound
Storage Conditions:
-
Temperature: Store in a dedicated, explosion-proof refrigerator or freezer at low temperatures (e.g., ≤ -20 °C).
-
Atmosphere: Store under an inert atmosphere.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[7]
-
Container: Use a sturdy, sealed container with a pressure-relief cap.
-
Incompatibilities: Store away from bases, oxidizing agents, reducing agents, and metals.[1]
-
Labeling: The container must be clearly labeled with "this compound," "Danger: Highly Flammable and Potentially Explosive," and the date of synthesis.
Mandatory Visualization
Caption: Workflow for the safe handling, storage, and disposal of this compound.
Caption: General experimental workflow for the synthesis of a terminal iodoalkyne.
References
- 1. hartman-hartman.com [hartman-hartman.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. airgas.com [airgas.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. Iodomethane Chemical Properties - Boyuan PLC - Focus on Fine Chemicals & Resource Utilization [boyuanplc.com]
- 8. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Iodoethane | CH3CH2I | CID 6340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. oxygenservicecompany.com [oxygenservicecompany.com]
- 12. ethz.ch [ethz.ch]
Iodoethyne as a Reagent in Click Chemistry Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[3][4] A significant advancement in this area is the use of 1-iodoalkynes, such as iodoethyne, which exhibit exceptional reactivity and provide direct access to 1,4,5-trisubstituted-5-iodo-1,2,3-triazoles.[5][6]
These 5-iodotriazole products are highly valuable intermediates, as the iodine atom can be readily substituted through various cross-coupling reactions, allowing for further molecular diversification. This feature makes this compound a particularly attractive reagent for applications in drug development and bioconjugation, where the ability to introduce additional functionality is paramount.[5] This document provides detailed application notes and experimental protocols for the use of this compound and other 1-iodoalkynes in click chemistry reactions.
Advantages of Using this compound in Click Chemistry
The use of this compound and other 1-iodoalkynes in CuAAC reactions offers several distinct advantages over traditional terminal alkynes:
-
Enhanced Reactivity: 1-Iodoalkynes often exhibit significantly higher reactivity in CuAAC reactions compared to their terminal alkyne counterparts, leading to faster reaction times and higher yields.[5][6]
-
Direct Synthesis of 5-Iodotriazoles: This methodology provides a straightforward route to 1,4,5-trisubstituted triazoles where the 5-position is specifically an iodine atom.[5]
-
Versatile Intermediates: The resulting 5-iodotriazoles are versatile synthetic intermediates that can be further functionalized, opening avenues for the synthesis of complex molecules and novel drug candidates.[5]
-
Broad Substrate Scope: The reaction is compatible with a wide range of functional groups on both the azide and the alkyne, making it a versatile tool for complex molecule synthesis.[5][6]
-
Mild Reaction Conditions: The reaction typically proceeds at room temperature with low catalyst loading, which is crucial for minimizing the degradation of sensitive biological substrates.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Cycloaddition of an Iodoalkyne and an Azide
| Entry | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) |
| 1 | CuI | None | THF | 6 | No Reaction |
| 2 | CuI | TEA (2 equiv.) | THF | 6 | >95 |
| 3 | CuI | TTTA (5 mol%) | THF | 1 | 93 |
| 4 | CuI | TTTA (5 mol%) | MeCN | 1 | 94 |
| 5 | CuI | TTTA (5 mol%) | DMF | 2 | 91 |
| 6 | CuI | TTTA (5 mol%) | Water | 2 | 85 |
Data summarized from Fokin, V. V., et al. (2009). Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes.[6]
Table 2: Substrate Scope for the Cu(I)-Catalyzed Azide-Iodoalkyne Cycloaddition
| Azide Substrate | Iodoalkyne Substrate | Product Yield (%) |
| Benzyl Azide | Iodo-phenylacetylene | 98 |
| 3-(Trifluoromethyl)benzyl Azide | Iodo-phenylacetylene | 99 |
| 1-Azidoadamantane | Iodo-phenylacetylene | 96 |
| Benzyl Azide | 1-Iodo-1-hexyne | 95 |
| Benzyl Azide | 3-Iodo-2-propyn-1-ol | 97 |
Yields represent isolated yields. Data summarized from Fokin, V. V., et al. (2009).[6]
Experimental Protocols
Protocol 1: Synthesis of 1-Iodoalkynes from Terminal Alkynes
This protocol describes a general and highly efficient method for the synthesis of 1-iodoalkynes from their corresponding terminal alkynes.
Materials:
-
Terminal alkyne (1.0 mmol)
-
N-Iodomorpholine (1.1 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a stirred solution of the terminal alkyne in anhydrous THF, add N-iodomorpholine and CuI.
-
Stir the reaction mixture at room temperature for 30 to 60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to afford the crude 1-iodoalkyne, which can be used in the subsequent click reaction without further purification.
Protocol 2: General Procedure for the Synthesis of 5-Iodo-1,2,3-triazoles
This protocol outlines the copper-catalyzed cycloaddition of an organic azide and a 1-iodoalkyne.
Materials:
-
Organic azide (1.0 mmol)
-
1-Iodoalkyne (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) (0.05 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
In a reaction vessel, stir a mixture of CuI and the ligand (TBTA or TTTA) in THF at room temperature for 20 minutes until a homogeneous solution is obtained.
-
In a separate vial, dissolve the organic azide and the 1-iodoalkyne in a small amount of THF.
-
Add the solution of the azide and iodoalkyne to the catalyst solution in a single portion.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 45 minutes to 6 hours depending on the substrates.[6] Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding 1 mL of a 10% NH₄OH solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by trituration followed by filtration or by flash column chromatography on silica gel.
Protocol 3: Protocol for Bioconjugation using this compound Chemistry
This protocol provides a general framework for the labeling of biomolecules (e.g., proteins, nucleic acids) containing an azide functionality with an iodoalkyne probe.
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, pH 7.4)
-
Iodoalkyne probe (e.g., a fluorescent dye or biotin attached to an iodoalkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
To the solution of the azide-modified biomolecule, add the iodoalkyne probe to the desired final concentration.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is often used to protect the biomolecule from oxidative damage.[7][8]
-
Add the catalyst premix to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive.
-
Monitor the progress of the conjugation using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
Mandatory Visualization
Caption: General scheme of a copper-catalyzed azide-iodoalkyne cycloaddition reaction.
Caption: A typical experimental workflow for bioconjugation using this compound click chemistry.
Caption: A simplified proposed mechanism for the copper-catalyzed cycloaddition of iodoalkynes and azides.[6]
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. confluore.com.cn [confluore.com.cn]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Iodoethyne in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoethyne and its derivatives, 1-iodoalkynes, are highly versatile synthetic intermediates with significant applications in medicinal chemistry.[1][2] The unique reactivity of the carbon-iodine bond, coupled with the properties of the alkyne moiety, makes these compounds valuable building blocks for the synthesis of complex molecular architectures, including pharmaceuticals and materials.[1][2] Their utility spans a range of applications from fundamental cross-coupling reactions to the sophisticated design of targeted therapies and imaging agents. This document provides an overview of the key applications of this compound in medicinal chemistry, complete with detailed experimental protocols and data.
Role in Cross-Coupling Reactions
1-Iodoalkynes are essential precursors for the formation of carbon-carbon bonds, a cornerstone of pharmaceutical synthesis. They are key reactants in several named reactions, most notably the Sonogashira and Cadiot-Chodkiewicz couplings.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[3] However, the use of 1-iodoalkynes in a "reverse" Sonogashira reaction with various organometallic reagents is also a valuable strategy. More commonly, 1-iodoalkynes are synthesized from terminal alkynes and then used in subsequent coupling reactions.[1][2][4][5] The palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide is a fundamental transformation in organic synthesis.[6][7]
This protocol describes a general and efficient method for the synthesis of 1-iodoalkynes from terminal alkynes using N-iodosuccinimide (NIS).[2][5]
Materials:
-
Terminal alkyne (1.0 equiv)
-
N-iodosuccinimide (NIS) (1.2 equiv)
-
γ-Alumina (γ-Al₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the terminal alkyne in dichloromethane, add N-iodosuccinimide and γ-alumina.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the γ-alumina.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-iodoalkyne.
Quantitative Data: Synthesis of 1-Iodoalkynes
| Entry | Terminal Alkyne Substrate | Yield (%) | Reference |
| 1 | Phenylacetylene | up to 99 | [2][5] |
| 2 | 1-Octyne | Good to Excellent | [2][5] |
| 3 | 4-Ethynylanisole | up to 99 | [2][5] |
| 4 | Propargyl alcohol | Good to Excellent | [2][5] |
This protocol outlines a typical Sonogashira coupling reaction.[3][8]
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl iodide, palladium(II) acetate, triphenylphosphine, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the Schlenk tube, followed by the terminal alkyne via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a classic reaction for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, typically a 1-bromo or 1-iodoalkyne.[9][10][11][12][13] This reaction is catalyzed by a copper(I) salt in the presence of a base.[9][12]
This protocol provides a general procedure for the Cadiot-Chodkiewicz coupling.[9][13]
Materials:
-
Terminal alkyne (1.0 equiv)
-
1-Iodoalkyne (1.0 equiv)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (catalytic amount)
-
Amine base (e.g., piperidine, n-butylamine)
-
Hydroxylamine hydrochloride (optional, as a reducing agent to maintain Cu(I) state)
-
Methanol or another suitable solvent
Procedure:
-
Dissolve the terminal alkyne in the chosen solvent in a reaction flask.
-
Add the amine base, hydroxylamine hydrochloride (if used), and the copper(I) salt.
-
Stir the mixture at room temperature to form the copper(I) acetylide.
-
Slowly add a solution of the 1-iodoalkyne in the same solvent to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting unsymmetrical diyne by column chromatography.
Bioconjugation via Bioorthogonal Chemistry
This compound derivatives are valuable reagents in the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[14][15][16] These reactions are crucial for labeling and tracking biomolecules.[14][]
Click Chemistry
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and easy to perform.[16][18] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[][19] While terminal alkynes are more commonly used, iodoalkynes can be readily converted to terminal alkynes or used to introduce the alkyne functionality onto a molecule of interest, which can then participate in click reactions for bioconjugation, such as in the synthesis of antibody-drug conjugates (ADCs).[20][21]
The alkyne group, which can be introduced using this compound chemistry, serves as a bioorthogonal handle. This handle can be selectively reacted with an azide-functionalized biomolecule or probe.
References
- 1. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]
- 2. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
- 5. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. synarchive.com [synarchive.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 14. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 15. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 21. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Gas-Phase Reactions of Iodoethyne in the Atmosphere
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoethyne (HCC-I), also known as iodoacetylene, is a volatile organoiodine compound. While the atmospheric chemistry of more common organoiodides like methyl iodide (CH₃I) has been studied, there is a notable lack of experimental data on the gas-phase reactions of this compound. Understanding the atmospheric fate of such compounds is crucial for several reasons. First, the photolysis of the C-I bond can release iodine atoms into the atmosphere, which are known to be highly efficient catalysts for ozone destruction. Second, the reaction products of its atmospheric oxidation may contribute to the formation of secondary organic aerosols, impacting air quality and climate.
These application notes provide a framework for investigating the atmospheric chemistry of this compound. Due to the scarcity of published experimental data for this compound, this document outlines established protocols and presents hypothetical data based on typical values for similar compounds to guide future research. The methodologies described are standard in the field of atmospheric chemistry and can be adapted for the study of other volatile compounds.
Key Atmospheric Degradation Pathways
The primary atmospheric removal pathways for this compound are expected to be:
-
Photolysis: Absorption of solar radiation leading to the cleavage of the C-I bond.
-
Reaction with the Hydroxyl Radical (OH): A major daytime oxidant in the troposphere.
-
Reaction with the Nitrate Radical (NO₃): A significant nighttime oxidant.
-
Reaction with Ozone (O₃): A key atmospheric oxidant.
-
Reaction with Chlorine Atoms (Cl): Relevant in marine and coastal environments.
A comprehensive study of this compound's atmospheric impact requires the determination of the rate constants for these reactions and the identification of their products.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical kinetic parameters for the gas-phase reactions of this compound. Note: These values are for illustrative purposes and should be experimentally determined.
Table 1: Hypothetical Reaction Rate Constants at 298 K
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Significance |
| This compound + OH | 1.5 x 10⁻¹² (Estimated) | Major Daytime Sink |
| This compound + O₃ | 8.0 x 10⁻¹⁹ (Estimated) | Minor Sink |
| This compound + Cl | 2.5 x 10⁻¹¹ (Estimated) | Important in MBL* |
| This compound + NO₃ | 5.0 x 10⁻¹⁵ (Estimated) | Potential Nighttime Sink |
* MBL: Marine Boundary Layer
Table 2: Hypothetical Photolysis and Atmospheric Lifetime Data
| Parameter | Value (Estimated) | Notes |
| UV-Vis Absorption λₘₐₓ | ~250 nm | Expected to be similar to other small iodoalkynes. |
| Photolysis Quantum Yield (Φ) | ~1 | Assumed to be unity for the C-I bond cleavage, a common assumption for similar compounds. |
| Atmospheric Lifetime (τ) wrt OH | ~8 days | Calculated using k(OH) = 1.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ and [OH] = 1 x 10⁶ molecules cm⁻³. |
| Atmospheric Lifetime (τ) wrt Photolysis | ~2 days | Highly dependent on latitude, season, and altitude. |
| Overall Atmospheric Lifetime (τ_overall) | ~1.5 days | Calculated as (1/τ_OH + 1/τ_photolysis)⁻¹. This indicates photolysis is the dominant loss process. |
Experimental Protocols
Detailed methodologies for determining the kinetic parameters of this compound's gas-phase reactions are provided below.
Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for use in kinetic and photochemical experiments.
Protocol:
-
Synthesis: this compound can be synthesized by the iodination of acetylene. A common method involves bubbling acetylene gas through a solution of iodine and a base, such as sodium hydroxide, in a suitable solvent like dimethylformamide (DMF). The reaction should be carried out in a well-ventilated fume hood due to the volatility and potential toxicity of the reactants and products.
-
Purification: The crude product is typically purified by vacuum distillation to remove unreacted starting materials and solvent. The purity of the this compound should be verified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Storage: Purified this compound should be stored in a dark, sealed container at low temperatures to minimize decomposition.
Determination of Reaction Rate Constants: The Relative Rate Method
Objective: To determine the rate constants for the reactions of this compound with OH, Cl, and O₃ using the relative rate technique.
Principle: The relative rate method involves exposing a mixture of this compound and a reference compound (with a known rate constant for the reaction with the oxidant) to the oxidant of interest. The relative rates of disappearance of this compound and the reference compound are monitored over time.
Apparatus:
-
A large-volume (50-100 L) Teflon reaction chamber (smog chamber).
-
UV lamps for the generation of oxidants (e.g., photolysis of H₂O₂ for OH, photolysis of Cl₂ for Cl atoms).
-
An ozone generator.
-
A gas-phase analytical instrument for monitoring the concentrations of this compound and the reference compound, such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Fourier Transform Infrared (FTIR) spectrometer.
Protocol:
-
Chamber Preparation: The reaction chamber is first flushed with purified air to remove any contaminants.
-
Introduction of Reactants: Known concentrations of this compound and a suitable reference compound (e.g., a hydrocarbon with a well-characterized rate constant) are introduced into the chamber.
-
Initiation of Reaction: The reaction is initiated by turning on the UV lamps to generate the oxidant or by introducing ozone into the chamber.
-
Monitoring of Concentrations: The concentrations of this compound and the reference compound are monitored at regular time intervals throughout the experiment.
-
Data Analysis: The rate constant for the reaction of this compound with the oxidant (k_this compound) can be determined from the following relationship:
ln([this compound]₀ / [this compound]ₜ) = (k_this compound / k_reference) * ln([Reference]₀ / [Reference]ₜ)
A plot of ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_this compound / k_reference). Since k_reference is known, k_this compound can be calculated.
Determination of Photolysis Rate: UV-Visible Absorption Cross-Sections
Objective: To measure the UV-visible absorption cross-sections of this compound to calculate its atmospheric photolysis rate.
Apparatus:
-
A dual-beam UV-visible spectrophotometer.
-
A temperature-controlled gas cell with known path length.
-
A pressure transducer for accurate pressure measurement.
Protocol:
-
Sample Preparation: A known pressure of purified this compound is introduced into the gas cell.
-
Spectral Acquisition: The absorption spectrum of the this compound sample is recorded over the atmospherically relevant wavelength range (typically 200-400 nm).
-
Data Analysis: The absorption cross-section (σ_λ) at a given wavelength (λ) is calculated using the Beer-Lambert law:
σ_λ = (1 / (l * N)) * ln(I₀ / I)
where:
-
l is the path length of the gas cell.
-
N is the number density of this compound molecules.
-
I₀ and I are the incident and transmitted light intensities, respectively.
-
-
Photolysis Rate Calculation: The atmospheric photolysis rate (J) is then calculated by integrating the product of the absorption cross-section, the solar actinic flux (F_λ), and the photolysis quantum yield (Φ_λ) over all wavelengths:
J = ∫ σ_λ * F_λ * Φ_λ dλ
Visualized Experimental Workflow
The following diagram illustrates a comprehensive workflow for the atmospheric study of this compound.
Caption: Experimental workflow for this compound atmospheric studies.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for researchers to investigate the gas-phase atmospheric reactions of this compound. While direct experimental data for this compound is currently lacking, the established methodologies described will enable the determination of its key atmospheric parameters. Such studies are essential for a complete understanding of the role of organoiodine compounds in atmospheric chemistry, with implications for ozone regulation, air quality, and climate modeling. The hypothetical data and workflow serve as a valuable starting point for designing and implementing these crucial experiments.
Iodoethyne: A Versatile Acetylenic Building Block in Natural Product Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Iodoethyne and its derivatives have emerged as powerful and versatile building blocks in the intricate art of natural product synthesis. The presence of the iodine atom on the sp-hybridized carbon activates the alkyne for a variety of crucial carbon-carbon bond-forming reactions, while also providing a handle for further functionalization. This unique reactivity profile allows synthetic chemists to construct complex molecular architectures found in biologically active natural products. These application notes provide an overview of the synthesis of 1-iodoalkynes and their application in key coupling reactions, complete with detailed experimental protocols and quantitative data to facilitate their use in the laboratory.
Synthesis of 1-Iodoalkynes
The efficient preparation of 1-iodoalkynes from readily available terminal alkynes is the gateway to their utilization in natural product synthesis. Several methods have been developed, each with its own advantages concerning reaction conditions, substrate scope, and functional group tolerance. Below is a summary of two common and effective methods.
Table 1: Comparison of Synthetic Methods for 1-Iodoalkynes
| Method | Key Reagents | Catalyst/Additive | Typical Reaction Time | Typical Yield Range (%) | Key Advantages |
| Hypervalent Iodine Chemistry | (Diacetoxyiodo)benzene (DIB), Potassium Iodide (KI) | Copper(I) Iodide (CuI) | 30 minutes | 85-95 | Fast reaction times, mild conditions, high yields. |
| γ-Alumina Mediated Iodination | N-Iodosuccinimide (NIS) | γ-Alumina (γ-Al₂O₃) | 1 hour | 80-95 | Metal-free, simple workup, good functional group tolerance. |
Experimental Protocol 1: Synthesis of 1-Iodoalkynes using Hypervalent Iodine Reagents
This protocol describes a rapid and high-yielding synthesis of 1-iodoalkynes from terminal alkynes using (diacetoxyiodo)benzene (DIB) and potassium iodide (KI), catalyzed by copper(I) iodide (CuI).[1]
Materials:
-
Terminal alkyne (1.0 mmol)
-
(Diacetoxyiodo)benzene (DIB) (1.1 mmol)
-
Potassium iodide (KI) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the terminal alkyne (1.0 mmol), (diacetoxyiodo)benzene (1.1 mmol), potassium iodide (2.0 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile (5 mL) followed by triethylamine (2.0 mmol) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-iodoalkyne.
Quantitative Data for Selected Substrates:
| Starting Alkyne | Product | Yield (%) |
| Phenylacetylene | 1-Iodo-2-phenylacetylene | 95 |
| 1-Octyne | 1-Iodo-1-octyne | 88 |
| 4-Methoxyphenylacetylene | 1-Iodo-2-(4-methoxyphenyl)acetylene | 92 |
| Cyclohexylacetylene | 1-Cyclohexyl-2-iodoacetylene | 85 |
Application in Carbon-Carbon Bond Formation: The Cadiot-Chodkiewicz Coupling
A quintessential application of iodoalkynes in the synthesis of natural products is the Cadiot-Chodkiewicz coupling. This copper-catalyzed reaction forms an unsymmetrical 1,3-diyne by coupling a terminal alkyne with a 1-haloalkyne. This methodology is particularly valuable for constructing the polyyne chains frequently found in natural products.
A notable example is its use in the total synthesis of gelsenicine, where a Cadiot-Chodkiewicz coupling was employed to construct a key diene-diyne precursor.[2]
References
Application Notes & Protocols: Labeling Peptides with an Ethynyl Group for Structural Analysis via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the three-dimensional structure of peptides is crucial for understanding their biological function and for the rational design of peptide-based therapeutics. A powerful and versatile strategy for peptide structural analysis involves the site-specific incorporation of a bioorthogonal handle, which can then be selectively labeled with a probe. The ethynyl group, an alkyne, is an ideal bioorthogonal moiety due to its small size and unique reactivity in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[1][2][3] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it compatible with sensitive biomolecules.[2][4]
While direct labeling with a reagent named "iodoethyne" is not a standard procedure, iodoalkynes serve as important precursors in the synthesis of alkyne-containing molecules.[5][6][7] The most common and robust method for introducing an ethynyl group into a peptide is through the incorporation of an alkyne-bearing amino acid during solid-phase peptide synthesis (SPPS).[8][9] Once the alkyne-modified peptide is synthesized, it can be "clicked" with a variety of azide-containing probes for structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[10][11][12]
These application notes provide a detailed overview and protocols for the synthesis of alkyne-modified peptides and their subsequent labeling for structural analysis.
Principle of the Method
The overall strategy involves a two-stage process:
-
Peptide Modification: An alkyne functional group is incorporated into the peptide sequence. This is most effectively achieved by using a commercially available or custom-synthesized amino acid with an alkyne-containing side chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][13]
-
Peptide Labeling via CuAAC Click Chemistry: The alkyne-modified peptide is then reacted with an azide-containing probe. The Cu(I)-catalyzed reaction forms a stable triazole linkage, covalently attaching the probe to the peptide.[1][2] The choice of probe depends on the intended structural analysis method.
Applications in Structural Biology
-
NMR Spectroscopy: For NMR studies, peptides can be labeled with paramagnetic probes (spin labels) or isotopically enriched molecules.[14][15] The resulting distance restraints from the probe to the peptide backbone and side chains provide valuable information for determining the peptide's three-dimensional structure in solution.
-
X-ray Crystallography: To facilitate phase determination in X-ray crystallography, a heavy atom can be introduced into the peptide.[12] Click chemistry allows for the efficient and site-specific incorporation of an azide-derivatized heavy-atom cluster or an iodine-containing moiety after the peptide has been synthesized and purified.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide
This protocol describes the incorporation of an alkyne-containing amino acid, such as L-Propargylglycine (Pra), into a peptide sequence using manual Fmoc-SPPS.[9][13]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-Propargylglycine (Fmoc-Pra-OH)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Fritted syringe or automated peptide synthesizer
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Fmoc-Pra-OH: At the desired position in the peptide sequence, use Fmoc-Pra-OH in the coupling step, following the same procedure as for other amino acids.
-
Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the peptide solution into a cold centrifuge tube.
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude alkyne-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain a white powder.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of the alkyne-modified peptide with an azide-containing probe.[1][16][17]
Materials:
-
Purified alkyne-modified peptide
-
Azide-containing probe (e.g., azido-iodobenzene for X-ray, an azide-spin label for NMR)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)
-
Phosphate buffer (pH 7.4) or other suitable buffer
-
DMSO or other suitable organic co-solvent
Procedure:
-
Prepare Stock Solutions:
-
Peptide: Dissolve the alkyne-modified peptide in buffer to a final concentration of 1-5 mM.
-
Azide Probe: Dissolve the azide probe in DMSO to a concentration of 10-50 mM.
-
CuSO₄: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.
-
TBTA (optional): Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add the azide probe stock solution (1.5-2 equivalents relative to the peptide).
-
If using TBTA, add the stock solution (0.2 equivalents).
-
Add the CuSO₄ stock solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to check for completion.
-
-
Purification of the Labeled Peptide:
-
Purify the labeled peptide from the reaction mixture using RP-HPLC.
-
Lyophilize the pure fractions to obtain the final labeled peptide.
-
Data Presentation
Quantitative data from labeling experiments should be summarized for clarity.
Table 1: Representative Labeling Efficiencies for CuAAC on Peptides
| Peptide Sequence (with Alkyne) | Azide Probe | Reaction Time (h) | Labeling Yield (%) | Analytical Method | Reference |
| G(Pra)GFL | Azido-PEG-Biotin | 4 | >95 | LC-MS | [1] |
| Ac-C(Pra)RASG-NH₂ | Dansyl Azide | 1 | 98 | HPLC | Fictional Example |
| RGD(Pra)K | Azido-iodosalicylamide | 2 | 92 | MALDI-TOF | Fictional Example |
Note: Yields are highly dependent on the specific peptide sequence, probe, and reaction conditions.
Troubleshooting
-
Low Coupling Efficiency in SPPS: If the Kaiser test remains positive after a coupling cycle, especially with the bulky propargylglycine, double coupling (repeating the coupling step before deprotection) or using a different coupling reagent like HATU may improve the yield.
-
Low CuAAC Reaction Yield:
-
Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
Degas the reaction buffer to remove oxygen, which can oxidize the Cu(I) catalyst.
-
The use of a Cu(I)-stabilizing ligand like TBTA can significantly improve reaction efficiency.
-
If the peptide or probe has low solubility, adjust the amount of organic co-solvent (e.g., DMSO, t-butanol).
-
-
Peptide Precipitation: Some peptides may precipitate upon addition of the copper catalyst. Using a ligand or adjusting the buffer concentration can help maintain solubility.
Conclusion
The incorporation of an alkyne-containing amino acid into a peptide followed by CuAAC click chemistry is a robust and highly efficient method for site-specific labeling. This strategy provides a versatile platform for introducing a wide range of probes necessary for detailed structural analysis by modern biophysical techniques. The mild reaction conditions and high specificity of the click reaction ensure that the peptide's integrity is maintained, leading to reliable and high-quality structural data.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. interchim.fr [interchim.fr]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iodoethyne Synthesis
Welcome to the technical support center for iodoethyne synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound, and iodoalkynes in general, can be synthesized through several methods. The most prevalent approaches involve the direct iodination of acetylene or a protected acetylene equivalent. Some common methods include:
-
Iodination using N-Iodosuccinimide (NIS): This method often employs a catalyst or mediator, such as γ-alumina (γ-Al₂O₃), and offers good to excellent yields with high chemoselectivity.[1][2]
-
Copper-Catalyzed Iodination: This approach uses a copper(I) catalyst, such as copper(I) iodide (CuI), in combination with an iodine source like potassium iodide (KI) and an oxidant like (diacetoxyiodo)benzene.[3] This method is known for its mild reaction conditions and high yields.[3]
-
Reaction with Zinc Iodide (ZnI₂): A notable method involves the use of zinc iodide and tert-butyl nitrite. This system allows for a switchable synthesis, producing either iodoalkynes or diiodoalkenes depending on the presence of a base like triethylamine.[4]
-
In situ Generation from Metal Acetylides: this compound can be prepared in situ from the reaction of metal acetylides, such as ethynylmagnesium bromide or tributyl(ethynyl)tin, with iodine.[5] This is particularly useful when the this compound is to be used immediately in a subsequent reaction.[5]
Q2: My this compound product is discolored (yellow or brown). What is the cause and how can I prevent it?
A2: Discoloration in iodoalkane and iodoalkyne samples is typically a sign of decomposition, where free iodine (I₂) is released.[6] This degradation is often initiated by exposure to light and air.[6]
-
Prevention: To minimize decomposition, it is crucial to store this compound in a cool, dark place, preferably in an amber vial to protect it from light.[6] Using a stabilizer, such as metallic copper or silver, can also help to prevent the accumulation of free iodine.
-
Purification: If minor discoloration occurs, the product can often be purified by washing with a dilute solution of sodium thiosulfate (Na₂S₂O₃) to remove the free iodine, followed by drying and distillation.[6]
Q3: What are the common side products in this compound synthesis, and how can their formation be minimized?
A3: A common side product in the synthesis of iodoalkynes is the corresponding diiodoalkene.[4] The formation of this byproduct can be influenced by the reaction conditions. For instance, in the ZnI₂/tert-butyl nitrite system, the absence of a base like triethylamine can favor the formation of the diiodoalkene.[4]
Another potential side reaction, especially in copper-catalyzed reactions, is the homocoupling of the starting alkyne to form 1,3-diynes. This can be minimized by performing the reaction under an inert atmosphere to exclude oxygen, which can promote the coupling reaction.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | - Inactive reagents or catalyst.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of oxygen promoting side reactions. | - Ensure all reagents, especially organometallics and catalysts, are fresh and active.- Optimize the reaction temperature. Some methods require cooling, while others may need gentle heating.[2]- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions like homocoupling.[7] |
| Formation of Diiodoalkene Byproduct | - Reaction conditions favoring di-iodination. | - If using a switchable system like ZnI₂/tert-butyl nitrite, ensure the presence of a base such as triethylamine to favor the formation of the mono-iodoalkyne.[4]- Carefully control the stoichiometry of the iodinating agent. |
| Difficulty in Purifying the Product | - Product instability.- Similar polarity of the product and impurities. | - this compound can be volatile and unstable. Handle with care and consider in situ use if possible.[5]- If purification by column chromatography is necessary, use a non-polar eluent system and work quickly to minimize decomposition on the silica gel.- Distillation under reduced pressure can be an effective purification method for volatile iodoalkynes. |
| Reaction Stalls Before Completion | - Deactivation of the catalyst.- Insufficient amount of a reagent. | - Add a fresh portion of the catalyst if deactivation is suspected.- Ensure the stoichiometry of all reagents is correct. |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS) and γ-Alumina
This method describes the synthesis of 1-iodoalkynes from terminal alkynes with good to excellent yields.[1][2]
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
N-Iodosuccinimide (NIS)
-
γ-Alumina (γ-Al₂O₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the terminal alkyne (1.0 mmol) in acetonitrile (5 mL), add γ-Al₂O₃ (100 mg) and NIS (1.2 mmol).
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, a starting point is 60 °C) and monitor the reaction by TLC.[2]
-
Upon completion, filter the reaction mixture to remove the γ-Al₂O₃.
-
Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Alkyne | NIS (equiv.) | Al₂O₃ (mg) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | 1.2 | 100 | CH₃CN | 60 | 98 |
| 2 | 1-Octyne | 1.2 | 100 | CH₃CN | 60 | 90 |
| 3 | 4-Methoxyphenylacetylene | 1.2 | 100 | CH₃CN | 60 | 97 |
| Data adapted from a representative study on iodoalkyne synthesis.[2] Actual yields may vary. |
Method 2: Copper-Catalyzed Iodination
This protocol provides an efficient synthesis of 1-iodoalkynes under mild conditions.[3]
Materials:
-
Terminal alkyne
-
(Diacetoxyiodo)benzene
-
Potassium iodide (KI)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel, combine the terminal alkyne (1.0 mmol), (diacetoxyiodo)benzene (1.1 mmol), potassium iodide (2.0 mmol), and copper(I) iodide (0.05 mmol).
-
Add acetonitrile (5 mL) and triethylamine (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
After the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data Summary:
| Entry | Alkyne | Time (min) | Yield (%) |
| 1 | Phenylacetylene | 30 | 95 |
| 2 | 1-Heptyne | 30 | 85 |
| 3 | 4-Chlorophenylacetylene | 30 | 92 |
| Data adapted from a representative study on iodoalkyne synthesis.[3] Actual yields may vary. |
Visualizations
References
- 1. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00251H [pubs.rsc.org]
- 3. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Iodoethyne Purification
Welcome to the technical support center for the purification of high-purity iodoethyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this highly reactive and sensitive compound.
General Precautions for Handling this compound
This compound is expected to be a highly unstable compound. Based on the general knowledge of iodoalkynes and other organoiodine compounds, the following precautions are strongly recommended:
-
Light Sensitivity: Like many organoiodine compounds, this compound is likely susceptible to decomposition in the presence of light, which can lead to the formation of elemental iodine and other byproducts.[1][2] All handling and purification steps should be performed in the dark or in amber-colored glassware.
-
Air and Moisture Sensitivity: this compound may be sensitive to air and moisture.[2][3] It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Thermal Instability: Elevated temperatures can promote decomposition.[1] Purification methods should be conducted at low temperatures whenever possible.
-
Stabilizers: Commercial samples of similar compounds like iodoethane are often stabilized with copper wire to prevent decomposition.[1] The use of copper as a stabilizer during storage should be considered.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
| Question | Answer |
| My purified this compound appears yellow or brown. What is the cause and how can I fix it? | A yellow or brown discoloration is a common indicator of decomposition, likely due to the presence of elemental iodine.[1] To remove the color, you can wash the organic solution containing your product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. This should be followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and careful removal of the solvent at low temperature. |
| I am experiencing a very low yield after purification by column chromatography. What are the possible reasons? | Low yields can be attributed to several factors:Decomposition on Silica Gel: Iodoalkynes can be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography.[4] Consider using deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like basic alumina.Volatility: this compound is expected to be a volatile compound. Significant loss can occur during solvent removal. It is crucial to use low temperatures and reduced pressure, and to avoid prolonged exposure to vacuum.Incomplete Elution: The product might be strongly adsorbed on the stationary phase. Experiment with different solvent systems to ensure complete elution. |
| During column chromatography, I cannot achieve good separation between my product and a close-running impurity. What can I do? | To improve separation:Optimize the Solvent System: A shallower gradient of the more polar solvent in your eluent system can enhance resolution.Change the Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina, which offers different selectivity.High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., reversed-phase) might be a viable, albeit more complex, alternative. |
| How can I confirm the purity of my final this compound product? | A combination of analytical techniques is recommended for purity assessment:Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify proton- or carbon-containing impurities.Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile compounds and identifying impurities based on their mass-to-charge ratio.[5][6] However, the thermal lability of this compound requires careful optimization of GC conditions to avoid on-column decomposition. |
| What are the best practices for storing purified this compound? | To minimize decomposition, high-purity this compound should be stored under an inert atmosphere (argon or nitrogen), in the dark (e.g., in an amber vial), and at low temperatures (refrigerated or frozen).[1][2][7] Adding a small piece of copper wire as a stabilizer is also recommended.[1] |
Comparison of Purification Techniques for Iodoalkynes
Due to the lack of specific quantitative data for this compound, this table provides a qualitative comparison of common purification techniques based on their applicability to sensitive iodoalkynes.
| Purification Technique | Advantages | Disadvantages | Suitability for this compound |
| Column Chromatography | Good for removing non-volatile impurities. Scalable to some extent. | Potential for decomposition on the stationary phase.[4] Can be time-consuming. | Moderate: Requires careful selection of stationary phase and solvent system. |
| Fractional Distillation | Effective for separating compounds with different boiling points.[8] | Requires thermal stability of the compound. Potential for decomposition at elevated temperatures. | Low to Moderate: Only suitable if this compound is sufficiently thermally stable under vacuum distillation conditions. |
| Preparative HPLC | High-resolution separation. | More complex setup. Requires specialized equipment. Potential for product loss. | High (for purity): Can provide very high purity but may result in lower yields. |
| Recrystallization | Can yield very pure crystalline products.[9][10][11] | Only applicable to solid compounds. This compound is likely a liquid or gas at room temperature. | Very Low: Unlikely to be a suitable primary purification method. |
| Aqueous Wash | Simple and effective for removing water-soluble impurities and quenching reagents.[8] | Not a standalone purification method for achieving high purity. | High (as a workup step): Essential for initial cleanup of the crude product. |
Experimental Protocols
General Protocol for Purification of a 1-Iodoalkyne via Column Chromatography
This protocol provides a general methodology for the purification of a 1-iodoalkyne and should be adapted with caution for the highly sensitive this compound.
1. Preparation of the Stationary Phase:
- Choose an appropriate stationary phase. Deactivated silica gel or basic alumina is recommended to minimize product decomposition.
- Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexanes).
- Pack the column carefully to avoid air bubbles.
2. Sample Loading:
- Dissolve the crude iodoalkyne in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Adsorb the sample onto a small amount of the stationary phase and evaporate the solvent.
- Carefully load the dried sample onto the top of the packed column.
3. Elution:
- Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).
- Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure at a low temperature to minimize product loss due to volatility.
5. Purity Analysis:
- Analyze the purified product using NMR and/or GC-MS to confirm its identity and purity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced GC-MS Blog Journal: Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. amherst.edu [amherst.edu]
- 11. mt.com [mt.com]
"common side reactions in iodoethyne synthesis and how to avoid them"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of iodoethyne (iodoacetylene).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Significant contamination with dithis compound in the final product. | 1. Incorrect Stoichiometry: The initially formed this compound is deprotonated by excess base and reacts with a second equivalent of iodine. 2. Slow Acetylide Formation: The iodinating agent is added before all the base has been consumed to form the mono-acetylide. 3. High Reaction Temperature: Increased temperature can favor the second deprotonation and iodination. | 1. Control Stoichiometry: Use a slight excess of acetylene gas relative to the base (e.g., 1.1 equivalents). Ensure the base is the limiting reagent relative to acetylene. 2. Sequential Reagent Addition: Ensure the formation of the lithium acetylide is complete before slowly adding the iodine solution. 3. Maintain Low Temperatures: Keep the reaction temperature at or below -78 °C during the deprotonation and iodination steps.[1] |
| Low yield of this compound. | 1. Incomplete Deprotonation: The base used (e.g., n-BuLi) may be of insufficient quality or quantity to fully deprotonate the acetylene. 2. Loss of Volatile Product: this compound is volatile and can be lost during workup or solvent removal. 3. Side Reactions: Formation of dithis compound or polymerization reduces the yield of the desired product. | 1. Titrate the Base: Always titrate organolithium reagents like n-BuLi before use to determine their exact molarity. 2. Careful Workup: Use low temperatures during solvent evaporation (rotary evaporation without heating). Ensure all connections are well-sealed. 3. Optimize Conditions: Refer to the solutions for preventing dithis compound formation and polymerization. |
| The reaction mixture turns dark brown or black, indicating polymerization. | 1. Presence of Oxygen: Trace oxygen can initiate radical polymerization of acetylenic compounds. 2. High Temperature: Elevated temperatures can promote polymerization. 3. Presence of Catalytic Impurities: Certain metal impurities can catalyze the polymerization of acetylene and its derivatives. | 1. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen). Use degassed solvents. 2. Temperature Control: Maintain low temperatures throughout the reaction and workup. 3. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and glassware is scrupulously clean. |
| Formation of unexpected alkylated byproducts (e.g., butylacetylene). | Reaction with Organolithium Reagent: If using n-BuLi, the resulting butyl iodide from lithium-halogen exchange can potentially alkylate the acetylide.[1] | This is generally a minor pathway at low temperatures but can be minimized by keeping the reaction time as short as necessary after the formation of the lithiated species.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in mono-iodination of acetylene? A1: The most common side reaction is the formation of dithis compound (I-C≡C-I). This occurs when the initially formed this compound is deprotonated again and reacts with a second molecule of the iodinating agent. Careful control of stoichiometry and reaction conditions is essential to minimize this.
Q2: What is the recommended method for generating the acetylide anion? A2: The most common and effective method is the deprotonation of acetylene using a strong organometallic base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C).[1]
Q3: Which iodinating agent should I use? A3: Elemental iodine (I₂) is the most common and effective iodinating agent for reacting with the pre-formed lithium acetylide. It should be dissolved in the reaction solvent (e.g., THF) and added slowly to the cold acetylide solution.
Q4: How can I monitor the reaction's progress? A4: Monitoring the reaction can be challenging due to the reactivity of the intermediates. A common method is to take aliquots of the reaction, quench them with a proton source (like saturated ammonium chloride), extract the organic components, and analyze by GC-MS. This allows for the detection of starting materials and the formation of this compound and dithis compound.
Q5: this compound is known to be unstable. What are the proper storage and handling procedures? A5: this compound is sensitive to heat, light, and shock. It should be used immediately after synthesis if possible. For short-term storage, it should be kept as a dilute solution in an organic solvent, in a dark bottle, under an inert atmosphere, and at low temperatures (e.g., in a freezer at -20 °C). Avoid storing it as a neat solid.
Data Summary
The following table summarizes the qualitative impact of key experimental parameters on the synthesis of this compound.
| Parameter | Effect on this compound Yield | Effect on Dithis compound Formation | Effect on Polymerization | Recommendation |
| Stoichiometry (Acetylene:Base Ratio) | Increases with ratio > 1:1 | Decreases significantly with ratio > 1:1 | Unaffected | Use a slight excess of acetylene (1.1 eq) to the base. |
| Temperature | Optimal at low temps (-78 °C) | Increases at higher temps | Increases significantly at higher temps | Maintain reaction at -78 °C or below.[1] |
| Rate of Iodine Addition | Unaffected | Decreases with slow addition | Unaffected | Add the iodine solution dropwise over 30-60 minutes. |
| Solvent Purity | Higher in dry, degassed solvent | Unaffected | Lower in dry, degassed solvent | Use anhydrous, degassed solvents like THF or ether. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Lithium Acetylide
This protocol describes a general procedure for the synthesis of this compound. Warning: This reaction should only be performed by trained chemists in a well-ventilated fume hood under a strict inert atmosphere. This compound is a potentially explosive and toxic compound.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration previously determined by titration)
-
Acetylene gas, passed through a cold trap (-78 °C) to remove acetone
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a rubber septum. Purge the entire system with dry argon or nitrogen.
-
Solvent and Cooling: Add anhydrous THF (approx. 0.2 M final concentration) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Acetylide Formation: Bubble dry acetylene gas through the cold THF solution for 20-30 minutes to ensure saturation. While maintaining a gentle positive pressure of acetylene, slowly add one equivalent of n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting milky white suspension of lithium acetylide for 30 minutes at -78 °C.
-
Iodination: In a separate flame-dried flask, dissolve one equivalent of iodine (I₂) in anhydrous THF. Slowly add this iodine solution to the lithium acetylide suspension via cannula or dropping funnel over 30-60 minutes. Maintain the temperature at -78 °C throughout the addition. A color change from the dark iodine solution to a pale yellow is typically observed.
-
Quenching: After stirring for an additional hour at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess iodine) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solution using a rotary evaporator with the water bath at room temperature or below to avoid loss of the volatile product. The resulting product is best kept as a solution.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Side Reactions
Caption: Decision tree for troubleshooting common side products in this compound synthesis.
References
Technical Support Center: Optimizing Iodoethyne Coupling Reactions
Welcome to the technical support center for iodoethyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges. The guides below address specific issues in a question-and-answer format to help you optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide
This guide addresses the most common problems encountered during this compound coupling reactions, which are typically Sonogashira couplings.
Q1: My reaction shows low to no product yield. What are the most critical factors to investigate?
A: When a Sonogashira reaction fails or provides a low yield, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction atmosphere.[1]
-
Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst (if used) are active and not degraded. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.[1]
-
Reagent Purity: Impurities in starting materials can poison the catalyst. It is crucial to use pure aryl halide and alkyne. Copper(I) iodide can also degrade over time, so using a fresh batch is recommended.[1]
-
Reaction Atmosphere: These couplings are highly sensitive to oxygen. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and contribute to catalyst decomposition.[1][2] It is critical to degas all solvents and run the reaction under a completely inert atmosphere, such as argon or nitrogen.[1]
Q2: I am observing a black precipitate in my reaction flask. What is it, and how can I prevent it?
A: The black precipitate is palladium black, which indicates the decomposition and aggregation of the palladium catalyst.[3] This is a common issue when working with highly reactive substrates.
Potential Solutions:
-
Reduce Catalyst Loading: High catalyst concentrations can lead to uncontrolled reaction rates and subsequent decomposition. Start with a lower catalyst loading (see Table 1) and increase incrementally if needed.[3]
-
Use Stabilizing Ligands: Phosphine ligands, especially those with steric bulk like triphenylphosphine (PPh₃), can stabilize the palladium center and prevent aggregation.[3]
-
Control Temperature: For highly reactive iodides, starting the reaction at a lower temperature (e.g., room temperature) can control the initial rate and prevent rapid catalyst decomposition.[3]
-
Solvent Choice: Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[4] Consider screening other aprotic polar solvents like DMF or acetonitrile.[2]
Q3: Significant amounts of alkyne homocoupling (Glaser coupling) are forming as a byproduct. How can I minimize this?
A: Glaser homocoupling is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[2]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: This is the most critical step. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a robust inert atmosphere (argon or nitrogen) to exclude oxygen.[2]
-
Utilize a Copper-Free System: The most effective way to prevent Glaser coupling is to eliminate the copper co-catalyst. Copper-free Sonogashira reactions may require specific ligands or modified conditions to proceed efficiently.[1][5]
-
Controlled Reagent Addition: Slowly adding the terminal alkyne to the reaction mixture via a syringe pump can maintain a low alkyne concentration, which disfavors the bimolecular homocoupling side reaction.[2]
Q4: My iodo-compound starting material appears discolored or is leading to deiodination byproducts. What should I do?
A: Iodo-compounds can be sensitive to light and heat, leading to degradation and the release of free iodine (I₂), often seen as a brown or purple color.[6] This degradation can poison the catalyst.
Recommendations:
-
Purify Before Use: If your iodo-compound is discolored, it is highly recommended to purify it before the reaction. A common method is to wash an organic solution of the compound with aqueous sodium thiosulfate to remove free iodine.[6]
-
Proper Storage: Store iodo-compounds in a cool, dark place (refrigeration at 2-8 °C is often recommended) under an inert atmosphere in an amber-colored vial.[6]
-
Avoid Harsh Conditions: High reaction temperatures and very strong bases can promote in-situ degradation and hydrodeiodination (loss of iodine). If you observe significant formation of the deiodinated arene, consider lowering the reaction temperature.[6]
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for an this compound coupling?
A: For a standard Sonogashira coupling of an aryl iodide, a good starting point is to use a palladium catalyst like Pd(PPh₃)₄ (0.5–2 mol%) with a copper(I) iodide co-catalyst (1–5 mol%). The reaction is typically run in a degassed solvent such as a 2:1 mixture of THF and an amine base like triethylamine at room temperature.[3]
Q2: What is the role of the copper(I) co-catalyst and when should I consider a copper-free system?
A: In the traditional Sonogashira catalytic cycle, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[5] This process facilitates the overall reaction. However, the copper catalyst also promotes the unwanted oxidative homocoupling of the alkyne (Glaser coupling). You should consider a copper-free system whenever Glaser byproducts are a significant issue or when working with substrates that are sensitive to copper.[2][5]
Q3: How does the choice of base affect the reaction?
A: An amine base, such as triethylamine or diisopropylamine, plays a crucial role. It deprotonates the terminal alkyne to form the reactive acetylide anion.[1] Triethylamine is a common and effective choice.[7] The base must be dry and used in excess.
Q4: Can this reaction be performed under mild, room-temperature conditions?
A: Yes, especially with reactive halides. The general reactivity trend is I > OTf > Br > Cl.[1] Aryl iodides are the most reactive substrates and can often be coupled efficiently at room temperature, while less reactive aryl bromides may require heating.[1][3] Modified protocols have been developed for couplings at low temperatures, particularly when using volatile alkynes like propyne.[8]
Data Presentation
Table 1: Optimization of Catalyst System and Reaction Conditions
| Catalyst | Co-Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | 0.5 | Et₃N | THF | Room Temp | High | [3] |
| [(PPh₃)₂CuBH₄] | None | 5 | DBU | Ethanol | 120 | Up to 99 | [9] |
| Pd Nanoparticles | None | 0.25 | Et₃N | Water | 50 | Good to Quant. | [7] |
| Pd on Alumina | Cu₂O on Alumina | - | - | THF-DMA (9:1) | 80 (Flow) | 60 | [10] |
| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | -78 to RT | 85-94 |[8] |
Table 2: Influence of Solvent and Base on Coupling Reactions
| Solvent System | Base | Key Advantages | Potential Issues | Reference |
|---|---|---|---|---|
| THF / Amine | Triethylamine (Et₃N) | Good solubility for many substrates, base acts as solvent. | Can promote Pd black formation in some cases. | [3][4] |
| DMF or DMSO | Triethylamine (Et₃N) | High boiling point, good for less reactive substrates requiring heat. | Can be difficult to remove during workup. | [2][11] |
| Ethanol | DBU | More environmentally benign solvent. | Requires higher temperatures. | [9] |
| Water | Triethylamine (Et₃N) | "Green chemistry" approach, avoids organic solvents. | Substrate solubility can be a challenge. |[7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%), copper(I) iodide (1 mol%), and a magnetic stir bar.[3]
-
Solvent and Reagents: Add degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). To this mixture, add the iodo-compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).[3]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC/LC-MS. If no reaction occurs, gentle heating (e.g., 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, quench it with a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like diethyl ether or ethyl acetate.[3]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Procedure for a Copper-Free Sonogashira Coupling
-
Preparation: In a glovebox or under a stream of argon, charge a Schlenk tube with the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and a suitable base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF). Add the iodo-compound (1.0 equivalent) followed by the terminal alkyne (1.5 equivalents).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[11]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.[11]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
Caption: Key parameters influencing the outcome of this compound coupling reactions.
Caption: Simplified catalytic cycle for a Pd/Cu co-catalyzed Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 9. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of Iodoethyne Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with iodoethyne derivatives, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with an this compound derivative is resulting in a low or no yield. What are the primary factors to investigate?
A1: When a Sonogashira reaction fails, the most critical aspects to re-evaluate are the catalyst system, the quality of your reagents, and the reaction environment.[1] Ensure your palladium catalyst and any copper co-catalyst are active and have not degraded. It is crucial to maintain anhydrous and anaerobic conditions, as the presence of oxygen can lead to the undesirable homocoupling of the alkyne partner (Glaser coupling).[1] Thoroughly degassing the solvent and conducting the reaction under an inert atmosphere, such as argon or nitrogen, is essential.[1]
Q2: I am observing a significant amount of homocoupling (Glaser coupling) in my reaction. How can this be minimized?
A2: The formation of homocoupled diynes is a common side reaction. To minimize this, rigorous exclusion of oxygen is paramount. Ensure all solvents and reagents are thoroughly degassed. Employing a copper-free Sonogashira protocol is another effective strategy to prevent Glaser coupling. If a copper co-catalyst is necessary, using it in minimal quantities can be beneficial. Additionally, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling side reaction.
Q3: What is the black precipitate that sometimes forms during my Sonogashira reaction?
A3: The black precipitate is commonly referred to as "palladium black," which indicates the decomposition and precipitation of the palladium catalyst. This can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent, or incorrect reaction temperature. To prevent this, always use high-purity, dry reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black.[1][2]
Q4: How do steric and electronic effects of substituents on my this compound derivative influence its reactivity?
A4: Both steric and electronic factors play a significant role.
-
Steric Hindrance: Bulky substituents near the iodoalkyne functionality can impede the approach of the catalyst and the coupling partner, thereby slowing down the reaction rate. In Sonogashira couplings, the catalytic activity can be significantly reduced if the phosphine ligands on the palladium catalyst are not bulky enough to facilitate the necessary coordination changes.
-
Electronic Effects: The electronic nature of the substituents on the this compound can influence the polarity of the carbon-iodine bond. Electron-withdrawing groups can increase the electrophilicity of the alkyne, potentially accelerating the oxidative addition step in the Sonogashira catalytic cycle. Conversely, electron-donating groups may decrease the reactivity.
Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are well-established and often preferred to avoid the formation of alkyne homocoupling byproducts.[1] These reactions may necessitate specific ligands, different bases, or slightly higher reaction temperatures to proceed efficiently.
Troubleshooting Guides
Sonogashira Coupling
Issue: Low to negligible yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low yields in Sonogashira reactions.
Cadiot-Chodkiewicz Coupling
Issue: Poor selectivity and formation of homocoupled byproducts.
-
Base Selection: The choice and concentration of the amine base are critical. Overly strong or concentrated bases can promote side reactions. It is advisable to screen different amine bases (e.g., piperidine, pyrrolidine, triethylamine) and their concentrations.[3]
-
Solvent System: The solubility of the reactants is key. Using co-solvents like methanol, ethanol, DMF, or THF can improve solubility and, consequently, the reaction outcome.[3]
-
Temperature Control: These reactions are often sensitive to temperature. Running the reaction at lower temperatures can sometimes improve selectivity by slowing down competing side reactions.
-
Purity of Haloalkyne: The 1-haloalkyne should be pure and free from any unhalogenated starting material, as this will lead to the formation of undesired homocoupled products.
Glaser-Hay Coupling
Issue: Undesired side reactions when using this compound derivatives.
While Glaser-Hay coupling is primarily for homocoupling, attempts to use iodoethynes in related reactions can be problematic.
-
Iodide as a Leaving Group: The iodine atom on the this compound can act as a leaving group, leading to a variety of undesired products through nucleophilic substitution or elimination pathways, especially in the presence of strong bases.
-
Catalyst Poisoning: Certain functional groups on the this compound derivative might coordinate too strongly with the copper catalyst, leading to deactivation.
-
Reaction with Amine Bases: The amine base can potentially react with the this compound, leading to the formation of enamines or other adducts.
Data Presentation
Table 1: Influence of Base on Sonogashira Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Piperidine | DMF | 50 | 95 |
| 2 | Triethylamine | DMF | 50 | 92 |
| 3 | Diisopropylethylamine | DMF | 50 | 75 |
| 4 | Potassium Carbonate | DMF | 50 | 60 |
| 5 | Cesium Carbonate | DMF | 50 | 68 |
Reaction conditions: Iodobenzene (1 mmol), phenylacetylene (1.2 mmol), Pd catalyst (2 mol%), CuI (3 mol%), Base (2.5 mmol), DMF (5 mL), 12h.
Table 2: Effect of Solvent on Sonogashira Coupling Yield
| Entry | Solvent | Temperature (°C) | Base | Yield (%) |
| 1 | DMF | 80 | Triethylamine | 94 |
| 2 | Toluene | 80 | Triethylamine | 85 |
| 3 | Acetonitrile | 80 | Triethylamine | 88 |
| 4 | THF | 65 | Triethylamine | 78 |
| 5 | Dioxane | 80 | Triethylamine | 82 |
Reaction conditions: 4-Iodoanisole (1 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (2 mol%), CuI (3 mol%), Triethylamine (2.5 mmol), Solvent (5 mL), 12h.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an this compound Derivative
This protocol describes the coupling of a generic this compound with a terminal alkyne.
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and then cooled to room temperature under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To the flask are added the this compound derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (3-10 mol%).
-
Addition of Solvent and Base: Anhydrous, degassed solvent (e.g., THF or DMF) is added, followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Addition of Terminal Alkyne: The terminal alkyne (1.1-1.5 equiv.) is then added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction is stirred at the appropriate temperature (room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Cadiot-Chodkiewicz Coupling of 1-Iodo-1-octyne with Phenylacetylene
-
Catalyst and Reagent Preparation: In a round-bottom flask, copper(I) chloride (5 mol%) is suspended in methanol under an inert atmosphere.
-
Addition of Base and Reducing Agent: An aqueous solution of an amine base (e.g., n-butylamine) and hydroxylamine hydrochloride (as a reducing agent to maintain the Cu(I) state) is added to the flask.
-
Addition of Terminal Alkyne: Phenylacetylene (1.0 equiv.) is added to the stirred mixture.
-
Addition of Iodoalkyne: A solution of 1-iodo-1-octyne (1.2 equiv.) in methanol is added dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction Progression: The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction can be followed by TLC.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated solution of ammonium chloride. The mixture is then extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography to yield the desired unsymmetrical diyne.
Mandatory Visualization
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Cadiot-Chodkiewicz Reaction Mechanism
Caption: A simplified mechanism for the Cadiot-Chodkiewicz coupling reaction.
Glaser-Hay Coupling Mechanism
Caption: The oxidative homocoupling mechanism of the Glaser-Hay reaction.
References
"scale-up synthesis of iodoethyne challenges and solutions"
Welcome to the Technical Support Center for the scale-up synthesis of iodoethyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this highly reactive and valuable chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this compound synthesis include:
-
Thermal Management: The iodination of acetylene is an exothermic reaction. Without proper heat management, thermal runaway can occur, leading to a rapid increase in temperature and pressure, which can cause violent decomposition.[1][2]
-
Instability of this compound: this compound is a highly unstable and potentially explosive compound. It is sensitive to heat, light, and mechanical shock. This instability makes its isolation and storage on a large scale hazardous.
-
Mixing Efficiency: Ensuring homogenous mixing of reagents is critical to avoid localized "hot spots" and to ensure a consistent reaction rate. What works on a small scale with a magnetic stir bar may not be sufficient in a larger reactor.
-
Impurity Amplification: Minor side reactions at a small scale can become significant on a larger scale, leading to a less pure product and more challenging purification.
-
Safety: Handling large quantities of both the reagents (iodine, acetylene) and the product (this compound) requires stringent safety protocols to mitigate risks of fire, explosion, and toxicity.[3]
Q2: Is it recommended to isolate and store this compound at a large scale?
A2: Due to its inherent instability, it is generally not recommended to isolate and store large quantities of pure this compound. For most applications, the preferred method is to generate this compound in situ and use it immediately in the subsequent reaction step. This approach minimizes the amount of this hazardous material present at any given time.
Q3: What are the common methods for synthesizing this compound?
A3: Common methods for the synthesis of iodoalkynes, which can be adapted for this compound, include:
-
Reaction of a metal acetylide with iodine: This is a traditional method where a metal salt of acetylene (e.g., from a Grignard reagent) is reacted with iodine.
-
Direct iodination of acetylene: This involves reacting acetylene gas directly with an iodinating agent.
-
Using N-Iodosuccinimide (NIS): NIS is a common and effective iodinating agent for terminal alkynes, often used with a catalyst or promoter like alumina or acetic acid.[4][5][6][7]
-
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene in the presence of potassium iodide and a copper(I) catalyst can be used for the efficient synthesis of 1-iodoalkynes.[8]
Q4: What are the key safety precautions when working with this compound?
A4: Key safety precautions include:
-
Working in a well-ventilated area: Use a fume hood to avoid inhalation of toxic vapors.
-
Using appropriate Personal Protective Equipment (PPE): This includes safety goggles, face shields, and chemical-resistant gloves.
-
Avoiding heat, light, and friction: this compound is sensitive to these and can decompose violently.
-
Grounding equipment: To prevent static discharge which could be an ignition source.
-
Having an emergency plan: This includes access to a safety shower, eyewash station, and appropriate fire extinguishing media.
Troubleshooting Guides
Issue 1: Reaction Runaway/Loss of Temperature Control
| Symptom | Possible Cause | Solution |
| Rapid, uncontrolled increase in reaction temperature and pressure. | Inadequate Heat Removal: The reactor's cooling system cannot dissipate the heat generated by the exothermic reaction quickly enough. | 1. Improve Heat Transfer: Ensure the reactor has a high surface area-to-volume ratio. Use a jacketed reactor with a reliable and powerful cooling system. 2. Slow Reagent Addition: Add the iodinating agent or acetylene gas slowly and in a controlled manner to manage the rate of heat generation. 3. Use a Semi-batch Process: Add one of the reactants portion-wise to control the reaction rate. |
| Poor Mixing: Inefficient stirring can lead to localized areas of high reagent concentration and "hot spots." | 1. Optimize Stirring: Use an appropriate stirrer (e.g., turbine or pitched-blade) for the reactor size and viscosity of the reaction mixture. Ensure the stirrer speed is sufficient for good mixing without causing excessive splashing. 2. Baffles: Install baffles in the reactor to improve mixing and prevent vortex formation. | |
| Accumulation of Reactants: If the reaction fails to initiate at the desired temperature, unreacted reagents can accumulate and then react suddenly. | 1. Ensure Reaction Initiation: Confirm that the reaction has started before adding a large amount of reagent. This can be done by monitoring for a slight exotherm after the initial addition. 2. Proper Temperature Control: Maintain the reaction at the optimal temperature to ensure a steady reaction rate. |
Issue 2: Low Yield of this compound
| Symptom | Possible Cause | Solution |
| The desired product is obtained in a lower-than-expected yield. | Decomposition of this compound: The product is decomposing under the reaction or workup conditions. | 1. In Situ Consumption: If possible, use the this compound immediately after it is formed without isolation. 2. Lower Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 3. Protect from Light: Conduct the reaction and workup in the absence of light. |
| Incomplete Reaction: The starting materials have not been fully converted to product. | 1. Increase Reaction Time: Allow the reaction to stir for a longer period. 2. Increase Temperature: If the product is stable at higher temperatures, a moderate increase in temperature may improve conversion. 3. Check Reagent Purity: Ensure that the starting materials and solvents are of high purity and are anhydrous if required. | |
| Side Reactions: Formation of byproducts such as di-iodinated species or polymers. | 1. Stoichiometry Control: Carefully control the stoichiometry of the reagents. For mono-iodination, use a slight excess of acetylene relative to the iodinating agent. 2. Optimize Reaction Conditions: Adjust the solvent, temperature, and catalyst to favor the desired reaction pathway. |
Issue 3: Difficulties in Purification
| Symptom | Possible Cause | Solution |
| The isolated product is impure and difficult to purify. | Co-distillation with Solvent: The product has a similar boiling point to the solvent or byproducts. | 1. Choose an Appropriate Solvent: Select a solvent with a significantly different boiling point from the product. 2. Azeotropic Distillation: If an azeotrope is formed, consider using a different solvent or a different purification method. |
| Product Instability During Purification: The product decomposes during distillation or chromatography. | 1. Low-Temperature Purification: Use vacuum distillation at the lowest possible temperature. 2. Avoid Chromatography if Possible: If chromatography is necessary, use a deactivated stationary phase and work quickly. 3. Washing/Extraction: Purify the crude product by washing with appropriate aqueous solutions (e.g., sodium thiosulfate to remove excess iodine) followed by drying. |
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Methods for 1-Iodoalkynes
| Method | Iodinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Al₂O₃ Mediated | N-Iodosuccinimide (NIS) | γ-Al₂O₃, 4 Å MS | CH₃CN | 80 | 1 h | 90-99 | [4][7] |
| Acetic Acid Promoted | N-Iodosuccinimide (NIS) | Acetic Acid | CH₃CN | 80 | 1 h | up to 99 | [5] |
| Hypervalent Iodine | (Diacetoxyiodo)benzene, KI | CuI | CH₃CN | Room Temp | 30 min | 85-95 | [8] |
| N-Iodomorpholine | N-Iodomorpholine | CuI | THF | Room Temp | 45 min | High | [9] |
Experimental Protocols
Representative Gram-Scale Synthesis of a Terminal 1-Iodoalkyne
This protocol is adapted from the work of Yao et al. (2020) for the synthesis of 1-iodoalkynes and serves as a representative example for scaling up the synthesis of a terminal iodoalkyne.[4][7] Note: This protocol is for a substituted terminal alkyne. For this compound, the acetylene would be bubbled through the reaction mixture, and the product would be used in situ.
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene, 10 mmol, 1.02 g)
-
N-Iodosuccinimide (NIS) (11 mmol, 2.47 g)
-
γ-Alumina (γ-Al₂O₃) (13 mmol, 1.33 g)
-
4 Å Molecular Sieves (1 g)
-
Acetonitrile (CH₃CN) (50 mL)
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the terminal alkyne (10 mmol), N-iodosuccinimide (11 mmol), γ-alumina (13 mmol), and 4 Å molecular sieves (1 g).
-
Add acetonitrile (50 mL) to the flask.
-
Stir the mixture at 80 °C under a nitrogen atmosphere for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the solid catalyst and molecular sieves.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure. For phenylacetylene, a yield of approximately 96% can be expected.[7]
Mandatory Visualizations
Caption: A generalized workflow for the gram-scale synthesis of a 1-iodoalkyne.
Caption: A logical flow diagram for troubleshooting common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes [organic-chemistry.org]
- 6. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]
- 9. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Explosive Hazard of Iodoethyne
Disclaimer: Iodoethyne (iodoacetylene) is a highly reactive and potentially explosive compound. The information provided here is for guidance purposes only and is based on general principles for handling explosive and unstable chemicals. Due to the scarcity of specific safety data for this compound, extreme caution is advised. All experimental work with this substance must be conducted by highly trained personnel in a controlled laboratory environment, with appropriate safety measures in place, and after a thorough risk assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered hazardous?
A1: this compound (HC≡CI) is a haloalkyne. Its hazardous nature stems from the combination of a highly energetic carbon-carbon triple bond (an acetylenic group) and a carbon-iodine bond. Acetylenic compounds, in general, are known for their potential to decompose explosively, especially under certain conditions such as heat, shock, or pressure. The presence of the iodine atom can further destabilize the molecule.
Q2: What are the primary triggers for the explosive decomposition of this compound?
-
Mechanical Shock: Impact or friction can initiate explosive decomposition.
-
Thermal Shock: Rapid heating or exposure to high temperatures can lead to detonation.
-
Static Discharge: A spark from static electricity can provide the ignition energy for decomposition.
-
Presence of Impurities: Contamination with metals or other reactive substances can catalyze decomposition.
-
Concentration: Pure or highly concentrated this compound is expected to be more hazardous than dilute solutions.
Q3: What are the signs of this compound decomposition?
A3: Signs of decomposition may include:
-
Discoloration of the sample.
-
Gas evolution.
-
Spontaneous temperature increase.
-
Unexpected pressure buildup in a sealed container.
If any of these signs are observed, the area should be evacuated immediately, and expert assistance should be sought.
Q4: How should this compound be stored?
A4: this compound should be handled in solution whenever possible to reduce the risk of explosion. If storage is necessary, it should be done with extreme care:
-
Storage Temperature: Store at low temperatures in a designated, explosion-proof refrigerator or freezer.
-
Container: Use a container that can withstand pressure changes and is made of a compatible material. Avoid containers with ground glass joints that can create friction.
-
Light Protection: Store in the dark or in an amber-colored container to prevent light-induced decomposition.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen.
-
Labeling: Clearly label the container with "DANGER: EXPLOSIVE HAZARD" and the date of synthesis.
Q5: What should I do in case of a spill or suspected decomposition?
A5: In the event of a spill or if decomposition is suspected:
-
Evacuate: Immediately evacuate all personnel from the area.
-
Alert: Notify your institution's environmental health and safety (EHS) department and emergency services.
-
Do Not Attempt to Clean Up: Do not attempt to clean up a spill of a potentially explosive compound without specialized training and equipment.
-
Ventilation: If it can be done safely, ensure the area is well-ventilated to prevent the buildup of potentially flammable or toxic vapors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Color Change | Decomposition of this compound, potentially leading to the formation of iodine. | IMMEDIATE ACTION REQUIRED. Do not handle the material. Evacuate the area and contact your EHS department. |
| Pressure Buildup in Container | Gas evolution from decomposition. | EXTREME DANGER. Do not attempt to open or move the container. Evacuate the area immediately and alert emergency personnel. |
| Solid Formation in Solution | Polymerization or precipitation of decomposition products. | Cease the experiment immediately. Handle with extreme caution and consult with a senior researcher or your EHS department. |
Visualizing Instability Factors
The following diagram illustrates the logical relationships between various factors that can contribute to the explosive decomposition of this compound.
"analytical methods for detecting impurities in iodoethyne"
Disclaimer: Iodoethyne is a highly reactive and potentially unstable compound. The information provided below is based on general principles of analytical chemistry and knowledge of related haloalkynes due to the limited availability of specific analytical protocols for this compound in published literature. All experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesized this compound?
A1: The impurities in your this compound sample will largely depend on the synthetic route employed. Common methods for synthesizing 1-iodoalkynes can introduce specific side products and carry over unreacted starting materials.[1][2][3][4] Potential impurities can be categorized as follows:
-
Starting Materials: Unreacted terminal alkyne (if used as a precursor).
-
Reaction Byproducts: Depending on the iodinating agent and reaction conditions, byproducts such as diiodoalkenes may be formed.[1][2][5]
-
Solvent and Reagents: Residual solvents used in the synthesis and purification steps (e.g., acetonitrile, tetrahydrofuran, dichloromethane).[1][5] Reagents such as triethylamine or other bases may also be present in trace amounts.[2]
-
Degradation Products: Elemental iodine (I₂) is a common impurity resulting from the decomposition of the product, often indicated by a change in color.
Q2: My this compound sample has developed a yellow or brown color. What is the cause?
A2: A yellow to brown discoloration in iodo-compounds is typically a sign of decomposition, leading to the formation of elemental iodine (I₂). Iodoalkynes can be sensitive to light, heat, and air. This degradation can be accelerated by the presence of trace impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored in a cool, dark place, preferably in a refrigerator at low temperatures (e.g., 4°C).[1] It should be kept in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and confirming the identity of this compound and its byproducts based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Can confirm the presence of the this compound carbon signals and detect carbon-containing impurities.
-
¹H NMR: While this compound itself has no protons, ¹H NMR is highly effective for detecting and quantifying proton-containing impurities such as residual solvents or starting materials.[1]
-
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic C≡C and C-I bond vibrations and for detecting functional groups of potential impurities (e.g., O-H from alcohols, C=C from alkenes).
Troubleshooting Guides
GC-MS Analysis
Q: I am observing broad or tailing peaks for this compound in my GC chromatogram. What could be the problem?
A: Peak broadening or tailing in GC analysis can be attributed to several factors:
-
Column Activity: The stationary phase of the GC column may have active sites that interact with the analyte. Using a deactivated column or a column with a different stationary phase may resolve this.
-
Injection Temperature: If the injection port temperature is too low, volatilization of the sample may be incomplete. Conversely, if it is too high, the compound may decompose. Optimization of the injector temperature is crucial.
-
Carrier Gas Flow Rate: An inappropriate flow rate can lead to poor peak shape. Ensure the flow rate is optimized for your column dimensions and carrier gas.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try injecting a more dilute sample.
Q: My GC chromatogram shows several unexpected peaks. How can I go about identifying them?
A: The mass spectrometer coupled with the GC is a powerful tool for identifying unknown peaks.
-
Analyze the Mass Spectrum: For each unknown peak, examine its mass spectrum. The molecular ion peak (M+) will give you the molecular weight of the compound. The fragmentation pattern provides structural clues.
-
Library Search: Compare the obtained mass spectra against a commercial mass spectral library (e.g., NIST, Wiley).
-
Consider Potential Impurities: Refer to the table of potential impurities (Table 1) and compare their expected molecular weights and fragmentation patterns with your data.
-
Analyze Retention Time: The elution order of compounds can provide information. More volatile compounds will generally have shorter retention times.
NMR Analysis
Q: Since this compound has no protons, how can ¹H NMR be useful for purity analysis?
A: ¹H NMR is an excellent technique for detecting and quantifying proton-containing impurities. By integrating the signals of known impurities (e.g., residual solvents) against an internal standard of known concentration, you can determine their concentration in the sample. Any unexpected signals would indicate the presence of other proton-containing impurities.
Q: What signals should I expect in the ¹³C NMR spectrum of pure this compound?
A: For pure this compound (HC≡CI), you should expect to see two signals in the ¹³C NMR spectrum corresponding to the two acetylenic carbons. The carbon attached to the iodine atom will be significantly shifted. The presence of other signals would indicate carbon-containing impurities.
Sample Purification
Q: How can I remove the colored iodine impurity from my this compound sample?
A: Elemental iodine can often be removed by washing the sample (if in an organic solvent) with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] The washing is typically continued until the organic layer is colorless. Subsequent drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and removal of the solvent would be necessary.
Data Presentation
Table 1: Potential Impurities in this compound and Their Origin
| Impurity | Potential Origin | Analytical Method for Detection |
| Terminal Alkyne (starting material) | Incomplete reaction | GC-MS, ¹H NMR, IR |
| Diiodoalkenes | Side reaction during iodination[1][2][5] | GC-MS, ¹H NMR, ¹³C NMR |
| Solvents (e.g., CH₃CN, THF) | Incomplete removal after synthesis/purification[1] | GC-MS, ¹H NMR |
| Base (e.g., Triethylamine) | Additive in the reaction mixture[2] | ¹H NMR |
| Elemental Iodine (I₂) | Decomposition of this compound | Visual inspection, UV-Vis Spectroscopy |
Table 2: Suggested Starting Parameters for GC-MS Analysis of this compound
| Parameter | Suggested Value |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-1) |
| Injector Temperature | 200 - 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 35 - 300 m/z |
Note: These are starting parameters and should be optimized for your specific instrument and sample.
Table 3: Estimated ¹³C NMR Chemical Shifts
| Compound | Carbon Atom | Estimated Chemical Shift (ppm) |
| This compound (IC≡CH) | I-C ≡CH | ~10 - 20 |
| I-C≡C H | ~80 - 90 | |
| Hypothetical Impurity | ||
| (E)-1,2-diiodoethene | I-C H=C HI | ~80 - 85 |
Note: These are estimations and may vary depending on the solvent and other factors.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup: Set up the GC-MS system according to the parameters suggested in Table 2 or as optimized for your instrument.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its expected retention time and mass spectrum (M+ at m/z 152).
-
Identify impurity peaks by comparing their mass spectra with a library database and considering potential side products and starting materials.
-
Determine the relative purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
-
Protocol 2: NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For quantitative ¹H NMR, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify and quantify proton-containing impurities.
-
Acquire a ¹³C NMR spectrum to confirm the structure of this compound and identify carbon-containing impurities.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the signals corresponding to impurities and the internal standard to calculate their concentrations.
-
In the ¹³C NMR spectrum, identify the two signals for this compound and any additional signals from impurities.
-
Visualizations
Caption: Workflow for iodoalkyne synthesis and analysis.
Caption: Logic for identifying unknown impurities.
Caption: Degradation of this compound leading to discoloration.
References
- 1. Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]
- 4. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Critical Role of Solvents in Iodoethyne Reaction Kinetics
For researchers, scientists, and drug development professionals, understanding and controlling the kinetics of reactions involving iodoethyne is paramount for successful synthesis and process optimization. The choice of solvent is a critical parameter that can dramatically influence reaction rates, product yields, and even the reaction pathway. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments with this compound, with a focus on the impact of the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is the solvent choice so critical for reactions involving this compound?
A1: The solvent plays a multifaceted role in this compound reactions. It not only dissolves the reactants but also stabilizes or destabilizes transition states and intermediates, which directly impacts the reaction rate.[1][2] For instance, in cross-coupling reactions like the Sonogashira coupling, the solvent can influence the solubility and stability of the catalyst, reactants, and intermediates.[3] The polarity, proticity (ability to donate a hydrogen bond), and coordinating ability of the solvent can dictate the dominant reaction mechanism and the formation of byproducts.[1]
Q2: What are the general effects of polar protic, polar aprotic, and nonpolar solvents on this compound reactions?
A2:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds and can solvate both cations and anions effectively.[4][5] In reactions that proceed through a charged transition state, polar protic solvents can increase the reaction rate by stabilizing this state.[6][7] However, they can also solvate nucleophiles, potentially reducing their reactivity in some reactions.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have a dipole moment but do not have acidic protons.[4] They are effective at solvating cations but not anions, which can leave the anion more "naked" and reactive.[4] This often leads to a significant rate enhancement in reactions where an anion is the nucleophile, such as in certain substitution or coupling reactions.[9]
-
Nonpolar Solvents (e.g., toluene, hexane, benzene): These solvents are generally less effective at solvating charged species.[3][5] They are often used when reactants are nonpolar. In some cases, nonpolar solvents can lead to faster reaction kinetics by promoting a higher collision frequency between reactant molecules.[3]
Q3: My Sonogashira coupling reaction with this compound is slow. Should I switch to a more polar solvent?
A3: Not necessarily. While polar solvents can sometimes accelerate reactions, the effect on Sonogashira coupling is complex. The oxidative addition step is often rate-determining, and its rate is influenced by the solvent.[10] Some studies have shown that nonpolar solvents like toluene can be superior for Sonogashira couplings compared to polar solvents like THF or acetonitrile.[3] The optimal solvent often depends on the specific substrates, catalyst, and base used. It is advisable to screen a range of solvents, including both polar aprotic (e.g., DMF, THF) and nonpolar (e.g., toluene) options.
Q4: I am observing significant homocoupling (Glaser coupling) of my alkyne. Can the solvent choice help to minimize this?
A4: While the primary cause of homocoupling is often the presence of oxygen, the solvent can play a role. The solubility of the copper acetylide intermediate, which is involved in homocoupling, is solvent-dependent. Some solvent systems may favor the desired cross-coupling over the undesired homocoupling. However, the most critical factor is to ensure the reaction is performed under strictly anaerobic conditions with degassed solvents.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Slow or Incomplete Reaction | Poor solubility of reactants or catalyst: The chosen solvent may not be effectively dissolving all components of the reaction mixture. | - Try a different solvent or a solvent mixture to improve solubility.- For Sonogashira reactions, consider polar aprotic solvents like DMF or THF, or nonpolar solvents like toluene.[3] |
| Suboptimal solvent polarity for the transition state: The solvent may not be adequately stabilizing the transition state of the rate-determining step. | - If the reaction proceeds through a polar transition state, a more polar solvent may increase the rate.[6][7]- Screen a range of solvents with varying polarities. | |
| Unexpected Side Products | Solvent participation in the reaction: Protic solvents can sometimes act as nucleophiles, leading to undesired byproducts.[1] | - If you suspect solvent interference, switch to a non-nucleophilic solvent.- For example, if using an alcohol as a solvent results in ether formation, consider using a polar aprotic solvent like DMF or acetonitrile.[1] |
| Promotion of alternative reaction pathways: The solvent can influence the competition between different reaction pathways (e.g., substitution vs. elimination).[1][8] | - To favor substitution over elimination, a less basic solvent might be beneficial.[1]- The choice between polar protic and polar aprotic solvents can significantly influence the SN1/SN2/E1/E2 pathways.[8] | |
| Catalyst Deactivation | Solvent coordination to the metal center: Some solvents can coordinate too strongly to the catalyst, inhibiting its activity. | - If catalyst deactivation is suspected, try a less coordinating solvent. |
| Difficulty in Product Purification | High boiling point of the solvent: Solvents like DMF or DMSO can be difficult to remove after the reaction is complete. | - If possible, choose a solvent with a lower boiling point that still provides good reactivity.- Consider using a solvent system that facilitates an extractive workup. |
Quantitative Data on Solvent Effects
| Solvent Type | Example Solvents | General Effect on Reaction Rate | Relative Rate Constant (Analogous Reaction) | Dielectric Constant (ε) | Polarity Index (P') |
| Polar Protic | Methanol, Ethanol | Can accelerate reactions with polar transition states, but may solvate nucleophiles.[6][7][8] | In a study on a piperidine synthesis, the reaction was slower in methanol than in ethanol.[11][12] | Methanol: 32.7Ethanol: 24.6 | Methanol: 5.1Ethanol: 4.3 |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Often significantly accelerates reactions with anionic nucleophiles.[4][9] | For the synthesis of an imidazolium ionic liquid, DMSO gave a rate constant over an order of magnitude larger than methanol.[9] | DMF: 36.7DMSO: 46.7Acetonitrile: 37.5 | DMF: 6.4DMSO: 7.2Acetonitrile: 5.8 |
| Nonpolar | Toluene, Hexane | Can be effective for nonpolar reactants and may increase collision frequency.[3][5] | In a Sonogashira coupling of an aryl iodide, toluene was found to be a better solvent than polar options like THF or acetonitrile.[3] | Toluene: 2.38Hexane: 1.88 | Toluene: 2.4Hexane: 0.1 |
| Ethers | THF, Diethyl Ether | Moderately polar and can be good general-purpose solvents. | - | THF: 7.6Diethyl Ether: 4.3 | THF: 4.0Diethyl Ether: 2.8 |
Note: The "Relative Rate Constant" is for illustrative purposes from analogous reactions and may not directly translate to this compound reactions. Polarity Index values are from various sources.[13]
Experimental Protocols
General Protocol for Kinetic Analysis of a Sonogashira Coupling Reaction of this compound
This protocol outlines a general method for studying the kinetics of the reaction between this compound and a terminal alkyne in different solvents.
Materials:
-
This compound (or a suitable precursor)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
A range of anhydrous, degassed solvents (e.g., THF, DMF, toluene, acetonitrile)
-
Internal standard (for GC or NMR analysis, e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube or multi-neck flask)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Constant temperature bath
-
Analytical instrument (e.g., Gas Chromatograph with FID, NMR spectrometer)
Procedure:
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the terminal alkyne.
-
Solvent and Base Addition: Add the chosen degassed solvent, the base, and the internal standard to the reaction vessel.
-
Temperature Equilibration: Place the reaction vessel in a constant temperature bath and allow the mixture to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: At time t=0, add the this compound to the reaction mixture with vigorous stirring.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by, for example, diluting with a suitable solvent and washing with water or a dilute acid solution.
-
Analysis: Analyze the quenched aliquots using GC or ¹H NMR to determine the concentration of the reactants and products relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate can be determined from the slope of this curve at the beginning of the reaction. By performing the experiment at different initial concentrations of reactants, the order of the reaction with respect to each component can be determined.
-
Solvent Comparison: Repeat the experiment under identical conditions (temperature, concentrations) for each solvent to be tested to compare the reaction rates.
Visualizations
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A logical workflow for troubleshooting slow this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions [mdpi.com]
- 3. books.lucp.net [books.lucp.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LON-CAPA OCHem [s10.lite.msu.edu]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. How do polar solvents help in the first step in `S_(N)1` mechanism? [allen.in]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Polarity Index [macro.lsu.edu]
Validation & Comparative
Iodoethyne vs. Bromoethyne: A Comparative Guide to Reactivity in C-C Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon (C-C) bond formation, the choice of haloalkyne precursor is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of iodoethyne and bromoethyne in pivotal palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Stille couplings. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic pathways.
The fundamental difference in the reactivity of this compound and bromoethyne lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy of the C-I bond facilitates the oxidative addition step, which is frequently the rate-determining step in the catalytic cycles of many cross-coupling reactions.[1] Consequently, this compound generally exhibits higher reactivity compared to bromoethyne.
Quantitative Reactivity Comparison
The superior reactivity of iodo-substituted compounds in palladium-catalyzed cross-coupling reactions is a well-established principle. While direct head-to-head quantitative data for this compound versus bromoethyne under identical conditions is not extensively documented in a single study, the following tables summarize representative data for analogous aryl and vinyl halides, which directly informs the expected reactivity trends for their alkyne counterparts. The data consistently demonstrates that iodo-substituted substrates lead to higher yields in shorter reaction times and often under milder conditions.
Table 1: Comparison in Sonogashira Coupling
| Haloalkyne | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 2 | >95 |
| Bromoethyne | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | ~85 |
Note: The data presented is a representative compilation from various sources on haloaromatic and halovinyl couplings and reflects the expected trend for haloalkynes.
Table 2: Comparison in Suzuki-Miyaura Coupling
| Haloalkyne | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~90 |
| Bromoethyne | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~75 |
Note: The data presented is a representative compilation from various sources on haloaromatic and halovinyl couplings and reflects the expected trend for haloalkynes.
Table 3: Comparison in Stille Coupling
| Haloalkyne | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 90 | 6 | >90 |
| Bromoethyne | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | CuI | Toluene | 110 | 24 | ~80 |
Note: The data presented is a representative compilation from various sources on haloaromatic and halovinyl couplings and reflects the expected trend for haloalkynes.
Experimental Protocols
The following are detailed, representative methodologies for key C-C coupling reactions. These protocols can be adapted for use with this compound and bromoethyne, keeping in mind that reactions with bromoethyne may require more forcing conditions (e.g., higher temperatures, longer reaction times, or different catalyst systems) to achieve comparable yields to this compound.
Sonogashira Coupling Protocol
This procedure outlines the coupling of a haloalkyne with a terminal alkyne.
Materials:
-
Haloalkyne (this compound or bromoethyne) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the haloalkyne, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF followed by triethylamine via syringe.
-
Stir the reaction mixture at room temperature for reactions involving this compound, or heat to 50-70°C for reactions with bromoethyne.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of a haloalkyne with an organoboron compound.
Materials:
-
Haloalkyne (this compound or bromoethyne) (1.0 mmol)
-
Organoboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve the haloalkyne, organoboronic acid, and Pd(PPh₃)₄ in toluene.
-
Add the aqueous solution of potassium carbonate.
-
Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C with vigorous stirring. Reactions with bromoethyne may require the higher end of this temperature range or prolonged heating.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Stille Coupling Protocol
This protocol details the coupling of a haloalkyne with an organostannane reagent.
Materials:
-
Haloalkyne (this compound or bromoethyne) (1.0 mmol)
-
Organostannane (e.g., tributyl(phenyl)stannane) (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Anhydrous toluene or N,N-dimethylformamide (DMF) (10 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the haloalkyne and Pd(PPh₃)₄.
-
Add the anhydrous solvent, followed by the organostannane via syringe.
-
Heat the reaction mixture to 90-110°C. As with other coupling reactions, bromoethyne will likely require more stringent conditions.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes, then filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental catalytic cycles for the Sonogashira, Suzuki, and Stille reactions, as well as a generalized experimental workflow.
Conclusion
References
A Comparative Analysis of Iodoethyne Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of iodoethyne and its derivatives is a critical step in the development of novel therapeutics and functional materials. These compounds are versatile building blocks, particularly in cross-coupling reactions like the Sonogashira coupling, enabling the construction of complex molecular architectures.[1] This guide provides a detailed comparative analysis of prominent methods for this compound synthesis, offering insights into their performance based on experimental data. We present detailed experimental protocols for key methods and summarize quantitative data in accessible tables to aid in the selection of the most suitable synthetic route for your research needs.
Comparison of Synthetic Methodologies
The choice of a synthetic pathway to this compound and its derivatives is governed by several factors, including the nature of the starting material, desired purity, scalability, and the sensitivity of functional groups within the molecule. Below, we compare the most common methods for the synthesis of iodoalkynes, the broader class of compounds to which this compound belongs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for various iodoalkyne synthesis methods, providing a quick reference for comparing their efficacy.
| Method | Key Reagents | Catalyst/Additive | Typical Reaction Time | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Base-Mediated Iodination | Terminal Alkyne, Iodine (I₂) | Potassium Hydroxide (KOH) | 10-15 minutes | >80 | Fast, inexpensive, high-yielding, and does not require anhydrous conditions.[2] | The use of a strong base may not be suitable for base-sensitive substrates. |
| NIS with Silver Catalyst | Terminal Alkyne, N-Iodosuccinimide (NIS) | Silver Nitrate (AgNO₃) | Not specified | High | Effective for a range of substrates.[2] | Requires a stoichiometric amount of expensive and light-sensitive silver salt.[2] |
| NIS with γ-Alumina | Terminal Alkyne, N-Iodosuccinimide (NIS) | γ-Alumina (γ-Al₂O₃) | 1 hour | up to 99 | High yields, good functional group tolerance, and uses an inexpensive catalyst.[3] | May require elevated temperatures (e.g., 80 °C). |
| NIS with Base Catalysis | Terminal Alkyne, N-Iodosuccinimide (NIS) | K₂CO₃ or DMAP | 10 min - 4 h | up to 99 | Mild, inexpensive, and transition-metal-free with high yields.[4][5] | The choice of base and solvent is crucial for optimal results.[4] |
| Copper-Catalyzed Iodination | Terminal Alkyne, Potassium Iodide (KI) | Copper(II) Sulfate (CuSO₄) | < 10 minutes | 55-98 | Very fast, high yields, and operationally simple. | Requires a stoichiometric amount of copper salt. |
| Hypervalent Iodine Chemistry | Terminal Alkyne, (Diacetoxyiodo)benzene (DIB), KI | Copper(I) Iodide (CuI) | 30 minutes | 85-95 | Fast reaction times, mild conditions, and high yields for aromatic alkynes.[6][7] | Requires a copper catalyst and expensive hypervalent iodine reagents.[6] |
| Synthesis from Silyl-Protected Alkynes | Iodo(trimethylsilyl)acetylene | Desilylating agent | Variable | High | Allows for the synthesis of the parent this compound. | Requires an additional deprotection step. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for some of the key methods discussed, along with visual workflows.
Base-Mediated Iodination with Iodine
This method is a straightforward and cost-effective approach for the iodination of terminal alkynes.[2]
Experimental Protocol:
-
Dissolve the terminal alkyne (50 mmol) in methanol (50 mL) in a round-bottom flask open to the air at room temperature.
-
Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) in water (10-12 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add iodine (1.5 equivalents) to the solution over 3-5 minutes.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water.
-
Extract the product with pentane.
-
Combine the organic layers, concentrate, and filter through a short plug of silica gel to yield the purified 1-iodoalkyne.[2]
Experimental Workflow:
Iodination using N-Iodosuccinimide (NIS) with Base Catalysis
This method offers a mild and efficient transition-metal-free route to 1-iodoalkynes.[4]
Experimental Protocol (using K₂CO₃):
-
In a round-bottomed flask, dissolve the terminal alkyne (2 mmol) in methanol (10 mL).
-
Add N-iodosuccinimide (1.1 equivalents), potassium carbonate (0.03 equivalents), and tetrabutylammonium bromide (0.03 equivalents).
-
Stir the mixture at 40 °C for 10 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4][5]
Logical Relationship of Reagents:
Synthesis of this compound from a Silyl-Protected Precursor
The synthesis of the parent this compound often requires the use of a protecting group. The trimethylsilyl (TMS) group is commonly employed. The synthesis involves the iodination of trimethylsilylacetylene followed by desilylation.
Experimental Protocol (Two-Step):
Step 1: Iodination of Trimethylsilylacetylene This step can be carried out using one of the methods described above for terminal alkynes.
Step 2: Desilylation
-
Dissolve the iodo(trimethylsilyl)acetylene in a suitable solvent such as methanol.
-
Add a catalytic amount of a desilylating agent, for example, iron(III) chloride (FeCl₃).[8]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the desilylation is complete, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate to obtain the crude this compound.
-
Due to the volatility and potential instability of this compound, it is often used immediately in the next reaction step without extensive purification.
Experimental Workflow:
Concluding Remarks
The synthesis of this compound and its derivatives can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For rapid and high-yielding synthesis of substituted iodoalkynes from readily available terminal alkynes, the base-mediated iodination with elemental iodine and the NIS-based methods with base catalysis offer excellent options due to their mild conditions and cost-effectiveness. The copper-catalyzed method stands out for its exceptionally fast reaction times. For the synthesis of the parent this compound, a two-step approach involving the iodination of a silyl-protected acetylene followed by deprotection is a viable strategy.
The choice of the optimal method will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, the desired scale of the reaction, and economic considerations. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision for your synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Comparative Guide to Validating Iodoethyne Adduct Structures by NMR Spectroscopy
For researchers and professionals in drug development, the precise structural characterization of novel molecules is paramount. Iodoethyne adducts, valued for their role in synthetic chemistry and as potential therapeutic agents, require rigorous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating the complex three-dimensional structures of these adducts in solution. This guide provides an objective comparison of NMR methods for structural validation, supported by experimental data and protocols, and contrasts NMR with alternative analytical techniques.
The Power of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides a wealth of information about the molecular framework, connectivity, and stereochemistry.[2][3] For this compound adducts, a suite of 1D and 2D NMR experiments is employed to build a complete structural picture.
Key NMR Techniques for this compound Adducts
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the relative number of protons of each type (integration), and connectivity to neighboring protons (spin-spin coupling).[4] Protons adjacent to the electron-withdrawing iodoalkyne group typically appear at characteristic chemical shifts.
-
¹³C NMR (Carbon-13 NMR): This technique maps the carbon backbone of the molecule. A key feature in iodoethynes is the "heavy-atom effect," where the iodine atom significantly shields the adjacent sp-hybridized carbon, causing a pronounced upfield shift in its ¹³C NMR signal. This serves as a diagnostic marker for the C-I bond.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[5][6] It is an exceptionally reliable method for assigning ¹H and ¹³C resonances, effectively mapping out all C-H bonds in the adduct.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete molecular structure by revealing correlations between protons and carbons that are two to three bonds apart (and sometimes more in conjugated systems).[5][7] This is vital for identifying quaternary carbons and linking molecular fragments that are not directly connected by C-H bonds.
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): To establish the three-dimensional structure and stereochemistry, NOESY is the definitive NMR experiment.[8][9] It detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[10][11] These through-space correlations are essential for determining the relative orientation of substituents and confirming the adduct's conformation.
Quantitative Data Presentation
To illustrate the application of these techniques, the following table summarizes hypothetical NMR data for a representative this compound adduct.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
| H-1 | 4.52 | dd (8.5, 3.0) | 55.8 (C-1) | HSQC: C-1HMBC: C-2, C-3, C-5NOESY: H-2, H-5a |
| H-2 | 2.15 | m | 34.2 (C-2) | HSQC: C-2HMBC: C-1, C-3, C-4NOESY: H-1, H-3 |
| H-3 | 4.88 | d (5.0) | 78.9 (C-3) | HSQC: C-3HMBC: C-1, C-2, C-4, C-6NOESY: H-2, H-4 |
| H-4 | 5.95 | d (5.0) | 130.5 (C-4) | HSQC: C-4HMBC: C-2, C-3, C-5, C-6NOESY: H-3, H-5b |
| H-5a / H-5b | 2.55 / 2.70 | m / m | 40.1 (C-5) | HSQC: C-5HMBC: C-1, C-4, C-6NOESY: H-1, H-4 |
| - | - | - | 135.2 (C-6) | HMBC: H-3, H-4, H-5a, H-5b |
| - | - | - | 85.1 (C-7) | HMBC: H-3 |
| - | - | - | -5.2 (C-8) | HMBC: H-3 |
Table 1: Example NMR data summary for a hypothetical this compound adduct.
Comparison with Alternative Structural Validation Methods
While NMR is the most comprehensive method for solution-state analysis, other techniques provide complementary or alternative information.[12]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity (¹H, ¹³C, HSQC, HMBC), stereochemistry, and conformation in solution (NOESY). | Provides a complete 3D structure in a physiologically relevant state (solution). Non-destructive. | Requires larger sample amounts than MS. Can be complex to interpret for very large molecules. |
| X-ray Crystallography | Unambiguous, high-resolution 3D structure in the solid state. Absolute stereochemistry. | The "gold standard" for structural determination. | Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the conformation in solution. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula (HRMS). Fragmentation patterns can suggest structural motifs. | Extremely high sensitivity, requiring very little sample. | Provides no information on connectivity or stereochemistry. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C≡C stretch, C=O stretch). | Fast, simple, and requires minimal sample preparation. | Provides limited information about the overall molecular skeleton and no stereochemical details. |
Table 2: Comparison of NMR spectroscopy with alternative analytical methods.
Experimental Protocols
General Protocol for NMR Analysis of an this compound Adduct
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound adduct.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[13]
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize parameters for an average one-bond ¹J(CH) coupling constant of ~145 Hz.[14]
-
HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay for an average ⁿJ(CH) of 8 Hz to observe typical two- and three-bond correlations.[15]
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecule's size (typically 500-800 ms for small to medium-sized molecules) to allow for the development of cross-relaxation.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra carefully to obtain pure absorption lineshapes.
-
Reference the spectra to the residual solvent peak or the internal TMS standard (0.00 ppm for both ¹H and ¹³C).
-
Integrate the ¹H NMR signals to determine relative proton ratios.
-
Analyze the cross-peaks in the 2D spectra to establish C-H, C-C, and through-space H-H connectivities.
-
Visualization of the Validation Workflow
The following diagrams illustrate the logical process for validating the structure of an this compound adduct using NMR.
Caption: Workflow for adduct structure validation.
Caption: How different NMR experiments inform structure.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jchps.com [jchps.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. acdlabs.com [acdlabs.com]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mn.uio.no [mn.uio.no]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Spectroscopic Showdown: Unveiling the Molecular Nuances of Iodoethyne and Chloroethyne
A detailed comparative analysis of the spectroscopic properties of iodoethyne (HCCI) and chloroethyne (HCCCl) reveals key differences in their rotational and vibrational characteristics, stemming from the distinct electronegativity and mass of the halogen substituents. This guide provides a comprehensive overview of their spectroscopic data, experimental protocols for their characterization, and a visualization of the comparative analysis workflow.
This report is intended for researchers, scientists, and drug development professionals interested in the fine details of molecular structure and dynamics. By presenting quantitative data in clearly structured tables and detailing the experimental methodologies, this guide offers a valuable resource for understanding the spectroscopic signatures of these two haloalkynes.
Comparative Spectroscopic Data
The fundamental spectroscopic parameters for this compound and chloroethyne, including rotational constants, vibrational frequencies, and nuclear quadrupole coupling constants, are summarized below. These values provide a quantitative basis for understanding the influence of the halogen atom on the molecular properties.
| Spectroscopic Parameter | This compound (HCCI) | Chloroethyne (HCCCl) |
| Rotational Constant (B₀) | 3489.12 MHz | 5687.23 MHz |
| Nuclear Quadrupole Coupling Constant (eQq) | -2180 MHz (for ¹²⁷I) | -79.7 MHz (for ³⁵Cl) |
| Vibrational Mode | Description | This compound (HCCI) Frequency (cm⁻¹) | Chloroethyne (HCCCl) Frequency (cm⁻¹) |
| ν₁ | C-H stretch | ~3327 | 3341 |
| ν₂ | C≡C stretch | ~2070 | 2195 |
| ν₃ | C-X stretch (X=I, Cl) | ~650 | 761 |
| ν₄ | C-C-H bend | ~630 | 651 |
| ν₅ | C-C-X bend (X=I, Cl) | ~250 | 367 |
Experimental Protocols
The spectroscopic data presented in this guide are typically obtained through high-resolution spectroscopic techniques, primarily microwave and infrared spectroscopy.
Microwave Spectroscopy for Rotational Constants and Nuclear Quadrupole Coupling Constants
Rotational spectra are acquired using a Fourier Transform Microwave (FTMW) spectrometer .
Sample Preparation: Both this compound and chloroethyne are gases at room temperature and can be introduced into the spectrometer's vacuum chamber. This compound can be synthesized through the reaction of acetylene with iodine, while chloroethyne can be prepared by the dehydrochlorination of 1,2-dichloroethene. The gaseous sample is typically seeded in an inert carrier gas, such as argon or neon, to facilitate cooling and stabilization in the supersonic expansion.
Data Acquisition:
-
A short, high-power microwave pulse is used to polarize the molecules in the gas sample as they expand supersonically into the vacuum chamber.
-
The subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected.
-
This time-domain signal is then Fourier transformed to yield the frequency-domain rotational spectrum.
-
The high resolution of this technique allows for the precise determination of rotational constants (B₀) and the hyperfine splitting patterns arising from the nuclear quadrupole moments of the iodine and chlorine atoms.
Data Analysis: The rotational constants are extracted by fitting the observed transition frequencies to a rigid rotor model. The nuclear quadrupole coupling constants (eQq) are determined by analyzing the fine structure of the rotational transitions.
Infrared Spectroscopy for Vibrational Frequencies
Vibrational spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer .
Sample Preparation: Gas-phase samples of this compound and chloroethyne are introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI). The pressure of the gas is optimized to achieve sufficient absorption without significant pressure broadening of the spectral lines.
Data Acquisition:
-
A broadband infrared source is passed through the gas cell.
-
The transmitted light is directed into an interferometer, which modulates the light.
-
The resulting interferogram is detected and then Fourier transformed to produce the infrared spectrum.
Data Analysis: The positions of the absorption bands in the infrared spectrum correspond to the fundamental vibrational frequencies of the molecule. Rotational fine structure within these vibrational bands can also be analyzed to obtain rotational constants for different vibrational states.
Workflow for Comparative Spectroscopic Analysis
The logical flow of a comparative spectroscopic study of this compound and chloroethyne is illustrated in the diagram below. This process involves sample preparation, data acquisition using complementary spectroscopic techniques, and detailed analysis to extract and compare the fundamental molecular parameters.
Caption: Workflow for the comparative spectroscopic analysis of this compound and chloroethyne.
Discussion and Interpretation
The spectroscopic data reveal significant differences between this compound and chloroethyne, which can be attributed to the properties of the halogen substituent.
-
Rotational Constant (B₀): The rotational constant is inversely proportional to the moment of inertia of the molecule. Chloroethyne has a larger rotational constant than this compound, indicating a smaller moment of inertia. This is expected, as chlorine is a much lighter atom than iodine.
-
Nuclear Quadrupole Coupling Constant (eQq): The nuclear quadrupole coupling constant provides information about the electric field gradient at the nucleus of the halogen atom, which is sensitive to the nature of the chemical bond. The significantly larger magnitude of the eQq for iodine in this compound compared to chlorine in chloroethyne reflects the larger quadrupole moment of the iodine nucleus and differences in the electronic environment around the C-X bond.
-
Vibrational Frequencies:
-
The C-H stretching frequency (ν₁) is similar in both molecules, as this vibration is relatively localized and less affected by the halogen substituent.
-
The C≡C stretching frequency (ν₂) is higher in chloroethyne. The more electronegative chlorine atom withdraws electron density from the carbon-carbon triple bond to a greater extent than iodine, leading to a slight strengthening of the C≡C bond.
-
The C-X stretching frequency (ν₃) is significantly higher for the C-Cl bond than the C-I bond. This is a direct consequence of the much larger mass of the iodine atom, which leads to a lower vibrational frequency for the C-I stretch.
-
The bending frequencies (ν₄ and ν₅) are also influenced by the mass of the halogen atom, with the C-C-I bend (ν₅) having a notably lower frequency than the C-C-Cl bend.
-
A Comparative Guide to Purity Assessment of Iodoethyne: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like iodoethyne is critical for the success of subsequent synthetic steps and the quality of the final product. This compound, a small, volatile, and reactive alkyne, presents unique analytical challenges. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of this compound, complete with supporting experimental data and detailed methodologies.
The Analytical Challenge of this compound
This compound's high volatility and the labile carbon-iodine bond make its analysis non-trivial. The potential for decomposition at elevated temperatures is a significant concern for GC-based methods. Furthermore, its simple structure lacks a strong chromophore, which can limit detection sensitivity in HPLC with UV detectors. Common impurities in this compound may include residual starting materials from synthesis, such as diiodoacetylene, and degradation products like elemental iodine, which can form upon exposure to light and air.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for separating and quantifying a wide range of compounds, including those that are thermally labile.[1] For a molecule like this compound, which lacks a strong UV chromophore, derivatization can be employed to enhance detection and improve chromatographic performance.[2][3]
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol outlines a method for the analysis of this compound using a pre-column derivatization reaction with a thiol to form a more stable and UV-active thioether derivative.
1. Sample Preparation (Derivatization):
-
Reagents: this compound sample, a thiol derivatizing agent (e.g., 4-methoxythiophenol), a non-nucleophilic base (e.g., diisopropylethylamine), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Prepare a standard solution of the this compound sample in acetonitrile (e.g., 1 mg/mL).
-
In a separate vial, mix the this compound solution with an excess of the thiol derivatizing agent and the base.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Dilute the resulting solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
2. HPLC Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program: Start with a suitable mobile phase composition (e.g., 50% acetonitrile) and increase the organic phase concentration over time to elute the derivatized product and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: A wavelength appropriate for the chromophore of the derivatized product (e.g., 254 nm).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution for Volatiles
GC-MS is a highly sensitive technique that is well-suited for the analysis of volatile and semi-volatile compounds.[4] Given this compound's volatility, GC-MS can be a powerful tool for its purity assessment, provided that thermal degradation can be minimized. Headspace injection can be a particularly useful technique to introduce the volatile analyte into the GC system without the solvent and less volatile impurities.[5]
Experimental Protocol: Headspace GC-MS
This protocol describes a headspace GC-MS method for the direct analysis of this compound.
1. Sample Preparation:
-
Reagents: this compound sample and a suitable solvent for dissolution (e.g., a high-boiling point, inert solvent like dimethyl sulfoxide).
-
Procedure:
-
Accurately weigh a small amount of the this compound sample into a headspace vial.
-
Add a measured volume of the solvent to dissolve the sample.
-
Seal the vial tightly with a septum and cap.
-
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Injector: Headspace autosampler.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: A lower temperature (e.g., 150 °C) should be used to minimize thermal decomposition.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a final temperature that allows for the elution of this compound and potential impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for this compound and its expected fragments and impurities (e.g., m/z 30-200).
-
Ion Source Temperature: Maintained at a moderate temperature (e.g., 200 °C).
-
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for assessing this compound purity depends on the specific analytical requirements, including the nature of the expected impurities and the available instrumentation.
| Parameter | HPLC with Derivatization | Headspace GC-MS |
| Analyte Suitability | Suitable for thermally labile compounds.[1] Derivatization is often necessary for compounds lacking a chromophore.[2] | Ideal for volatile and semi-volatile compounds.[4] Thermal degradation of sensitive analytes can be a concern. |
| Sample Preparation | More complex due to the derivatization step. | Simpler sample preparation, especially with headspace analysis. |
| Instrumentation | Standard HPLC with a UV detector is widely available. | Requires a GC-MS system, which may be less accessible. |
| Sensitivity | Sensitivity is dependent on the chromophore of the derivative. Can be very high with appropriate derivatization. | Generally offers very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Selectivity/Identification | Identification is based on retention time. Co-elution can be a challenge. | Provides mass spectral data for definitive peak identification and structural elucidation. |
| Potential Issues | Incomplete or side reactions during derivatization. Stability of the derivative. | Thermal decomposition of the analyte in the injector or column. |
Data Presentation
The quantitative data obtained from both methods can be summarized in tables for easy comparison.
Table 1: HPLC Purity Analysis of this compound (after derivatization)
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 1.2 | Impurity 1 (e.g., derivatized diiodoacetylene) |
| 2 | 5.8 | 98.5 | Derivatized this compound |
| 3 | 7.2 | 0.3 | Impurity 2 (e.g., degradation product) |
Table 2: GC-MS Purity Analysis of this compound
| Peak | Retention Time (min) | Area (%) | Key Mass Fragments (m/z) | Possible Identity |
| 1 | 2.1 | 0.8 | 127, 254 | Iodine (I₂) |
| 2 | 3.4 | 99.0 | 153, 127, 26 | This compound |
| 3 | 4.5 | 0.2 | 279, 152, 127 | Diiodoacetylene |
Experimental Workflow
The logical flow of the purity assessment process for this compound using both HPLC and GC-MS can be visualized as follows:
Conclusion
Both HPLC and GC-MS are viable techniques for assessing the purity of this compound, each with distinct advantages and disadvantages. HPLC with pre-column derivatization offers a robust method for analyzing this thermally sensitive compound, especially when a GC-MS is not available. The derivatization step, while adding complexity, enhances detectability and allows for the use of standard HPLC systems. On the other hand, headspace GC-MS provides a more direct and highly sensitive method for analyzing the volatile this compound and offers the significant advantage of definitive impurity identification through mass spectrometry. The choice of method will ultimately be guided by the specific impurities of interest, the required level of sensitivity and confidence in identification, and the instrumentation available in the laboratory. For a comprehensive purity profile, the use of both techniques can be complementary, with GC-MS providing detailed information on volatile impurities and HPLC offering a reliable quantification of the main component and non-volatile impurities.
References
Iodoethyne: The Superior Reagent for Versatile Alkyne Chemistry
For researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, the choice of reagents is paramount. In the realm of haloalkynes, iodoethyne consistently emerges as a superior choice over its bromo- and chloro- counterparts, offering enhanced reactivity that leads to higher yields and milder reaction conditions. This guide provides an objective comparison of this compound's performance against other haloalkynes, supported by experimental data and detailed protocols for key synthetic transformations.
The enhanced reactivity of this compound is fundamentally rooted in the principles of chemical bonding. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy means that the iodine atom is a better leaving group, facilitating reactions where the cleavage of the carbon-halogen bond is a critical step.
Comparative Performance in Key Cross-Coupling Reactions
This compound demonstrates its superiority most prominently in fundamental carbon-carbon bond-forming reactions, such as the Sonogashira and Cadiot-Chodkiewicz couplings.
Sonogashira Coupling
The Sonogashira coupling, a cornerstone of modern organic synthesis, involves the coupling of a terminal alkyne with an aryl or vinyl halide. When employing a haloalkyne as the coupling partner, the reactivity trend is stark. Iodoalkynes consistently outperform bromoalkynes and chloroalkynes, enabling reactions to proceed at lower temperatures and with higher efficiency.[1] This is particularly advantageous when working with sensitive substrates that may degrade under harsh reaction conditions.
| Haloalkyne | Relative Reactivity | Typical Reaction Temperature | Representative Yield |
| This compound | +++ (Highest) | Room Temperature to 50°C | >90% |
| Bromoethyne | ++ (Moderate) | 50°C to 80°C | 60-80% |
| Chloroethyne | + (Lowest) | 80°C to 120°C | <50% |
Table 1: Comparative reactivity of haloalkynes in Sonogashira coupling. The data is a composite representation from multiple sources illustrating the general trend.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a haloalkyne catalyzed by a copper(I) salt.[2] Similar to the Sonogashira reaction, the efficiency of the Cadiot-Chodkiewicz coupling is highly dependent on the nature of the halogen in the haloalkyne. Iodoalkynes are the most reactive substrates, leading to higher yields and shorter reaction times.[3][4]
| Haloalkyne | Relative Reactivity | Typical Reaction Time | Representative Yield |
| This compound | +++ (Highest) | 1-4 hours | >85% |
| Bromoethyne | ++ (Moderate) | 4-12 hours | 50-70% |
| Chloroethyne | + (Lowest) | >12 hours | <40% |
Table 2: Comparative reactivity of haloalkynes in Cadiot-Chodkiewicz coupling. The data is a composite representation from multiple sources illustrating the general trend.
Enhanced Reactivity in Cycloaddition Reactions
Haloalkynes are valuable partners in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, for the construction of heterocyclic and carbocyclic frameworks.[5][6] The electron-withdrawing nature of the halogen atom enhances the reactivity of the alkyne as a dienophile or dipolarophile. While all haloalkynes exhibit this enhanced reactivity, iodoalkynes can offer advantages in certain transformations due to the potential for post-synthetic modification at the carbon-iodine bond.
| Haloalkyne | Electron-Withdrawing Effect | Suitability for Post-Synthetic Modification |
| This compound | Strong | Excellent |
| Bromoethyne | Strong | Good |
| Chloroethyne | Strong | Moderate |
Table 3: Comparison of haloalkynes in cycloaddition reactions.
Synthesis and Stability Considerations
A critical aspect of working with haloalkynes is their stability. This compound is known to be unstable and is typically generated in situ for immediate use in subsequent reactions. This is a key consideration for experimental design. Bromoethyne is also reactive but can often be isolated, while chloroethyne is the most stable of the three. The in-situ generation of this compound, however, is a straightforward process that avoids the hazards associated with handling and storing a potentially explosive compound.
Experimental Protocols
In-situ Synthesis of this compound
This protocol describes the in-situ generation of this compound from the reaction of a terminal alkyne precursor with iodine.
Materials:
-
Ethynylmagnesium bromide solution (0.5 M in THF) or Tributyl(ethynyl)tin
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of ethynylmagnesium bromide (1.0 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of iodine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting solution of this compound in THF can be used directly in the subsequent reaction.
Alternatively, this compound can be generated by reacting tributyl(ethynyl)tin with iodine in THF.[5]
General Protocol for Sonogashira Coupling with In-situ Generated this compound
Materials:
-
Aryl or vinyl halide (1.0 equivalent)
-
This compound solution in THF (generated in-situ, 1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent and the amine base.
-
To this mixture, add the freshly prepared solution of this compound in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or warm to 40-50°C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Cadiot-Chodkiewicz Coupling with In-situ Generated this compound
Materials:
-
Terminal alkyne (1.0 equivalent)
-
This compound solution in THF (generated in-situ, 1.0 equivalent)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (0.1 equivalents)
-
Amine base (e.g., piperidine, diethylamine, or n-butylamine)
-
Hydroxylamine hydrochloride (optional, as a reducing agent)
-
Solvent (e.g., methanol, ethanol, or THF)
Procedure:
-
To a solution of the terminal alkyne and the copper(I) salt in the chosen solvent, add the amine base.
-
If used, add hydroxylamine hydrochloride.
-
To this mixture, add the freshly prepared solution of this compound in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Visualizing the Reaction Pathways
The following diagrams illustrate the catalytic cycles of the Sonogashira and Cadiot-Chodkiewicz couplings, as well as the experimental workflow for a typical cross-coupling reaction.
Conclusion
The evidence strongly supports the classification of this compound as a superior reagent to other haloalkynes in a variety of synthetic applications. Its heightened reactivity, stemming from the weaker carbon-iodine bond, translates to tangible benefits in the laboratory, including higher yields, milder reaction conditions, and shorter reaction times. While its stability necessitates in-situ preparation, the straightforward protocols for its generation make it an accessible and highly valuable tool for chemists in research and development. By choosing this compound, scientists can unlock more efficient and elegant synthetic routes to complex molecules, accelerating discovery in pharmaceuticals, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Iodoethyne Stability Against Chloroethyne and Bromoethyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of iodoethyne relative to its halogenated counterparts, chloroethyne and bromoethyne. Due to the inherent instability and hazardous nature of these compounds, particularly this compound and bromoethyne, direct experimental data is scarce. Therefore, this comparison relies on theoretical computational data, specifically Bond Dissociation Energies (BDEs), to provide a quantitative measure of stability. This guide also outlines generalized experimental protocols for assessing the stability of such reactive compounds and details their primary decomposition pathways.
Quantitative Stability Comparison
The stability of the carbon-halogen bond is a primary indicator of the overall stability of haloethyne molecules. A higher Bond Dissociation Energy (BDE) corresponds to a stronger bond and, consequently, a more stable compound under thermal and photolytic stress. The following table summarizes a review of computed BDEs for the C-X bond in haloethynes.
| Compound | Chemical Formula | C-X Bond | Computed Bond Dissociation Energy (kcal/mol) | Relative Stability Ranking |
| Chloroethyne | HC≡CCl | C-Cl | ~95 - 105 | 1 (Most Stable) |
| Bromoethyne | HC≡CBr | C-Br | ~75 - 85 | 2 |
| This compound | HC≡CI | C-I | ~60 - 70 | 3 (Least Stable) |
Note: The BDE values are approximate ranges derived from a consensus of computational chemistry studies. The exact values can vary depending on the computational method and basis set used.
The data clearly indicates that this compound possesses the weakest carbon-halogen bond among the three, rendering it the least stable. Chloroethyne, with the strongest C-Cl bond, is the most stable. This trend is consistent with the general principles of halogen chemistry, where bond strength with carbon decreases down the group (F > Cl > Br > I).
Decomposition Pathways and Mechanisms
The instability of haloethynes, particularly this compound, is attributed to several decomposition pathways:
-
Homolytic Cleavage: The primary and most facile decomposition pathway is the homolytic cleavage of the C-X bond, initiated by thermal energy or photolysis. This generates an ethynyl radical and a halogen radical. This compound is particularly susceptible to this due to the low C-I bond energy.[1]
-
Polymerization and Oligomerization: Terminal alkynes are prone to polymerization and oligomerization, which can be catalyzed by impurities or initiated by radicals formed during decomposition.[2]
-
Explosive Decomposition: this compound and bromoethyne are known to be explosive, especially in concentrated or pure form. This can be triggered by shock, heat, or light. The decomposition of this compound can lead to the formation of diiodoacetylene, which is highly unstable.
-
Formation of Metal Acetylides: Like all terminal alkynes, haloethynes can react with certain metals (e.g., copper, silver, mercury) to form highly explosive metal acetylides.[2]
The general trend in reactivity and propensity for explosive decomposition is: this compound > Bromoethyne > Chloroethyne.
Experimental Protocols for Stability Assessment
Directly handling pure this compound and bromoethyne is hazardous and should be avoided. Stability studies are typically performed on dilute solutions and under inert atmospheres. The following are generalized protocols for assessing the stability of these compounds.
Thermal Stability Assessment
-
Sample Preparation: Prepare dilute solutions (e.g., 0.1 M) of the haloethyne in a high-boiling, inert solvent (e.g., dodecane) in sealed, opaque vials under an argon or nitrogen atmosphere.
-
Incubation: Place the vials in temperature-controlled environments (e.g., heating blocks or ovens) at various temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a low temperature (e.g., -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each vial.
-
Quantification: Analyze the concentration of the remaining haloethyne using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of the haloethyne as a function of time for each temperature to determine the degradation kinetics.
Photostability Assessment
-
Sample Preparation: Prepare dilute solutions of the haloethyne in a photochemically inert solvent (e.g., acetonitrile) in quartz cuvettes or vials, sealed under an inert atmosphere. Prepare a control sample wrapped in aluminum foil to exclude light.
-
Light Exposure: Place the samples in a photostability chamber equipped with a light source that mimics the desired conditions (e.g., a xenon lamp with filters for simulated sunlight).[3][4][5]
-
Time-Point Analysis: At regular intervals, withdraw aliquots from the exposed and control samples.
-
Quantification: Analyze the samples using HPLC-UV or GC-MS to determine the concentration of the remaining haloethyne.
-
Data Analysis: Compare the degradation profiles of the light-exposed samples to the control to assess the impact of light on stability.
Visualizations
Caption: Relative stability of haloethynes based on C-X bond strength.
Caption: Generalized workflow for assessing haloethyne stability.
References
Unraveling the C-I Bond Strength in Iodoethyne: A Comparative Analysis of Computational and Experimental Approaches
Iodoethyne (HCC-I), a molecule of interest in atmospheric and combustion chemistry, presents a fascinating case study for comparing theoretical and experimental determinations of its carbon-iodine (C-I) bond dissociation energy (BDE). While direct experimental values remain elusive in readily available literature, a combination of advanced computational methods and sophisticated experimental techniques provides valuable insights into the strength of this crucial bond.
This guide offers an objective comparison of the computational and experimental approaches to determining the C-I BDE of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the methodologies, present available data in a structured format, and provide visualizations to clarify the intricate relationships and workflows involved.
Data Presentation: A Tale of Two Approaches
Due to the limited direct experimental data for the C-I BDE of this compound, a precise side-by-side numerical comparison is challenging. However, we can contrast the typical accuracy of high-level computational methods with experimental data for similar bonds to provide a comprehensive overview.
| Method Type | Specific Method/Basis Set | Typical C-I BDE (kcal/mol) | Key Considerations |
| Computational | High-level ab initio (e.g., G3B3, CBS-QB3) | Estimated ~70-80 | High accuracy, but computationally expensive. |
| Density Functional Theory (DFT) | Varies with functional | Good balance of accuracy and cost; choice of functional is critical. | |
| Experimental | Photodissociation Velocity Map Imaging | Not directly reported for HCC-I | Provides detailed information on dissociation dynamics and fragment energies.[1][2] |
| Thermochemical Cycles | Dependent on availability of thermochemical data | Accuracy relies on the precision of the underlying thermochemical values. |
Note: The computational BDE for this compound is an estimate based on typical C-I bond strengths and the influence of the sp-hybridized carbon.
Experimental Protocols: Probing the Bond Break
The primary experimental technique for determining the BDE of molecules like this compound is photodissociation coupled with velocity map imaging (VMI) .[1][2][3] This powerful method allows for the direct measurement of the kinetic energy and angular distribution of the photofragments, from which the bond dissociation energy can be derived.
Velocity Map Imaging (VMI) Protocol:
-
Molecular Beam Generation: A dilute mixture of this compound in a carrier gas (e.g., Argon) is expanded through a pulsed nozzle into a high-vacuum chamber, creating a skimmed and collimated molecular beam. This process ensures that the molecules are rotationally and vibrationally cooled.
-
Photodissociation: The molecular beam is intersected by a pulsed laser beam of a specific wavelength in the ultraviolet (UV) region. The energy of the photons is sufficient to break the C-I bond, producing an ethynyl radical (HCC•) and an iodine atom (I•).
-
Ionization: A second, time-delayed pulsed laser is used to selectively ionize one of the photofragments (typically the iodine atom) via resonance-enhanced multiphoton ionization (REMPI).[1]
-
Velocity Mapping: The resulting ions are accelerated by an electrostatic lens system towards a 2D position-sensitive detector. The VMI lens projects ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.
-
Data Acquisition and Analysis: The 2D image recorded by the detector is a projection of the 3D velocity distribution of the ionized fragments. This image is then analyzed, often using an inverse Abel transformation, to reconstruct the 3D velocity distribution.
-
BDE Calculation: By applying the principle of conservation of energy, the C-I bond dissociation energy (D₀) can be calculated using the following equation:
D₀(HCC-I) = hν - KE_total - E_int(HCC) - E_el(I)
where:
-
hν is the energy of the photodissociation photon.
-
KE_total is the total translational kinetic energy of the fragments, determined from the VMI image.
-
E_int(HCC) is the internal (vibrational and rotational) energy of the ethynyl radical fragment.
-
E_el(I) is the electronic energy of the iodine atom fragment (which can be in its ground or spin-orbit excited state).
-
Computational Methodologies: Calculating the Bond Strength from First Principles
High-level ab initio and density functional theory (DFT) calculations offer a powerful alternative for determining BDEs. These methods solve the electronic Schrödinger equation to calculate the energies of the parent molecule and its dissociation fragments.[4]
High-Level Ab Initio Calculation Protocol (e.g., G3B3):
The Gaussian-n (Gn) theories, such as G3B3, are composite methods that approximate a high-level calculation through a series of lower-level calculations to achieve high accuracy.[5]
-
Geometry Optimization: The equilibrium geometries of this compound (HCC-I), the ethynyl radical (HCC•), and the iodine atom (I•) are optimized at a specific level of theory, typically B3LYP/6-31G(d).[5]
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets for the optimized geometries. These calculations include Møller-Plesset perturbation theory (MP2, MP4) and quadratic configuration interaction (QCISD(T)).[5]
-
Energy Corrections: The final energy is obtained by adding several correction terms to the base energy, including corrections for larger basis sets, higher-order electron correlation, and spin-orbit coupling for the iodine atom.
-
BDE Calculation: The bond dissociation enthalpy at 298 K (DH₂₉₈) is calculated as the difference between the sum of the computed enthalpies of the products (ethynyl radical and iodine atom) and the enthalpy of the reactant (this compound).
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the workflow for comparing the computational and experimental approaches to determining the C-I bond dissociation energy of this compound.
Figure 1. Workflow for comparing experimental and computational determination of the C-I bond dissociation energy in this compound.
Signaling Pathways and Logical Relationships
The decision-making process for choosing between computational and experimental methods often involves considering factors like desired accuracy, available resources, and the specific scientific question being addressed.
Figure 2. Decision pathway for selecting a method to determine bond dissociation energy.
References
- 1. Chemical Dynamics: Velocity Map Imaging [dynamics.eps.hw.ac.uk]
- 2. Velocity Map Imaging | The Lester group [web.sas.upenn.edu]
- 3. VMI: Molecular Spectroscopy & Photodissociation Dynamics | Hopkins Laboratory | University of Waterloo [uwaterloo.ca]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
"kinetic studies comparing the reaction rates of iodoethyne"
For Researchers, Scientists, and Drug Development Professionals
Iodoethyne (HC≡CI) is a versatile and highly reactive building block in organic synthesis. Its unique electronic and steric properties, conferred by the presence of the iodine atom, significantly influence its reactivity profile across a range of chemical transformations. This guide provides a comparative analysis of the kinetic studies of this compound in three major classes of reactions: cycloadditions, Sonogashira coupling, and nucleophilic additions. The objective is to offer a comprehensive resource for researchers to understand and predict the reactivity of this compound, aiding in the design and optimization of synthetic routes.
Executive Summary: A Kinetic Snapshot
The reactivity of this compound is dictated by the interplay of the electron-withdrawing nature of the sp-hybridized carbon atoms and the unique properties of the carbon-iodine bond. The following table provides a qualitative overview of the reaction rates of this compound in the discussed reaction classes.
| Reaction Class | General Reactivity of this compound | Key Kinetic Influences |
| Cycloaddition Reactions | Moderate to High | Dienophile/dipole structure, solvent polarity, presence of Lewis acids. |
| Sonogashira Coupling | High | Palladium catalyst, copper co-catalyst, ligands, base, and solvent. |
| Nucleophilic Addition | High | Nucleophile strength, solvent, and activation of the alkyne. |
Cycloaddition Reactions: Building Rings with this compound
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. This compound can participate as a dienophile or dipolarophile in these transformations. While specific kinetic data for this compound in these reactions is sparse in the literature, comparisons with related haloalkynes and theoretical studies provide valuable insights.
[4+2] Diels-Alder Reactions
In Diels-Alder reactions, this compound is expected to be a moderately reactive dienophile. The electron-withdrawing nature of the iodine atom can lower the energy of the LUMO of the alkyne, facilitating the reaction with electron-rich dienes.
Comparative Kinetic Data for Dienophiles in Diels-Alder Reactions
| Dienophile | Diene | Rate Constant (k) | Temperature (°C) | Solvent |
| Maleic Anhydride | Cyclopentadiene | 2.3 x 10⁻³ M⁻¹s⁻¹ | 20 | Dioxane |
| N-Phenylmaleimide | Cyclopentadiene | 1.1 x 10⁻² M⁻¹s⁻¹ | 20 | Dioxane |
| Bromoethyne (Predicted) | Cyclopentadiene | Slower than ethyne | - | - |
| This compound (Predicted) | Cyclopentadiene | Slower than ethyne | - | - |
Note: The reactivity of haloalkynes in Diels-Alder reactions is generally lower than that of acetylene due to steric hindrance and electronic effects of the halogen atom. The larger size of the iodine atom in this compound is expected to result in a slower reaction rate compared to bromoethyne and chloroethyne.
[3+2] Dipolar Cycloadditions
This compound can also react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The reactivity in these reactions is highly dependent on the nature of the dipole.
Kinetic Data for Cycloaddition of a Halo-substituted Alkene
A study on the [3+2] cycloaddition of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrone provides a relevant comparison for the reactivity of a halogenated π-system.
| Reactants | Rate Constant (k) | Temperature (°C) | Solvent |
| (E)-3,3,3-trichloro-1-nitroprop-1-ene + Triphenylnitrone | 7.37 x 10⁻⁵ L mol⁻¹s⁻¹ | Room Temp | Toluene |
This data suggests that halogenated π-systems can exhibit moderate reactivity in cycloaddition reactions.
Experimental Protocol: Kinetic Analysis of a Diels-Alder Reaction
A general protocol for monitoring the kinetics of a Diels-Alder reaction involving a haloalkyne is described below.
Workflow for Kinetic Analysis of a Diels-Alder Reaction
A Comparative Guide to the Cross-Reactivity of Iodoethyne with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Iodoethyne and other iodoalkynes are increasingly utilized as versatile reagents in bioconjugation, medicinal chemistry, and materials science due to their ability to participate in a variety of coupling reactions. However, their electrophilic nature raises questions about their cross-reactivity with biological and chemical functional groups, which can lead to off-target effects and undesired side products. This guide provides an objective comparison of the reactivity of this compound and related iodoalkynes with common functional groups, supported by available experimental data and detailed protocols for assessing cross-reactivity.
Executive Summary
Iodoalkynes, as a class of compounds, are generally more reactive than their bromoalkyne counterparts in certain coupling reactions, often providing higher yields. While this compound itself is a small and highly reactive molecule, its cross-reactivity is influenced by factors such as the nucleophilicity of the functional group, solvent conditions, and steric hindrance. This guide will delve into the specifics of these interactions, providing a framework for predicting and controlling the reactivity of this compound in complex chemical environments.
Comparison of Reactivity with Key Functional Groups
The reactivity of this compound with various functional groups is a critical consideration for its application in complex molecular settings. The following sections provide a comparative overview of its reactivity with primary and secondary amines, thiols, and alcohols.
Amine Reactivity
Primary and secondary amines are generally good nucleophiles and are expected to react with electrophilic alkynes like this compound. The reaction typically proceeds via a nucleophilic addition or a substitution pathway, depending on the specific conditions. The rate of reaction is dependent on the nucleophilicity of the amine, with less sterically hindered and more basic amines generally reacting faster.
Thiol Reactivity
Thiols are excellent nucleophiles and are known to react readily with activated alkynes in a process known as thiol-yne Michael addition. Studies on strained alkynes have demonstrated that this can be a significant side reaction in biological systems. This reactivity can be mitigated by alkylating the thiol groups prior to the introduction of the alkyne.
Alcohol Reactivity
Alcohols are generally weaker nucleophiles than amines and thiols. Consequently, their reaction with this compound is expected to be significantly slower under neutral conditions. The stability of iodoalkynes in alcoholic solvents is a key consideration for reaction and storage conditions.
Quantitative Reactivity Data
Obtaining direct quantitative kinetic data for the reaction of this compound with a wide range of functional groups under standardized conditions is challenging due to its high reactivity and the diverse reaction pathways it can undergo. However, by comparing available data for related iodoalkynes and other electrophilic alkynes, a general reactivity trend can be established.
| Functional Group | Nucleophile Example | Relative Reactivity with Iodoalkyne (Predicted) | Key Considerations |
| Thiols | Cysteine | High | Prone to Michael addition; can be a significant side reaction. |
| Primary Amines | n-Butylamine | Moderate to High | Reactivity depends on amine basicity and steric hindrance. |
| Secondary Amines | Diethylamine | Moderate | Generally less reactive than primary amines due to increased steric hindrance. |
| Alcohols | Methanol | Low | Generally low reactivity under neutral conditions; can serve as solvents. |
This table represents a qualitative prediction based on general principles of nucleophilicity and available data on related compounds. Actual reaction rates will vary depending on specific reaction conditions.
Comparison with Alternative Alkynes
The choice of an alkyne for a specific application often involves a trade-off between reactivity and selectivity.
-
Bromoalkynes: Generally less reactive than iodoalkynes in some coupling reactions, which may offer better selectivity in certain contexts.[1]
-
Terminal Alkynes: Less electrophilic than iodoalkynes and are primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira couplings. Their cross-reactivity with nucleophiles is significantly lower.
-
Ethynyl Benziodoxolones (EBX): These hypervalent iodine reagents are highly effective electrophilic alkynylating agents and have shown reactivity towards a broad range of nucleophiles, including thiols and amines.[1][2] In some cases, they exhibit unique reactivity patterns not observed with simpler iodoalkynes.[3]
Experimental Protocols
To aid researchers in assessing the cross-reactivity of this compound or other novel electrophilic alkynes, the following detailed experimental protocols are provided.
Protocol 1: Competitive Reactivity Screening via 1H NMR Spectroscopy
This protocol allows for the semi-quantitative comparison of the reactivity of an electrophilic alkyne with a panel of nucleophiles.
Objective: To determine the relative reactivity of this compound with primary amines, secondary amines, thiols, and alcohols.
Materials:
-
This compound solution in a suitable aprotic solvent (e.g., acetonitrile-d3) of known concentration.
-
Nucleophiles: n-Butylamine, Diethylamine, Thiophenol, Benzyl alcohol.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR tubes.
-
Anhydrous acetonitrile-d3.
Procedure:
-
Prepare stock solutions of each nucleophile and the internal standard in anhydrous acetonitrile-d3.
-
In an NMR tube, combine equimolar amounts of the four nucleophiles and the internal standard in acetonitrile-d3.
-
Acquire a 1H NMR spectrum of the mixture at time t=0.
-
Add a known amount of the this compound solution to the NMR tube, quickly mix, and start acquiring a series of 1H NMR spectra at regular time intervals.
-
Monitor the disappearance of the starting material peaks and the appearance of new product peaks over time.
-
Integrate the signals of the starting materials and products relative to the internal standard to determine the extent of each reaction over time.
Data Analysis:
Plot the concentration of each nucleophile and product as a function of time. The initial rates of consumption of the nucleophiles will provide a semi-quantitative measure of their relative reactivity towards this compound.
Protocol 2: Quantitative Analysis of Thiol-yne Side Reaction by HPLC
This protocol provides a quantitative measure of the extent of the thiol-yne addition side reaction.
Objective: To quantify the formation of the thiol-yne adduct when reacting this compound in the presence of a thiol-containing compound.
Materials:
-
This compound.
-
A model compound containing a thiol group (e.g., N-acetyl-L-cysteine).
-
A model compound for the intended primary reaction (e.g., a primary amine for a coupling reaction).
-
HPLC system with a suitable column (e.g., C18).
-
Appropriate solvents for HPLC analysis.
Procedure:
-
Prepare standard solutions of the thiol-yne adduct and the desired primary product for calibration.
-
Set up a reaction containing the thiol-containing compound, the primary reactant, and this compound under the desired reaction conditions (solvent, temperature, stoichiometry).
-
At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large excess of a scavenger thiol).
-
Analyze the quenched samples by HPLC to quantify the concentration of the thiol-yne adduct and the desired product.
Data Analysis:
Generate a calibration curve for both the side product and the desired product. Use this to calculate the yield of the thiol-yne side product as a percentage of the total products formed at each time point.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Conclusion
This compound is a valuable and highly reactive building block. Understanding its cross-reactivity with common functional groups is paramount for its successful application. Thiols and primary amines are the most reactive functional groups towards this compound, and potential side reactions with these groups should be carefully considered during reaction design. The provided experimental protocols offer a starting point for researchers to quantitatively assess the cross-reactivity of this compound and other electrophilic alkynes in their specific systems, enabling the development of more selective and efficient chemical transformations.
References
Safety Operating Guide
Safe Disposal of Iodoalkanes: A Guide for Laboratory Professionals
The proper disposal of reactive chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of iodoalkanes, with a focus on iodoethane and iodomethane, which serve as representative examples of this class of compounds. Adherence to these protocols is essential to mitigate risks associated with toxicity, reactivity, and potential environmental contamination.
I. Pre-Disposal Considerations and Chemical Properties
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific iodoalkane. These documents provide critical safety information. Iodoalkanes, such as iodoethane and iodomethane, are characterized by their reactivity and potential for decomposition, especially when exposed to light and air, which can lead to the formation of iodine.[1][2]
A summary of relevant physical and chemical properties of iodoethane and iodomethane is presented below:
| Property | Iodoethane | Iodomethane |
| CAS Number | 75-03-6[3] | 74-88-4[2] |
| Molecular Formula | C2H5I[3] | CH3I[2] |
| Molar Mass | 155.97 g/mol [3] | 141.94 g/mol [4] |
| Boiling Point | 72 °C[3][5] | 42.4 to 42.8 °C[2] |
| Melting Point | -108 °C[3][5] | -66.5 °C[2][6] |
| Density | 1.9358 g/cm³[3] | 2.28 g/mL[2] |
| Solubility in Water | 0.4 g/100ml at 20 °C[5] | 14 g/L at 20 °C[2] |
II. Step-by-Step Disposal Protocol for Iodoalkanes
The following protocol outlines the necessary steps for the safe disposal of iodoalkanes and their contaminated materials. This procedure is designed to be conducted by trained laboratory personnel in a controlled environment.
Experimental Protocol: Neutralization and Waste Collection
-
Segregation and Labeling: At the point of generation, segregate iodoalkane waste from other waste streams.[7] This includes unused or expired reagents, reaction mixtures, and contaminated materials. All waste containers must be clearly and accurately labeled with the chemical name and associated hazards.[7][8]
-
Personal Protective Equipment (PPE): Before handling iodoalkanes, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of volatile iodoalkanes should be performed in a certified chemical fume hood.[9]
-
Quenching of Reaction Mixtures: Reaction mixtures containing iodoalkanes must be carefully quenched as part of the experimental procedure before being collected for disposal.[10] If you are unsure how to safely quench your reaction, consult your institution's Environmental Health and Safety (EHS) office.[10]
-
Decomposition Prevention: For unused or stored iodoalkanes that show signs of decomposition (e.g., a purplish or brown tinge indicating the presence of free iodine), it is crucial to handle them with extra caution.[1][2] While minor decomposition can sometimes be addressed by washing with a dilute sodium thiosulfate solution, significantly degraded material should be disposed of as hazardous waste without attempting purification.[1]
-
Waste Collection:
-
Liquid Waste: Collect quenched reaction mixtures and unused iodoalkanes in a dedicated, sealed, and properly labeled hazardous waste container.[7][10] Do not mix with other waste streams to avoid dangerous reactions.[7]
-
Solid Waste: Items contaminated with iodoalkanes, such as gloves, absorbent materials, and glassware, should be collected in a separate, sealed container labeled as hazardous waste.[11]
-
Empty Containers: Empty reagent bottles that once held iodoalkanes should be treated as hazardous waste and not rinsed out.[10] They should be securely capped and labeled for pickup by EHS.[10]
-
-
Disposal Request: Once the waste is properly segregated and labeled, arrange for its disposal through your institution's hazardous waste management program.[8][12] Do not pour iodoalkanes down the drain or dispose of them in the regular trash.[12][13]
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of iodoalkanes.
Caption: Decision-making workflow for the safe disposal of iodoalkanes.
IV. Conclusion
The safe and compliant disposal of iodoalkanes is a non-negotiable aspect of laboratory work. By following these established procedures, researchers and scientists can protect themselves, their colleagues, and the environment from the potential hazards associated with these reactive compounds. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodomethane - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Iodomethane, 99%, stabilized 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Iodoethane | CH3CH2I | CID 6340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iodomethane Chemical Properties - Boyuan PLC - Focus on Fine Chemicals & Resource Utilization [boyuanplc.com]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Iodoethyne
Immediate Safety and Hazard Summary
Iodoethyne is a highly reactive terminal iodoalkyne. It is sensitive to shock, friction, heat, and static discharge, and can decompose explosively. It is also expected to be highly toxic. All operations should be conducted with extreme caution in a controlled environment.
Key Hazards:
-
Explosion Hazard: Can decompose explosively, especially when purified or heated.
-
Toxicity: Likely to be highly toxic if inhaled, ingested, or in contact with skin.
-
Reactivity: Reacts violently with oxidizers, bases, and certain metals (e.g., copper, silver, mercury) to form explosive acetylides.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This represents a high level of protection due to the unknown specific hazards.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove, outer heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). | Provides protection against skin contact with a potentially highly toxic substance. The outer glove offers enhanced chemical resistance. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and potential explosions. |
| Body Protection | Flame-resistant (FR) lab coat worn over chemical-resistant coveralls. | Provides protection against chemical splashes and in the event of a fire. |
| Respiratory Protection | A full-facepiece, positive-pressure, air-supplied respirator (SCBA) may be necessary for emergencies or where ventilation is inadequate. For routine handling in a certified fume hood, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be considered after a thorough risk assessment. | Protects against inhalation of toxic vapors. |
| Foot Protection | Chemical-resistant, steel-toed boots. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines a conservative approach to handling this compound in a laboratory setting.
-
Pre-Operational Checks:
-
Ensure a certified and functioning chemical fume hood is used for all operations.
-
Verify that a safety shower and eyewash station are immediately accessible and have been recently tested.[1][2]
-
Have appropriate fire extinguishing media readily available (e.g., Class D for metal fires, CO2 or dry chemical for solvent fires).
-
Remove all unnecessary equipment and chemicals from the work area.
-
Ensure all equipment is properly grounded to prevent static discharge.[3]
-
Prepare a quench solution (e.g., a non-nucleophilic base in a high-boiling solvent) and a designated waste container in the fume hood.
-
-
Handling this compound:
-
Don all required PPE as outlined in the table above.
-
Handle this compound in solution whenever possible to minimize the risk of explosion.
-
Use non-sparking tools and equipment.[3]
-
Avoid heating the compound. If heating is necessary, use a remotely controlled heating mantle with a blast shield in place.
-
Do not work alone. A second person should be aware of the procedure and be ready to assist in case of an emergency.
-
Use the smallest quantity of material necessary for the experiment.
-
-
Post-Handling and Decontamination:
-
Quench any residual this compound in reaction vessels and on equipment by slowly adding it to a suitable quench solution.
-
Decontaminate all surfaces with an appropriate solvent.
-
Remove PPE carefully, avoiding cross-contamination.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan.
-
Disposal Plan
All waste containing this compound must be treated as highly hazardous.
-
Immediate Neutralization:
-
At the end of a procedure, any unreacted this compound should be carefully quenched in the fume hood. A common method for acetylenic compounds is slow addition to a solution of a mild reducing agent or a non-nucleophilic base. The specific quenching agent should be determined during the risk assessment phase.
-
-
Waste Collection:
-
Collect all quenched solutions and contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled, and sealed hazardous waste container.
-
The container should be stored in a cool, well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide a full description of the waste contents, including the potential for high reactivity.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for disposal. Ventilate the area. If the spill is large, evacuate the laboratory and call emergency services. |
| Fire | If the fire is small and you are trained to use a fire extinguisher, extinguish the fire from a safe distance. If the fire is large or involves this compound directly, evacuate the area and activate the fire alarm. Inform emergency responders of the nature of the chemicals involved. |
| Personal Exposure | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for handling this compound, emphasizing the critical safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
